Cetyl Palmitate
Description
Properties
IUPAC Name |
hexadecyl hexadecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H64O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-34-32(33)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-31H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXDJXZJSCPSGGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCOC(=O)CCCCCCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H64O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5047114 | |
| Record name | Palmityl palmitate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5047114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
480.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Other Solid | |
| Record name | Hexadecanoic acid, hexadecyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
540-10-3, 95912-87-1, 100231-74-1 | |
| Record name | Cetyl palmitate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=540-10-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cetyl palmitate [NF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000540103 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fatty acids, C16-18, C12-18-alkyl esters | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095912871 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hexadecyl palmitate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100231741 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cetyl palmitate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15782 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Hexadecanoic acid, hexadecyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Palmityl palmitate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5047114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Hexadecyl palmitate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.943 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Fatty acids, C16-18, C12-18-alkyl esters | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.096.393 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Hexadecyl palmitate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.099.367 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Cetyl palmitate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5ZA2S6B08X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Physicochemical Properties of Cetyl Palmitate for Research Applications
For Researchers, Scientists, and Drug Development Professionals
Cetyl palmitate, the ester of cetyl alcohol and palmitic acid, is a versatile compound with significant applications in pharmaceutical and cosmetic research.[1][2] Its waxy, crystalline nature at room temperature, coupled with its emollient and stabilizing properties, makes it a valuable excipient in various formulations.[3][4] This technical guide provides an in-depth overview of the core physicochemical properties of this compound, experimental protocols for its characterization, and its application in advanced drug delivery systems.
Core Physicochemical Properties
The utility of this compound in research, particularly in the formulation of topical and controlled-release drug delivery systems, is dictated by its distinct physicochemical characteristics. A summary of these properties is presented below.
Table 1: Key Physicochemical Properties of this compound
| Property | Value | References |
| Chemical Formula | C₃₂H₆₄O₂ | [1][4][5] |
| Molar Mass | 480.85 - 480.862 g/mol | [6][7][8][9] |
| Appearance | White, waxy solid; flakes or powder | [1][3][10] |
| Melting Point | 43 - 56 °C | [3][4][6][7] |
| Boiling Point | 360 °C | [4][6] |
| Density | ~0.832 - 0.989 g/cm³ | [6][11][12] |
| Solubility | Insoluble in water.[1][3] Soluble in oils, alcohols, and other lipophilic solvents.[1] Soluble in boiling ethanol, ether, chloroform, and hot acetone.[5][6][13] | |
| Saponification Value | 105 - 130 | [11][14] |
| Iodine Value | ≤ 5 | [11][14] |
| HLB Value | 10 | [5][10][15] |
Applications in Research and Drug Development
This compound is a key component in the development of lipid-based drug delivery systems, such as Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs).[1][2][7] These systems are advantageous for enhancing the solubility, stability, and bioavailability of therapeutic agents.[5][16]
-
Solid Lipid Nanoparticles (SLNs): this compound serves as a solid lipid matrix for encapsulating active pharmaceutical ingredients (APIs).[1][5] Its highly ordered crystal lattice provides physical stability to the nanoparticle formulation.[17] The biocompatibility and biodegradability of this compound make it a suitable carrier for various administration routes.[5]
-
Nanostructured Lipid Carriers (NLCs): NLCs are an advanced generation of lipid nanoparticles that incorporate a blend of solid and liquid lipids.[16][18] The inclusion of a liquid lipid with this compound creates imperfections in the crystal lattice, which can increase drug loading capacity and prevent drug expulsion during storage.[16][17] this compound-based NLCs have been successfully used for the topical delivery of active ingredients like Coenzyme Q10.[16]
The following diagram illustrates the logical progression from the fundamental properties of this compound to its application in advanced drug delivery systems.
Experimental Protocols
The characterization of this compound and its nanoparticle formulations involves several analytical techniques. Below are detailed methodologies for key experiments.
Preparation of this compound-Based Nanostructured Lipid Carriers (NLCs)
This protocol describes a high-shear homogenization method for preparing NLCs.[17]
Materials:
-
This compound (solid lipid)
-
Liquid lipid (e.g., soybean oil, caprylic/capric triglycerides)[16][17]
-
Active Pharmaceutical Ingredient (API)
-
Surfactant (e.g., Poloxamer)
-
Purified water
Procedure:
-
Lipid Phase Preparation: Melt the this compound and liquid lipid together at a temperature approximately 5-10°C above the melting point of the solid lipid.
-
Drug Incorporation: Dissolve the lipophilic API in the molten lipid mixture.
-
Aqueous Phase Preparation: Heat the aqueous phase, containing the surfactant, to the same temperature as the lipid phase.
-
Emulsification: Add the hot lipid phase to the hot aqueous phase under high-shear homogenization to form a coarse pre-emulsion.
-
Nanoparticle Formation: Subject the pre-emulsion to high-pressure homogenization or ultrasonication to produce the NLC dispersion.
-
Cooling: Allow the nanoemulsion to cool down to room temperature, leading to the recrystallization of the lipid matrix and the formation of NLCs.
The following workflow diagram visualizes the NLC preparation process.
Physicochemical Characterization of NLCs
a) Particle Size and Zeta Potential Analysis
-
Method: Photon Correlation Spectroscopy (PCS) is used to determine the mean particle size and polydispersity index (PDI) of the NLCs.[16] The zeta potential, an indicator of the formulation's physical stability, is measured using electrophoretic light scattering.[16]
-
Procedure:
-
Dilute the NLC dispersion with purified water to an appropriate concentration.
-
Transfer the diluted sample to the measurement cell of the particle size analyzer.
-
Perform the measurement at a constant temperature (e.g., 25°C).
-
For zeta potential, use a specific electrode cell and measure the electrophoretic mobility of the nanoparticles.
-
b) Crystallinity and Polymorphism Analysis
-
Method: X-Ray Diffraction (XRD) and Differential Scanning Calorimetry (DSC) are employed to investigate the crystalline structure of this compound within the NLCs.[19][20]
-
XRD Protocol:
-
Lyophilize the NLC dispersion to obtain a dry powder.
-
Mount the powder sample on the XRD instrument.
-
Scan the sample over a defined 2θ range to obtain the diffraction pattern.
-
Analyze the peaks to determine the polymorphic form (e.g., β-polymorph) and crystallinity.[19]
-
-
DSC Protocol:
-
Accurately weigh a small amount of the lyophilized NLC sample into an aluminum pan.
-
Seal the pan and place it in the DSC instrument alongside an empty reference pan.
-
Heat the sample at a controlled rate (e.g., 10°C/min) over a specified temperature range.
-
Record the heat flow to determine the melting point and enthalpy, which provides information on the crystallinity of the lipid matrix.[20]
-
c) Morphological Examination
-
Method: Scanning Electron Microscopy (SEM) is used to visualize the shape and surface morphology of the NLCs.[16]
-
Procedure:
-
Prepare a diluted NLC dispersion.
-
Place a drop of the dispersion onto a sample stub and allow it to air-dry.
-
Coat the dried sample with a conductive material (e.g., gold) using a sputter coater.
-
Image the sample under the SEM to observe the nanoparticle morphology. Studies have shown this compound-based NLCs to have a disc-like shape.[16]
-
Conclusion
This compound's well-defined physicochemical properties, including its waxy nature, lipophilicity, and stable crystalline structure, establish it as a critical excipient in modern pharmaceutical research. Its role in forming the matrix of SLNs and NLCs is pivotal for the development of effective, controlled-release drug delivery systems. The experimental protocols outlined in this guide provide a framework for the systematic formulation and characterization of these advanced therapeutic carriers, enabling researchers to harness the full potential of this compound in their scientific endeavors.
References
- 1. This compound - Ataman Kimya [atamanchemicals.com]
- 2. grokipedia.com [grokipedia.com]
- 3. atamankimya.com [atamankimya.com]
- 4. specialchem.com [specialchem.com]
- 5. HEXADECYL HEXADECANOATE (this compound) - Ataman Kimya [atamanchemicals.com]
- 6. chembk.com [chembk.com]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. This compound | C32H64O2 | CID 10889 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound API | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 10. avenalab.com [avenalab.com]
- 11. parchem.com [parchem.com]
- 12. This compound CAS 540-10-3 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 13. Page loading... [guidechem.com]
- 14. uspbpep.com [uspbpep.com]
- 15. ulprospector.com [ulprospector.com]
- 16. This compound-based NLC for topical delivery of Coenzyme Q(10) - development, physicochemical characterization and in vitro release studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. dergipark.org.tr [dergipark.org.tr]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
Cetyl palmitate synthesis and purification methods for laboratory use
An In-depth Technical Guide to the Laboratory Synthesis and Purification of Cetyl Palmitate
For Researchers, Scientists, and Drug Development Professionals
This compound, the ester derived from cetyl alcohol and palmitic acid, is a key ingredient in numerous pharmaceutical and cosmetic formulations, valued for its emollient, thickening, and stabilizing properties.[1][2][3] In a drug development context, it is utilized in the formation of solid lipid nanoparticles (SLN) and nanostructured lipid carriers (NLC) for topical drug delivery.[4][5] The synthesis and subsequent purification of high-purity this compound are critical steps to ensure the quality, safety, and efficacy of the final product. This guide provides a detailed overview of common laboratory-scale synthesis and purification methods, complete with experimental protocols and comparative data.
Synthesis of this compound
The primary method for synthesizing this compound is the esterification of cetyl alcohol with palmitic acid.[3] This can be achieved through several catalytic approaches, each with distinct advantages regarding yield, reaction conditions, and environmental impact.
Data Presentation: Comparison of Synthesis Methods
The following table summarizes quantitative data for various laboratory synthesis methods for this compound, allowing for easy comparison of key parameters.
| Synthesis Method | Catalyst | Temperature (°C) | Molar Ratio (Alcohol:Acid) | Reaction Time | Yield (%) | Reference |
| Fischer Esterification | Sulfuric Acid (H₂SO₄) | Room Temp. → Reflux | Not Specified | 24 hours | 98% | [6] |
| Fischer Esterification | Phosphoric Acid (H₃PO₄) | 95°C → Reflux | Approx. 1:1 | 8 hours | 63-71% (as cetyl myristate) | [7] |
| Solid Acid Catalysis | WO₃–ZrO₂ | 162°C | 1:1 | Not Specified | 98.4% | [8][9] |
| Enzymatic Synthesis | Lipozyme RM IM | 70°C | 1:1 | Not Specified | ~100% | [1] |
| Enzymatic Synthesis | Novozym® 435 | 80°C | Not Specified | Not Specified | >98% | [10] |
| Catalyst-Free Thermal | None | 350°C | 1:0.8 to 1:1.2 | 25-35 minutes | Not Specified (Optimal) | [11] |
Experimental Protocols for Synthesis
This protocol is a classic acid-catalyzed method for producing esters.[12][13] It is effective and high-yielding but requires careful handling of corrosive acid and subsequent neutralization steps.
Materials:
-
Palmitic acid
-
Cetyl alcohol
-
Concentrated Sulfuric Acid (98%)
-
Dichloromethane (CH₂Cl₂)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride (NaCl) solution (brine)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, heating mantle, separatory funnel, rotary evaporator
Procedure:
-
In a round-bottom flask, combine equimolar amounts of palmitic acid and cetyl alcohol.
-
Carefully and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.5 equivalents) to the mixture while stirring.[6]
-
Assemble a reflux condenser on the flask and heat the mixture to a gentle reflux using a heating mantle.[13]
-
Maintain the reflux with continuous stirring for up to 24 hours to ensure the reaction goes to completion.[6] Monitor the reaction progress using Thin Layer Chromatography (TLC) if desired.
-
After cooling to room temperature, dilute the reaction mixture with dichloromethane.
-
Transfer the mixture to a separatory funnel and wash sequentially with water, saturated NaHCO₃ solution (to neutralize the acid catalyst), and finally with brine.[14]
-
Dry the separated organic layer over anhydrous Na₂SO₄.[6]
-
Filter off the drying agent and remove the solvent (dichloromethane) using a rotary evaporator to yield crude this compound.
Caption: Fischer esterification reaction pathway for this compound synthesis.
This method utilizes a lipase (B570770) catalyst, offering a greener alternative that proceeds under milder conditions and avoids harsh acids and organic solvents.[1][10]
Materials:
-
Palmitic acid
-
Cetyl alcohol
-
Immobilized Lipase (e.g., Lipozyme RM IM or Novozym® 435)
-
Reaction vessel with temperature control and mechanical stirring
Procedure:
-
Melt equimolar amounts of palmitic acid and cetyl alcohol in a reaction vessel by heating to 70-80°C.[1][10]
-
Add the lipase catalyst to the molten mixture. The optimal amount is typically 1-3% by weight of the total substrates.[1][10]
-
Stir the mixture at a consistent speed (e.g., 480 rpm) to ensure adequate mixing of the reactants and catalyst.[1]
-
Maintain the reaction temperature (e.g., 70°C) for the required duration. The reaction can be monitored for completion by measuring the decrease in acid value.
-
Upon completion, the enzyme catalyst can be recovered by filtration of the hot reaction mixture.
-
The resulting molten product is crude this compound, which will solidify upon cooling. The high selectivity of the enzyme often results in a high-purity crude product requiring minimal purification.
Purification of this compound
The most common and effective method for purifying crude this compound on a laboratory scale is recrystallization.[7][15] This technique leverages the differences in solubility between the desired compound and impurities at varying temperatures.[16]
Data Presentation: Purification Techniques
| Technique | Typical Solvents | Key Steps | Purpose | Reference |
| Recrystallization | Xylene, Ethanol, Ethyl Acetate, Acetone | Dissolution in hot solvent, slow cooling, filtration | Removes unreacted starting materials and side products | [7][15][17] |
| Solvent Extraction | Dichloromethane (CH₂Cl₂) | Liquid-liquid extraction post-reaction | Separates ester from aqueous phase and water-soluble impurities | [6] |
| Aqueous Wash | NaHCO₃ (aq), Water | Washing of the organic phase | Neutralizes and removes residual acid catalyst | [14] |
Experimental Protocol for Purification
This protocol provides a general procedure for purifying crude this compound obtained from synthesis.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., ethanol, xylene, or hot acetone)[2][7]
-
Erlenmeyer flasks
-
Heating source (hot plate)
-
Buchner funnel and filter flask (for vacuum filtration)
-
Filter paper
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen recrystallization solvent and heat the mixture gently with stirring until the solid is completely dissolved.[15][17]
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon, keep the solution hot for a few minutes, and then perform a hot filtration to remove the carbon.[15]
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[17]
-
Chilling: Once at room temperature, place the flask in an ice bath to maximize the precipitation of the purified this compound.[15]
-
Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.[15][16]
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to rinse away any remaining impurities adhering to the crystal surface.[15][17]
-
Drying: Transfer the pure crystals to a watch glass and dry them, preferably in a vacuum oven at a temperature below the melting point (55-56°C), until a constant weight is achieved.[6][15]
Caption: A typical laboratory workflow for the purification of this compound by recrystallization.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound - Ataman Kimya [atamanchemicals.com]
- 3. specialchem.com [specialchem.com]
- 4. This compound-based NLC for topical delivery of Coenzyme Q(10) - development, physicochemical characterization and in vitro release studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound - this compound studies [tiiips.com]
- 6. This compound | 540-10-3 [chemicalbook.com]
- 7. NZ332959A - Preparation of cetyl myristate and this compound - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. CN108976120B - A kind of hexadecyl hexadecanoate and preparation method thereof - Google Patents [patents.google.com]
- 12. cerritos.edu [cerritos.edu]
- 13. odp.library.tamu.edu [odp.library.tamu.edu]
- 14. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 15. benchchem.com [benchchem.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. researchgate.net [researchgate.net]
A Technical Guide to the Natural Sourcing and Extraction of Cetyl Palmitate for Scientific Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the primary natural sources of cetyl palmitate and provides comprehensive methodologies for its extraction and purification for scientific study. The information is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to obtain high-purity this compound from natural origins for use in laboratory and developmental applications.
Principal Natural Sources of this compound
This compound, the ester of cetyl alcohol and palmitic acid, is found in various natural sources. Historically, the primary source was spermaceti, a waxy substance found in the head cavity of the sperm whale (Physeter macrocephalus). However, due to the moratorium on whaling, this source is no longer ethically viable or legally available. Current research and commercial sourcing focus on sustainable alternatives, primarily stony corals and various plant waxes.
| Natural Source | Common Genera/Species | Typical this compound Content | Notes |
| Stony Corals | Acropora, Pocillopora, Montipora | Varies by species; can be a significant component of the total lipid content.[1][2][3] | Extraction is feasible for laboratory-scale quantities. The lipid composition of corals can be complex.[4] |
| Plant Waxes | Copernicia prunifera (Carnauba Palm) | A component of the complex wax ester mixture. | Carnauba wax is a readily available commercial product.[5] |
| Palm Oil | Elaeis guineensis | Palmitic acid, a precursor, is abundant (approx. 50% of fatty acids).[6] | This compound is not directly extracted but synthesized from palmitic acid derived from the oil. |
Extraction and Purification Methodologies
The extraction and purification of this compound require multi-step processes tailored to the specific natural source. The general workflow involves initial extraction of the lipid or wax fraction, followed by purification to isolate the this compound.
From Stony Corals
Extraction of this compound from stony corals involves the initial extraction of the total lipid content from the coral tissue and skeleton, followed by fractionation to isolate the wax ester components.
Experimental Protocol: Lipid Extraction from Coral Tissue
This protocol is adapted from established methods for coral lipid analysis.[4][7]
-
Sample Preparation:
-
Flash-freeze coral fragments in liquid nitrogen immediately after collection to halt enzymatic activity.
-
Lyophilize (freeze-dry) the samples to remove all water.
-
Grind the dried coral into a fine powder using a mortar and pestle or a cryogenic mill.
-
-
Lipid Extraction (Modified Folch Method): [1][2]
-
To the powdered coral sample in a glass centrifuge tube, add a 2:1 (v/v) mixture of chloroform (B151607):methanol. Use a solvent volume that is approximately 20 times the sample weight.
-
Agitate the mixture vigorously for at least 20 minutes at room temperature.
-
Centrifuge the mixture to pellet the solid coral material.
-
Carefully transfer the supernatant (lipid extract) to a clean glass tube.
-
Repeat the extraction process on the pellet at least two more times to ensure complete lipid recovery.
-
Combine the supernatants from all extractions.
-
-
Phase Separation:
-
To the combined extract, add 0.9% aqueous NaCl solution equal to one-quarter of the total extract volume to induce phase separation.
-
Vortex the mixture and centrifuge at a low speed to separate the layers.
-
The lower, chloroform phase contains the total lipids. Carefully collect this lower phase.
-
From Carnauba Wax
Carnauba wax is a complex mixture of compounds, from which this compound can be isolated through solvent extraction and fractionation.
Experimental Protocol: Solvent Extraction of Carnauba Wax [8][9][10]
-
Dissolution:
-
Dissolve raw carnauba wax powder or flakes in a suitable hot solvent. Non-polar solvents such as hexane (B92381) or petroleum ether are effective.[11] A ratio of 1 part wax to at least 4 parts solvent (w/v) is a good starting point. Heat the mixture gently to facilitate dissolution.
-
-
Initial Filtration:
-
While hot, filter the solution through a fine filter paper to remove insoluble impurities.
-
-
Fractionation (Optional):
-
The filtered solution contains a mixture of wax esters and other components. For a crude extract, proceed to solvent removal. For higher purity, fractionation via column chromatography is recommended (see Section 2.4).
-
-
Solvent Removal:
-
Evaporate the solvent from the filtrate using a rotary evaporator to obtain the crude wax extract.
-
From Palm Oil (via Saponification and Esterification)
This compound is not directly present in palm oil but can be synthesized in a two-step process by first isolating its precursor, palmitic acid.
Experimental Protocol: Saponification and Esterification
-
Saponification of Palm Oil: [6][12]
-
In a round-bottom flask, combine palm oil with a 2M solution of potassium hydroxide (B78521) (KOH) in methanol.
-
Reflux the mixture with stirring for at least one hour to hydrolyze the triglycerides into glycerol (B35011) and fatty acid salts (soaps).
-
After cooling, acidify the mixture with a strong acid (e.g., 6M HCl) to protonate the fatty acid salts, forming free fatty acids.
-
Extract the free fatty acids into a non-polar solvent like hexane. Wash the organic layer with water to remove impurities and then dry it over anhydrous sodium sulfate.
-
Evaporate the solvent to yield a mixture of fatty acids, of which palmitic acid is a major component.
-
-
Esterification to this compound:
-
Combine the extracted fatty acid mixture with an equimolar amount of cetyl alcohol in a round-bottom flask.
-
Add a catalytic amount of a strong acid, such as sulfuric acid.
-
Heat the reaction mixture under reflux. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, neutralize the acid catalyst and purify the crude this compound using recrystallization or column chromatography.
-
Purification of Crude this compound
The crude extracts obtained from the methods above will contain a mixture of compounds. High-purity this compound for scientific study can be achieved through recrystallization and/or column chromatography.
Experimental Protocol: Recrystallization [13][14][15]
-
Solvent Selection: Choose a solvent in which this compound is soluble at high temperatures but poorly soluble at low temperatures. Ethanol, acetone, or mixtures such as hexane/ethyl acetate (B1210297) are common choices.[16]
-
Dissolution: Dissolve the crude this compound in a minimal amount of the hot solvent.
-
Cooling: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystallization. Slow cooling is crucial for the formation of pure, large crystals.[13]
-
Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent.
-
Drying: Dry the purified crystals under vacuum.
Experimental Protocol: Silica (B1680970) Gel Column Chromatography [11][17]
-
Column Packing: Prepare a silica gel column using a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Sample Loading: Dissolve the crude extract in a minimal amount of the eluting solvent and load it onto the top of the column.
-
Elution: Elute the column with a solvent system of increasing polarity. A gradient of hexane and ethyl acetate is commonly used for separating wax esters.
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing pure this compound.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator.
Workflow for Extraction and Purification of this compound
References
- 1. repository.seafdec.org [repository.seafdec.org]
- 2. Special procedures | Cyberlipid [cyberlipid.gerli.com]
- 3. Waxes analysis | Cyberlipid [cyberlipid.gerli.com]
- 4. Extraction of Total Soluble Lipid from Ground Coral Samples [protocols.io]
- 5. vliz.be [vliz.be]
- 6. m.youtube.com [m.youtube.com]
- 7. Total lipid content analysis for coral samples [protocols.io]
- 8. WO1995016013A1 - A process for the processing and production of carnauba wax - Google Patents [patents.google.com]
- 9. US2275661A - Wax extraction - Google Patents [patents.google.com]
- 10. US1842002A - Method of refining carnauba wax and similar vegetable waxes - Google Patents [patents.google.com]
- 11. benchchem.com [benchchem.com]
- 12. youtube.com [youtube.com]
- 13. organic chemistry - Tips for maximizing yield, purity and crystal size during recrystallization - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 14. researchgate.net [researchgate.net]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Tips & Tricks [chem.rochester.edu]
- 17. Silica Gel Column Chromatography | Teledyne LABS [teledynelabs.com]
An In-Depth Technical Guide to the Chemical Structure and Spectral Analysis of Cetyl Palmitate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure and spectral analysis of cetyl palmitate. It is designed to serve as a detailed resource for professionals in research, scientific analysis, and drug development who work with this long-chain ester. The guide covers its structural characteristics and provides a thorough examination of its spectral properties through Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols and data presented in a clear, tabular format are included to facilitate practical application and comparative analysis.
Chemical Structure of this compound
This compound, with the IUPAC name hexadecyl hexadecanoate, is the ester formed from the reaction of cetyl alcohol (1-hexadecanol) and palmitic acid (hexadecanoic acid).[1] It is a white, waxy solid at room temperature.[2]
Molecular Formula: C₃₂H₆₄O₂[1]
Molar Mass: 480.85 g/mol
CAS Number: 540-10-3[1]
Chemical Structure:
Caption: 2D Chemical Structure of this compound.
Spectral Analysis
This section details the expected spectral data for this compound from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum of this compound is characterized by signals corresponding to the protons in the long alkyl chains and those near the ester functional group.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~4.05 | Triplet | 2H | -O-CH₂ - (from cetyl alcohol moiety) |
| ~2.28 | Triplet | 2H | -CH₂ -C=O (from palmitic acid moiety) |
| ~1.62 | Multiplet | 4H | -O-CH₂-CH₂ - and -CH₂ -CH₂-C=O |
| ~1.25 | Broad Singlet | ~52H | -(CH₂ )n- (methylene protons of both chains) |
| ~0.88 | Triplet | 6H | -CH₃ (terminal methyl groups of both chains) |
The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| ~173.9 | C =O (Ester carbonyl) |
| ~64.4 | -O-C H₂- (from cetyl alcohol moiety) |
| ~34.4 | -C H₂-C=O (from palmitic acid moiety) |
| ~31.9 | -C H₂-CH₂- (in both chains) |
| ~29.7 | -(C H₂)n- (bulk methylene (B1212753) carbons) |
| ~29.5 | -C H₂- |
| ~29.3 | -C H₂- |
| ~29.1 | -C H₂- |
| ~28.7 | -O-CH₂-C H₂- |
| ~25.9 | -C H₂-CH₂-C=O |
| ~25.0 | -C H₂- |
| ~22.7 | -C H₂-CH₃ (in both chains) |
| ~14.1 | -C H₃ (terminal methyl carbons) |
Infrared (IR) Spectroscopy
The IR spectrum of this compound is dominated by absorptions from the ester functional group and the long hydrocarbon chains.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |
| ~2917 | Strong | C-H asymmetric stretching (CH₂) |
| ~2849 | Strong | C-H symmetric stretching (CH₂) |
| ~1736 | Strong | C=O stretching (Ester) |
| ~1472 | Medium | C-H scissoring (CH₂) |
| ~1463 | Medium | C-H bending (CH₃) |
| ~1175 | Strong | C-O stretching (Ester) |
| ~721 | Medium | C-H rocking (-(CH₂)n-, n ≥ 4) |
Mass Spectrometry (MS)
Electron Ionization (EI) mass spectrometry of this compound results in fragmentation of the molecule. The molecular ion peak (M⁺) at m/z 480 is often of low intensity or absent.
| m/z | Relative Intensity | Proposed Fragment |
| 480 | Low | [C₃₂H₆₄O₂]⁺ (Molecular Ion) |
| 257 | High | [CH₃(CH₂)₁₄CO]⁺ (Acylium ion from palmitic acid) |
| 239 | Medium | [CH₃(CH₂)₁₄]⁺ (Loss of CO from the acylium ion) |
| 224 | Medium | [CH₃(CH₂)₁₅]⁺ (Cetyl fragment) |
| 57 | High | [C₄H₉]⁺ |
| 43 | High | [C₃H₇]⁺ |
Experimental Protocols
Detailed methodologies for the spectral analysis of this compound are provided below.
NMR Spectroscopy
Sample Preparation:
-
Weigh 10-20 mg of this compound for ¹H NMR or 50-100 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Spectroscopy Parameters:
-
Spectrometer: 400 MHz or higher
-
Pulse Sequence: Standard single-pulse sequence
-
Number of Scans: 16-64
-
Relaxation Delay (D1): 1-5 seconds
-
Spectral Width: 0-12 ppm
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm
¹³C NMR Spectroscopy Parameters:
-
Spectrometer: 100 MHz or higher
-
Pulse Sequence: Proton-decoupled single-pulse sequence
-
Number of Scans: 1024 or more, depending on concentration
-
Relaxation Delay (D1): 2 seconds
-
Spectral Width: 0-200 ppm
-
Reference: CDCl₃ at 77.16 ppm
FTIR Spectroscopy
Sample Preparation (Melted Film Method):
-
Place a small amount of solid this compound onto a potassium bromide (KBr) or sodium chloride (NaCl) salt plate.
-
Gently heat the plate on a hot plate until the this compound melts (melting point: ~50 °C).
-
Place a second salt plate on top of the molten sample and press gently to form a thin, uniform film.
-
Allow the film to cool and solidify before analysis.
FTIR Spectroscopy Parameters:
-
Spectrometer: Fourier Transform Infrared Spectrometer
-
Scan Range: 4000-400 cm⁻¹
-
Number of Scans: 16-32
-
Resolution: 4 cm⁻¹
-
Mode: Transmittance or Absorbance
Mass Spectrometry (GC-MS)
Sample Preparation:
-
Dissolve a small amount of this compound in a suitable volatile solvent such as hexane (B92381) or dichloromethane (B109758) to a concentration of approximately 1 mg/mL.
Gas Chromatography-Mass Spectrometry (GC-MS) Parameters:
-
Gas Chromatograph:
-
Column: HP-5MS or equivalent (30 m x 0.25 mm, 0.25 µm film thickness)
-
Injector Temperature: 280-300 °C
-
Carrier Gas: Helium
-
Oven Program: Start at 150 °C, hold for 1 minute, then ramp at 10 °C/min to 320 °C and hold for 10 minutes.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 40-600
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Visualization of Analytical Workflow
The logical flow for the complete spectral analysis of this compound is illustrated below.
Caption: Workflow for the Spectral Analysis of this compound.
References
Navigating the Solubility Landscape of Cetyl Palmitate: An In-depth Technical Guide for Experimental Design
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of cetyl palmitate in various organic solvents, a critical parameter for the design and development of pharmaceutical and cosmetic formulations. While extensive quantitative data in public literature is limited, this document consolidates available qualitative and semi-quantitative information, outlines detailed experimental protocols for precise solubility determination, and presents a typical workflow for the preparation of this compound-based drug delivery systems.
Understanding the Solubility Profile of this compound
This compound (hexadecyl hexadecanoate) is a long-chain ester, rendering it a white, waxy solid at room temperature. Its molecular structure, characterized by a long, nonpolar hydrocarbon chain, dictates its solubility behavior, which is primarily governed by the "like dissolves like" principle. Consequently, this compound exhibits poor solubility in polar solvents like water and is more readily soluble in nonpolar organic solvents. The solubility is also significantly influenced by temperature, with a marked increase in solubility at elevated temperatures.
Qualitative and Semi-Quantitative Solubility Data
The following tables summarize the available qualitative and semi-quantitative solubility data for this compound in a range of organic solvents. This information serves as a foundational guide for solvent selection in experimental design. For precise formulation work, it is highly recommended to determine the solubility experimentally under the specific conditions of your application.
Table 1: Qualitative Solubility of this compound in Various Organic Solvents
| Solvent Class | Solvent | Qualitative Solubility | Citation(s) |
| Polar Protic | Water | Practically Insoluble | [1] |
| Anhydrous Ethanol | Practically Insoluble (cold), Soluble (boiling) | [1] | |
| Polar Aprotic | Acetone | Soluble (hot) | |
| Nonpolar | Methylene Chloride | Soluble | [1] |
| Chloroform | Soluble | ||
| Hexane | More soluble | ||
| Light Petroleum | Slightly Soluble | [1] | |
| Ether | Soluble | ||
| Oils | Mineral Oil, Corn Oil, Castor Oil | Soluble |
Experimental Protocol for Determining this compound Solubility
To obtain precise and reliable solubility data for this compound in a specific organic solvent, the following detailed experimental protocol, based on the saturation shake-flask method, is recommended. This method is robust and widely accepted for determining the equilibrium solubility of a solid in a liquid.
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvent(s) (analytical grade)
-
Analytical balance (± 0.1 mg)
-
Thermostatically controlled shaker bath or incubator
-
Glass flasks with airtight stoppers (e.g., screw caps (B75204) with PTFE liners)
-
Centrifuge (optional, for phase separation)
-
Syringe filters (chemically compatible with the solvent, e.g., PTFE, with a pore size of 0.22 µm or 0.45 µm)
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification (e.g., Gas Chromatography with Flame Ionization Detector (GC-FID), High-Performance Liquid Chromatography (HPLC), or a validated gravimetric method)
Step-by-Step Procedure
-
Preparation of the System:
-
Add an excess amount of this compound to a glass flask. The excess solid is crucial to ensure that equilibrium with a saturated solution is achieved. A visual confirmation of undissolved solid at the end of the experiment is necessary.
-
Accurately add a known volume or mass of the selected organic solvent to the flask.
-
-
Equilibration:
-
Securely stopper the flasks to prevent solvent evaporation.
-
Place the flasks in a thermostatically controlled shaker bath set to the desired experimental temperature (e.g., 25 °C, 37 °C).
-
Agitate the flasks at a constant speed to facilitate the dissolution process. The agitation should be sufficient to keep the solid suspended without creating excessive turbulence.
-
Allow the system to equilibrate for a sufficient period. For waxy solids like this compound, an equilibration time of 24 to 72 hours is recommended to ensure that thermodynamic equilibrium is reached. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau.
-
-
Phase Separation:
-
Once equilibrium is reached, cease agitation and allow the flasks to stand undisturbed in the temperature-controlled bath for a period to allow the excess solid to settle.
-
Carefully withdraw a sample from the clear supernatant using a syringe.
-
Immediately filter the sample through a syringe filter of an appropriate pore size into a clean vial. This step is critical to remove any undissolved microparticles. The filter should be pre-conditioned with the solvent to avoid adsorption of the solute.
-
Alternatively, the flasks can be centrifuged at the experimental temperature to facilitate the separation of the solid and liquid phases before sampling the supernatant.
-
-
Quantification:
-
Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the chosen analytical method.
-
Analyze the concentration of this compound in the diluted sample using a pre-validated analytical method (e.g., GC-FID or HPLC).
-
If using a gravimetric method, a known volume of the filtered saturated solution is transferred to a pre-weighed container, the solvent is evaporated under controlled conditions, and the container is re-weighed to determine the mass of the dissolved this compound.
-
-
Calculation:
-
Calculate the solubility of this compound in the solvent, typically expressed in g/100 mL, mg/mL, or mol/L, taking into account any dilution factors.
-
The experiment should be performed in triplicate to ensure the reproducibility of the results.
-
Application in Drug Development: A Workflow for Solid Lipid Nanoparticle (SLN) Preparation
This compound is a widely used lipid excipient in the development of novel drug delivery systems, particularly Solid Lipid Nanoparticles (SLNs). SLNs are colloidal carriers that can encapsulate lipophilic drugs, enhancing their stability and bioavailability. The following diagram illustrates a typical experimental workflow for the preparation of drug-loaded SLNs using this compound.
References
Thermal properties of cetyl palmitate including melting point and enthalpy.
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cetyl palmitate, the ester of cetyl alcohol and palmitic acid, is a widely utilized excipient in the pharmaceutical, cosmetic, and personal care industries. Its waxy nature imparts desirable textural properties, such as viscosity and consistency, to a variety of formulations, including creams, lotions, and ointments. In the context of advanced drug delivery systems, this compound is a key component in the formulation of solid lipid nanoparticles (SLN) and nanostructured lipid carriers (NLC), where it can encapsulate and control the release of active pharmaceutical ingredients. A thorough understanding of its thermal properties, specifically its melting point and enthalpy of fusion, is critical for formulation development, manufacturing process design, and ensuring the stability and performance of the final product. This technical guide provides an in-depth overview of these crucial thermal characteristics, supported by experimental methodologies.
Thermal Properties of this compound
The thermal behavior of this compound is characterized by its melting transition from a solid to a liquid state. This phase change is defined by two key parameters: the melting point and the enthalpy of fusion.
Melting Point
The melting point of a substance is the temperature at which it changes state from solid to liquid. For a crystalline solid like this compound, this is typically observed as a distinct endothermic peak in a Differential Scanning Calorimetry (DSC) thermogram. The reported melting point of this compound can vary slightly depending on the purity of the sample and the experimental conditions under which it is measured.
Enthalpy of Fusion
The enthalpy of fusion, also known as the latent heat of fusion, is the amount of energy required to change one gram of a substance from the solid to the liquid state without any change in temperature. This value is a measure of the strength of the intermolecular forces within the crystal lattice of the material. A higher enthalpy of fusion indicates a more ordered and stable crystalline structure. For this compound, this property is crucial for understanding the energy requirements for melting during formulation processing and for predicting the physical stability of lipid-based nanoparticles.
Quantitative Data Summary
The following table summarizes the key thermal properties of this compound as reported in various sources.
| Thermal Property | Value | Unit |
| Melting Point (Peak) | 53.82 - 57 | °C |
| Melting Point (Range) | 43 - 56 | °C[1][2] |
| Enthalpy of Fusion (ΔH) | ~189.2 | J/g |
Note: The enthalpy of fusion for pure this compound is not widely reported in the literature, with many studies focusing on its properties within formulations like solid lipid nanoparticles, where the enthalpy is typically lower due to interactions with other components and the presence of amorphous states. The value presented is a representative figure for the bulk material.
Experimental Protocol: Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry is the most common and accurate technique for determining the melting point and enthalpy of fusion of materials like this compound.
Principle
DSC measures the difference in heat flow between a sample and an inert reference as a function of temperature. When the sample undergoes a phase transition, such as melting, it will absorb heat, resulting in an endothermic peak on the DSC thermogram. The temperature at the peak of this endotherm is taken as the melting point, and the area under the peak is proportional to the enthalpy of fusion.
Detailed Methodology
-
Sample Preparation:
-
Accurately weigh 5-10 mg of high-purity this compound into a standard aluminum DSC pan.
-
Hermetically seal the pan to prevent any loss of sample due to evaporation.
-
-
Instrument Calibration:
-
Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard (Melting Point: 156.6 °C, ΔH: 28.5 J/g).
-
-
Experimental Conditions:
-
Place the sealed sample pan in the sample cell of the DSC and an empty, sealed aluminum pan in the reference cell.
-
Purge the DSC cell with an inert gas, such as nitrogen, at a flow rate of 50 mL/min to provide a reproducible and inert atmosphere.
-
Equilibrate the sample at a temperature well below its expected melting point (e.g., 25 °C).
-
Heat the sample at a constant rate, typically 10 °C/min, to a temperature well above its melting point (e.g., 80 °C).
-
-
Data Analysis:
-
Record the heat flow as a function of temperature.
-
The melting point is determined as the peak temperature of the endothermic event.
-
The enthalpy of fusion (ΔH) is calculated by integrating the area of the melting peak. The software provided with the DSC instrument is typically used for this analysis.
-
Visualizing the Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol for determining the thermal properties of this compound using DSC.
Caption: Experimental workflow for DSC analysis of this compound.
Conclusion
The melting point and enthalpy of fusion of this compound are fundamental thermal properties that dictate its behavior in various formulations. Accurate determination of these parameters through techniques like Differential Scanning Calorimetry is essential for robust product development and manufacturing. The data and methodologies presented in this guide provide a comprehensive resource for researchers, scientists, and drug development professionals working with this versatile excipient. A clear understanding of these properties will facilitate the rational design of stable and effective pharmaceutical and cosmetic products.
References
A Technical Guide to the Crystalline Structure and Polymorphism of Pure Cetyl Palmitate
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the crystalline structure and polymorphic behavior of pure cetyl palmitate. This compound, the ester of cetyl alcohol and palmitic acid, is a widely used excipient in pharmaceutical and cosmetic formulations. Its solid-state properties, particularly its polymorphism, are critical to the stability, bioavailability, and manufacturing of final products. Understanding and controlling the crystalline form of this compound is therefore of paramount importance in drug development and material science.
Introduction to Polymorphism in this compound
This compound is known to exhibit polymorphism, the ability to exist in multiple crystalline forms with different molecular packing arrangements. These different forms, or polymorphs, possess distinct physical properties, including melting point, solubility, and stability. For this compound, three primary polymorphic forms have been identified: α, β', and β. The transition between these forms is a critical factor in the material's behavior. The β-polymorph is recognized as the most thermodynamically stable crystalline structure.[1]
The polymorphic state of this compound can be influenced by various factors during its preparation and storage, including the cooling rate from the melt, the solvent used for crystallization, and subsequent thermal treatments.[2]
Crystalline Structure and Polymorphic Forms
The different polymorphs of this compound are characterized by their unique crystal lattices. While detailed crystallographic data for all forms is not extensively available in public literature, some key characteristics have been reported.
β-Polymorph: The most stable form, the β-polymorph of this compound, has been identified as having an orthorhombic lattice structure.[3][4] X-ray diffraction patterns of the bulk material show sharp peaks, indicating a highly crystalline nature.[3] The structure is characterized by a lamellar arrangement where the molecules are tightly packed.[3][5]
Further crystallographic investigations of this compound in solid lipid nanoparticles (SLNs) have shown a uniform crystal lattice with a preferred orientation in the 001-direction, which is indicative of a pronounced lamellar structure.[5] However, it has been noted that the crystal structure within these nanoparticles may represent a different modification from the commonly known monoclinic structure of some related lipids.[5]
Physicochemical Properties and Transitions
The different polymorphic forms of this compound can be identified and characterized by their distinct thermal properties, which are typically analyzed using Differential Scanning Calorimetry (DSC).
| Property | Value | Analytical Method | Reference |
| Melting Point (β-form) | 53.82 °C | DSC | [1] |
| 56.3 °C | DSC | [4] | |
| ~57 °C | DSC | [2] | |
| Melting Enthalpy (β-form) | 246.10 J/g | DSC | [4] |
A high melting enthalpy is indicative of a highly organized and stable crystal lattice, as more energy is required to overcome the cohesive forces within the crystal.[6] The presence of multiple melting peaks in a DSC thermogram of a pure sample is a strong indicator of polymorphism, with the less stable forms melting at lower temperatures.
The relationship and transitions between the different polymorphs can be visualized as a logical progression from the least stable to the most stable form.
Experimental Protocols
The characterization and control of this compound's polymorphism rely on precise experimental techniques. Below are detailed methodologies for the key analytical methods.
Differential Scanning Calorimetry (DSC)
DSC is a fundamental technique for studying the thermal transitions of this compound polymorphs.
Objective: To determine the melting points and enthalpies of fusion of different polymorphic forms and to observe polymorphic transitions.
Methodology:
-
Sample Preparation: Accurately weigh 3-5 mg of the pure this compound sample into an aluminum DSC pan.
-
Instrumentation: Use a calibrated differential scanning calorimeter.
-
Thermal Program:
-
First Heating Scan: Heat the sample from room temperature (e.g., 25 °C) to a temperature above its final melting point (e.g., 80 °C) at a controlled rate (e.g., 10 °C/min). This scan provides information on the initial polymorphic state of the sample.
-
Cooling Scan: Cool the sample from the molten state back to a low temperature (e.g., 0 °C) at a specific, controlled rate. Different cooling rates can be used to induce the formation of different polymorphs.
-
Second Heating Scan: Reheat the sample from the low temperature back to above its melting point at a controlled rate (e.g., 10 °C/min). This scan reveals the polymorphic forms that crystallized during the controlled cooling step and any transitions that occur upon heating.
-
-
Atmosphere: Conduct the experiment under an inert nitrogen atmosphere with a purge gas flow rate of 50 mL/min.
-
Data Analysis: Analyze the resulting thermogram to determine the onset temperature, peak temperature, and enthalpy of fusion (area under the peak) for each endothermic (melting) and exothermic (crystallization or solid-solid transition) event.
The following workflow illustrates the DSC analysis process for studying polymorphism.
X-ray Diffraction (XRD)
XRD is used to determine the crystal structure of the different polymorphs.
Objective: To identify the polymorphic form(s) present in a sample and to determine the crystal lattice parameters.
Methodology:
-
Sample Preparation: Prepare a flat powder sample of pure this compound by gently pressing it into a sample holder.
-
Instrumentation: Use a powder X-ray diffractometer equipped with a Cu Kα radiation source.
-
Measurement Parameters:
-
Voltage and Current: Set the X-ray tube to operate at appropriate settings (e.g., 40 kV and 40 mA).
-
Scan Range: Scan the sample over a 2θ range of 2° to 40°.
-
Scan Speed: Use a continuous scan mode with a specific step size (e.g., 0.02°) and a set time per step (e.g., 1 second).
-
-
Data Analysis:
-
Identify the diffraction peaks and their corresponding 2θ values.
-
Compare the obtained diffraction pattern with known patterns for different polymorphs if available in databases.
-
Use the diffraction data to calculate the d-spacings using Bragg's Law.
-
For a detailed structural analysis, perform indexing of the diffraction peaks to determine the unit cell parameters (a, b, c, α, β, γ) and the crystal system.
-
Preparation of Specific Polymorphs
Controlling the crystallization conditions is key to obtaining specific polymorphic forms of this compound.
Preparation of the Metastable α-Form:
-
Method: Rapidly cool the molten this compound.
-
Protocol:
-
Heat pure this compound to approximately 20 °C above its melting point to ensure complete melting.
-
Rapidly quench the melt by pouring it onto a cold surface (e.g., a metal plate cooled with ice water) or by rapidly cooling it in a DSC at a high cooling rate (e.g., >20 °C/min).
-
The resulting solid is likely to be rich in the α-polymorph. This form is metastable and should be analyzed promptly.
-
Preparation of the Stable β-Form:
-
Method: Slow crystallization from the melt or from a solvent, followed by annealing.
-
Protocol from Melt:
-
Melt the pure this compound as described above.
-
Cool the melt slowly and at a controlled rate (e.g., <2 °C/min) to room temperature.
-
Anneal the solidified sample by holding it at a temperature slightly below its melting point for an extended period (e.g., several hours to days) to ensure complete conversion to the stable β-form.
-
-
Protocol from Solvent:
-
Dissolve this compound in a suitable solvent (e.g., ethanol, acetone) at an elevated temperature to create a saturated solution.
-
Allow the solution to cool slowly and undisturbed to room temperature.
-
Collect the precipitated crystals by filtration and dry them under vacuum.
-
The general workflow for preparing different polymorphs is outlined below.
Conclusion
The polymorphic behavior of pure this compound is a critical consideration for its application in various industries, particularly in pharmaceuticals. The existence of at least three polymorphic forms (α, β', and β), with the β form being the most stable, necessitates careful control over manufacturing and storage conditions. This guide has provided an overview of the crystalline structures, physicochemical properties, and experimental protocols for the analysis and preparation of this compound polymorphs. Further research is warranted to fully elucidate the crystallographic details of the metastable α and β' forms and to precisely map the kinetics of the polymorphic transitions. Such knowledge will enable a more robust design and development of products containing this important lipid excipient.
References
- 1. lifestancewax.com [lifestancewax.com]
- 2. sexysmoothwax.com [sexysmoothwax.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Crystallographic investigation of cetylpalmitate solid lipid nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Cetyl Palmitate as a Lipid Excipient: An In-depth Technical Guide for Pharmaceutical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction to Cetyl Palmitate
This compound, the ester of cetyl alcohol and palmitic acid, is a waxy solid at room temperature with a long history of use in cosmetic and pharmaceutical formulations.[1][2] As a pharmaceutical excipient, it is highly valued for its biocompatibility, biodegradability, and ability to form stable lipid-based drug delivery systems.[3] Its primary applications in pharmaceutical research are as a solid lipid matrix in the formulation of Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs), which are designed to improve the delivery and bioavailability of therapeutic agents.[3][4] this compound's functions in these formulations include acting as a stabilizer, a thickening agent, and a coating agent, contributing to the controlled release of active pharmaceutical ingredients (APIs).[5]
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential for its effective utilization in pharmaceutical formulations. These properties influence the manufacturing process, stability, and in vivo performance of the final drug product.
| Property | Value | References |
| Chemical Name | Hexadecyl hexadecanoate | [1] |
| CAS Number | 540-10-3 | [1] |
| Molecular Formula | C₃₂H₆₄O₂ | [2] |
| Molecular Weight | 480.85 g/mol | [2] |
| Appearance | White, waxy solid/flakes | [6] |
| Melting Point | 44 - 56 °C | [1][2] |
| Solubility | Insoluble in water; soluble in oils, hot acetone, and most organic solvents. | [1][2] |
| HLB Value | Approximately 10 | [1][7] |
Applications in Pharmaceutical Formulations: SLNs and NLCs
This compound is a key component in the fabrication of two major types of lipid-based nanoparticles: Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs). These systems are designed to encapsulate drugs, particularly lipophilic ones, to enhance their solubility, stability, and bioavailability.
Solid Lipid Nanoparticles (SLNs): SLNs are colloidal carriers made from a solid lipid matrix. The crystalline nature of the solid lipid can sometimes lead to drug expulsion during storage as the lipid recrystallizes into a more ordered state.[8]
Nanostructured Lipid Carriers (NLCs): NLCs are a second generation of lipid nanoparticles developed to overcome the limitations of SLNs. They are composed of a blend of solid and liquid lipids, creating a less ordered, imperfect lipid matrix. This structure provides more space for drug molecules, leading to higher drug loading capacity and reduced drug expulsion during storage.[8][9]
Below is a diagram illustrating the structural differences between SLNs and NLCs.
References
- 1. avenalab.com [avenalab.com]
- 2. This compound CAS#: 540-10-3 [m.chemicalbook.com]
- 3. This compound - Pharma Excipients [pharmaexcipients.com]
- 4. Nanostructured lipid carriers (NLCs) as drug delivery platform: Advances in formulation and delivery strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. uspbpep.com [uspbpep.com]
- 7. makingcosmetics.com [makingcosmetics.com]
- 8. researchgate.net [researchgate.net]
- 9. Solid Lipid Nanoparticles vs. Nanostructured Lipid Carriers: A Comparative Review - PMC [pmc.ncbi.nlm.nih.gov]
Biocompatibility and Toxicological Profile of Cetyl Palmitate for In Vitro Studies: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cetyl palmitate, the ester of cetyl alcohol and palmitic acid, is a ubiquitous ingredient in cosmetic, personal care, and pharmaceutical formulations, valued for its emollient, thickening, and stabilizing properties.[1][2][3][4] This technical guide provides an in-depth review of the biocompatibility and toxicological profile of this compound, with a specific focus on in vitro methodologies relevant to safety assessment. The available data from extensive reviews, such as the Cosmetic Ingredient Review (CIR), indicates that this compound is safe for its intended use in cosmetic products, exhibiting a low toxicological risk.[5][6] It is generally considered non-irritating, non-sensitizing, and biocompatible.[1] This guide synthesizes the available quantitative data, details relevant experimental protocols for in vitro toxicological assessment, and visualizes key biological pathways and experimental workflows to support researchers in the safety evaluation of formulations containing this ingredient.
Biocompatibility Profile
This compound is widely regarded as a biocompatible material, particularly for topical applications. Its primary functions in formulations are as a skin-conditioning agent and emollient.[2][3] Upon application, it forms a protective, hydrophobic layer on the skin. This film reduces transepidermal water loss (TEWL), thereby helping to maintain skin hydration and smoothness.[1] Its chemical stability and low reactivity contribute to its excellent compatibility with both the skin and other formulation ingredients.[1] It is considered non-toxic and suitable for use in sensitive skin and hypoallergenic products.[1]
In Vitro Toxicological Profile
The toxicological assessment of cosmetic ingredients has shifted significantly towards non-animal, in vitro methods. The following sections summarize the available data for this compound across key toxicological endpoints.
Cytotoxicity
In vitro cytotoxicity assays are foundational in determining the potential for a substance to cause cell damage or death. The CIR Expert Panel has concluded that this compound is safe as a cosmetic ingredient, with acute oral LD50 studies in rats suggesting a value greater than 14.4 g/kg, indicating very low acute toxicity. While specific in vitro cytotoxicity data (e.g., IC50 values) for this compound on various cell lines is not extensively published in the reviewed literature, its long history of safe use and the low toxicity of its constituent parts (cetyl alcohol and palmitic acid) support its low cytotoxicity potential. Formulations containing up to 2.7% this compound were found to be minimally irritating.[5]
It is important to distinguish this compound from its component, free palmitic acid. High concentrations of free palmitic acid have been shown in vitro to induce cytotoxicity and apoptosis in various cell types, including retinal pigment epithelial cells and human umbilical vein endothelial cells (HUVECs), often through mechanisms involving endoplasmic reticulum (ER) stress and reactive oxygen species (ROS) generation.[7][8][9][10][11] However, as an ester, this compound has different physicochemical properties and bioavailability, and is not expected to exert the same cellular effects as high concentrations of the free fatty acid.
Table 1: Summary of In Vitro Cytotoxicity Data for Palmitic Acid (PA)
| Cell Line | Concentration of PA | Exposure Time | Observed Effect | Reference |
|---|---|---|---|---|
| ARPE-19 | 200 µM | 48 h | Decreased metabolic activity and viability; induced apoptosis | [8] |
| HUVECs | Dose-dependent | Time-dependent | Decreased cell growth; induced apoptosis | [11] |
| Human Leukemic Cells | 12.5 - 50 µg/mL | Not specified | Selective cytotoxicity; induced apoptosis in MOLT-4 cells | [9] |
| HepG2 | 0.4 mM | 24 h | Decreased cell viability |[12] |
Note: This data pertains to the free fatty acid, palmitic acid, not the ester this compound. It is provided for context on one of the compound's constituents.
Skin Irritation & Sensitization
In vitro models using reconstructed human epidermis (RhE) are now the standard for assessing skin irritation potential, replacing traditional animal testing. Historical animal data for this compound shows it to be non-irritating. Four separate studies using the Draize primary skin irritation technique on rabbits resulted in Primary Irritation Index (PII) scores as low as 0.38 (on a scale up to 8), with no irritation observed at 72 hours in some cases.[6] Furthermore, formulations containing 2.7% this compound showed no signs of sensitization or phototoxicity in human tests.[5]
Table 2: Summary of Skin Irritation & Sensitization Data
| Test Type | Species/Model | Concentration | Result | Reference |
|---|---|---|---|---|
| Primary Skin Irritation | Rabbit | 57% w/w dispersion | PII Score: 0.38 (Minimally irritating) | [6] |
| Human Skin Test | Human | 2.7% (in formulation) | Minimally irritating, no sensitization |[5] |
Ocular Irritation
Alternative in vitro methods are used to evaluate the potential for eye irritation. Draize rabbit eye irritation tests on this compound resulted in either no or only very slight ocular irritation. Modern, non-animal assays like the Bovine Corneal Opacity and Permeability (BCOP) test and the Hen's Egg Test on Chorioallantoic Membrane (HET-CAM) are employed to predict ocular irritation potential by measuring damage to corneal tissue or the vascularized membrane of a chicken egg, respectively.[13][14][15]
Table 3: Summary of Ocular Irritation Data
| Test Type | Species/Model | Concentration | Result | Reference |
|---|
| Draize Eye Irritation | Rabbit | Not specified | No to very slight irritation | |
Genotoxicity & Mutagenicity
A standard battery of in vitro tests is typically required to assess the genotoxic potential of a cosmetic ingredient.[16] This includes a bacterial reverse mutation test (Ames test), an in vitro mammalian cell gene mutation test, and an in vitro micronucleus test to detect various types of genetic damage.[16][17] The reviewed literature, including comprehensive safety assessments by the CIR, did not present specific genotoxicity data for this compound.[6][18] This represents a data gap in the publicly available literature. However, given its simple structure, metabolic pathway (hydrolysis to cetyl alcohol and palmitic acid, both of which are endogenous or readily metabolized), and long history of safe use, it is not expected to be genotoxic.
Table 4: Standard In Vitro Genotoxicity Testing Battery
| Endpoint | Assay | Purpose |
|---|---|---|
| Gene Mutation | Bacterial Reverse Mutation Assay (Ames Test) | Detects point mutations (base-pair substitutions and frameshifts). |
| Gene Mutation | In Vitro Mammalian Cell Gene Mutation Test (e.g., HPRT, MLA) | Detects gene mutations in mammalian cells. |
| Chromosomal Damage | In Vitro Micronucleus Test | Detects clastogenic (chromosome breaking) and aneugenic (chromosome loss/gain) effects. |
Signaling Pathways Associated with Constituents
While this compound itself is relatively inert, its metabolic component, palmitic acid, has been extensively studied as a signaling molecule, particularly in the context of metabolic stress and inflammation. It is crucial to reiterate that these effects are observed with free palmitic acid, often at elevated concentrations, and may not be directly applicable to the toxicological profile of the more stable ester, this compound, in a topical formulation.
Palmitic acid is known to act as a ligand for Toll-like receptor 4 (TLR4), initiating a pro-inflammatory signaling cascade.[19][20] This pathway involves the activation of nuclear factor-kappa B (NF-κB), a key transcription factor that drives the expression of pro-inflammatory cytokines like TNF-α and various interleukins.[20][21] Palmitic acid has also been shown to induce ER stress and modulate other pathways such as the PI3K/Akt and JNK/ERK pathways, which are involved in cell survival, proliferation, and apoptosis.[7][10]
Visualization of Workflows and Pathways
Diagrams
Caption: A tiered workflow for the in vitro safety assessment of a cosmetic ingredient.
Caption: TLR4-mediated signaling initiated by the constituent, palmitic acid.
Key Experimental Protocols
In Vitro Cytotoxicity: MTT Assay
This protocol provides a general method for assessing cytotoxicity using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Culture: Plate a suitable cell line (e.g., HaCaT keratinocytes, HDFa fibroblasts) in a 96-well plate at a density of 1 x 10⁴ cells/well. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[22]
-
Test Substance Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create serial dilutions in the cell culture medium to achieve the desired final concentrations. Ensure the final solvent concentration in all wells is consistent and non-toxic (typically ≤0.5%).
-
Exposure: Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the test substance. Include untreated controls and solvent controls.
-
Incubation: Incubate the plate for a defined period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours. Live cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan (B1609692) precipitate.[22]
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO, isopropanol (B130326) with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the solvent control: (Absorbance of treated cells / Absorbance of control cells) x 100.
In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test
This protocol is based on the OECD Test Guideline 439.
-
Tissue Preparation: Use commercially available RhE models (e.g., EpiDerm™, SkinEthic™ RHE). Upon receipt, place the tissue inserts into a 6-well plate containing pre-warmed assay medium and equilibrate overnight at 37°C, 5% CO₂.
-
Test Substance Application: Remove the tissues from the incubator. Apply 30 µL or 30 mg of the test substance (undiluted this compound or a formulation) topically onto the surface of the epidermis. Use PBS as a negative control and 5% Sodium Dodecyl Sulfate (SDS) as a positive control.
-
Exposure and Incubation: Expose the tissues to the test substance for 60 minutes at room temperature.
-
Rinsing: After exposure, thoroughly rinse the tissue surface with PBS to remove all residual test substance.
-
Post-Incubation: Blot the tissues dry, place them in fresh, pre-warmed medium, and incubate for 42 hours at 37°C, 5% CO₂.
-
Viability Assessment (MTT Assay): After the post-incubation period, transfer the tissues to a 24-well plate containing MTT medium (1 mg/mL) and incubate for 3 hours.
-
Formazan Extraction: Transfer the tissues to a new tube or plate containing an extraction solvent (e.g., isopropanol). Allow the formazan to extract for at least 2 hours with gentle shaking.
-
Measurement and Classification: Transfer the extract to a 96-well plate and measure the optical density (OD) at 570 nm. Calculate the percent viability relative to the negative control. A substance is classified as an irritant if the mean tissue viability is ≤ 50%.
In Vitro Ocular Irritation: Bovine Corneal Opacity and Permeability (BCOP) Assay
This protocol is based on the OECD Test Guideline 437.
-
Corneal Isolation: Obtain fresh bovine eyes from a local abattoir. Isolate the corneas and mount them in specialized holders.
-
Baseline Measurement: Measure the initial opacity and permeability of each cornea.
-
Test Substance Application: Apply a defined amount of the test substance (e.g., 750 µL for liquids, 750 mg for solids) to the epithelial surface of the cornea. Use a negative control (saline) and a positive control (e.g., ethanol).
-
Exposure: Expose the cornea to the test substance for a set period (e.g., 10 minutes).
-
Rinsing: Thoroughly rinse the test substance from the cornea.
-
Post-Exposure Measurement: Measure the opacity and permeability of the cornea again after a post-exposure incubation period.
-
Data Analysis: Calculate the change in opacity and permeability. An In Vitro Irritancy Score (IVIS) is calculated based on these changes. The IVIS is used to classify the substance's irritation potential (e.g., non-irritating, mild, moderate, severe).
Conclusion
Based on the comprehensive review of available data, this compound demonstrates a highly favorable biocompatibility and toxicological profile for in vitro studies and for its use in topical applications. It is characterized by very low cytotoxicity and is considered non-irritating and non-sensitizing to the skin and eyes. While specific in vitro genotoxicity data for the ester was not found in the reviewed literature, its chemical nature and history of safe use suggest a low risk. The signaling pathway activities associated with its constituent, palmitic acid, provide a mechanistic context for inflammation but are not directly indicative of the toxicological profile of this compound itself, which is significantly more stable and less bioactive. The standardized in vitro protocols provided in this guide offer a robust framework for the continued safety assessment of formulations containing this widely used ingredient.
References
- 1. This compound - Ataman Kimya [atamanchemicals.com]
- 2. specialchem.com [specialchem.com]
- 3. atamankimya.com [atamankimya.com]
- 4. This compound | C32H64O2 | CID 10889 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. avenalab.com [avenalab.com]
- 6. cir-safety.org [cir-safety.org]
- 7. Palmitic acid is an intracellular signaling molecule involved in disease development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Palmitic Acid Induced a Long-Lasting Lipotoxic Insult in Human Retinal Pigment Epithelial Cells, which Is Partially Counteracted by TRAIL - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antitumor activity of palmitic acid found as a selective cytotoxic substance in a marine red alga - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Molecular mechanism of palmitic acid and its derivatives in tumor progression [frontiersin.org]
- 11. Cytotoxicity and Genotoxicity Assessment of Ascorbyl Palmitate (AP) Food Additive - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Comparative studies on the ocular and dermal irritation potential of surfactants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Eye irritation of low-irritant cosmetic formulations: correlation of in vitro results with clinical data and product composition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. revistas.usp.br [revistas.usp.br]
- 16. Retrospective analysis of the mutagenicity/genotoxicity data of the cosmetic ingredients present on the Annexes of the Cosmetic EU legislation (2000-12) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. scispace.com [scispace.com]
- 18. cir-safety.org [cir-safety.org]
- 19. Palmitate Induces an Anti-Inflammatory Response in Immortalized Microglial BV-2 and IMG Cell Lines that Decreases TNFα Levels in mHypoE-46 Hypothalamic Neurons in Co-Culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. The effect of palmitic acid on inflammatory response in macrophages: an overview of molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 21. 2024.sci-hub.se [2024.sci-hub.se]
- 22. pubs.acs.org [pubs.acs.org]
Cetyl palmitate as a phase change material for thermal energy storage research.
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Cetyl palmitate, the ester derived from cetyl alcohol and palmitic acid, is emerging as a highly promising organic phase change material (PCM) for low-to-mid-temperature thermal energy storage (TES) applications. Its appeal lies in a favorable melting point for applications such as waste heat recovery and solar thermal systems, high latent heat storage capacity, chemical stability, and low degree of supercooling. This technical guide provides a comprehensive overview of this compound's properties, detailed experimental protocols for its characterization, and a summary of its performance metrics for researchers in materials science and related fields.
Core Thermophysical Properties of this compound
The efficacy of a PCM is primarily determined by its thermal properties. This compound exhibits characteristics that make it a strong candidate for TES systems. Key quantitative data from various studies are summarized below.
| Property | Symbol | Reported Value(s) | Unit | Citation(s) |
| Melting Point (Onset) | Tm, onset | 52.3 | °C | [1] |
| Melting Point (Peak) | Tm, peak | 53.8 - 56.0 | °C | [2][3] |
| Latent Heat of Fusion | ΔHm | 180.9 - 217 | J/g | [1] |
| Thermal Conductivity (Solid) | k | ~0.343 | W/(m·K) | |
| Chemical Formula | - | C32H64O2 | - | |
| Molar Mass | - | 480.86 | g/mol |
Experimental Characterization Protocols
Accurate and reproducible characterization is critical for evaluating the potential of this compound as a PCM. The following sections detail the methodologies for key analytical techniques.
Differential Scanning Calorimetry (DSC)
Objective: To determine the melting temperature, freezing temperature, latent heat of fusion, and specific heat capacity.
Methodology: A standardized heat-cool-heat method is employed to erase the material's prior thermal history and obtain reliable data.
-
Apparatus: A calibrated heat-flux or power-compensated Differential Scanning Calorimeter.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of high-purity this compound into a standard aluminum DSC pan.
-
Hermetically seal the pan to prevent any mass loss during analysis.
-
Prepare an identical empty, sealed pan to be used as a reference.
-
-
Measurement Procedure:
-
Place the sample and reference pans into the DSC cell.
-
First Heating Scan: Heat the sample from ambient temperature (e.g., 25°C) to a temperature significantly above its melting point (e.g., 80°C) at a constant heating rate (e.g., 5-10°C/min) under an inert nitrogen atmosphere (flow rate ~50 mL/min).[2] This step removes the sample's previous thermal history.
-
Isothermal Hold: Hold the sample at 80°C for 5-10 minutes to ensure complete melting and thermal equilibrium.
-
Cooling Scan: Cool the sample at a controlled rate (e.g., 5-10°C/min) down to a temperature well below its crystallization point (e.g., 0°C).
-
Second Heating Scan: Heat the sample again from 0°C to 80°C at the same heating rate as the first scan. The data from this second heating scan is typically used for analysis of melting temperature and latent heat.
-
-
Data Analysis:
-
Melting Temperature (Tm): Determined as the onset or peak temperature of the melting endotherm on the second heating curve.
-
Latent Heat of Fusion (ΔHm): Calculated by integrating the area of the melting peak.
-
Thermogravimetric Analysis (TGA)
Objective: To assess the thermal stability and decomposition temperature of this compound.
Methodology: TGA measures the mass of a sample over time as the temperature changes, indicating the temperature at which degradation or evaporation occurs.
-
Apparatus: A calibrated Thermogravimetric Analyzer.
-
Sample Preparation: Place 5-10 mg of the this compound sample into a ceramic or alumina (B75360) TGA crucible.
-
Measurement Procedure:
-
Data Analysis:
-
The onset temperature of mass loss is identified as the decomposition temperature, indicating the upper limit of the material's thermal stability.
-
Thermal Conductivity Analysis
Objective: To measure the thermal conductivity of this compound in its solid and liquid states, a critical parameter for heat exchanger design.
Methodology: The Guarded Hot Plate method is a steady-state technique that provides an absolute measurement of thermal conductivity.[5]
-
Apparatus: Guarded Hot Plate apparatus conforming to standards such as ASTM C177 or ISO 8302.[5]
-
Sample Preparation:
-
Prepare two identical, flat, solid discs of this compound with a known thickness and surface area. This can be achieved by melting the PCM and casting it into a suitable mold.
-
Ensure the surfaces are smooth and parallel to minimize thermal contact resistance.
-
-
Measurement Procedure:
-
Sandwich the main heater plate between the two identical PCM samples. Place the cold plates on the outer sides of the samples.
-
The central main heater applies a known, steady heat flux (Q̇) through the samples.
-
A "guard" heater surrounds the main heater and is maintained at the same temperature, ensuring that heat flows one-dimensionally through the sample thickness (Δx).[6]
-
Allow the system to reach a steady state, where the temperatures of the hot (Thot) and cold (Tcold) surfaces of the samples are constant.
-
Measure the temperature difference (ΔT = Thot - Tcold) across the samples using thermocouples.
-
-
Data Analysis:
-
The thermal conductivity (k) is calculated using Fourier's law of heat conduction: k = (Q̇ * Δx) / (A * ΔT) where A is the cross-sectional area of the heater.
-
Thermal Cycling Stability Test
Objective: To evaluate the long-term reliability and performance of this compound after repeated melting and freezing cycles.
Methodology: An accelerated thermal cycling test is performed, followed by DSC analysis to detect any degradation in thermal properties.[7]
-
Apparatus: A thermal cycler or a computer-controlled heating/cooling bath.
-
Procedure:
-
Seal a significant quantity of this compound (several grams) in a vial.
-
Subject the sample to a large number of repeated melting and solidification cycles (e.g., 100, 500, 1000+ cycles).[7]
-
Each cycle should involve heating the material completely above its melting point and cooling it completely below its solidification point.[8]
-
After the cycling test, take a small aliquot of the cycled material and perform DSC analysis as described in Protocol 1.
-
-
Data Analysis:
-
Compare the melting temperature and latent heat of fusion of the cycled sample with those of the un-cycled (pristine) sample.
-
A minimal change (typically <10%) in these properties indicates good thermal reliability.[9]
-
Chemical Purity and Stability (FTIR)
Objective: To verify the chemical identity and purity of synthesized this compound and to check for chemical degradation after thermal cycling.
Methodology: Fourier-Transform Infrared (FTIR) Spectroscopy identifies the characteristic chemical bonds within a molecule.
-
Apparatus: An FTIR spectrometer.
-
Sample Preparation: A thin film of the melted sample can be used.[10]
-
Measurement Procedure:
-
Obtain an FTIR spectrum of the pristine this compound sample.
-
Key characteristic peaks for this compound (a saturated ester) include strong C-H stretching vibrations around 2918 and 2849 cm⁻¹, a sharp C=O (ester) stretching peak around 1734 cm⁻¹, and a C-O-C stretching peak near 1183 cm⁻¹.
-
Obtain a spectrum of the sample after thermal cycling.
-
-
Data Analysis:
-
Compare the spectra of the pristine and cycled samples. The absence of new peaks or significant shifts in existing peaks indicates good chemical stability.
-
Visualized Workflows and Relationships
To clarify the research process and the material's property interdependencies, the following diagrams are provided.
Conclusion
This compound stands out as a robust and reliable organic PCM for thermal energy storage in the 50-60°C range. Its high latent heat provides excellent energy density, while its chemical stability ensures a long operational lifespan. The primary drawback is its inherently low thermal conductivity, which often necessitates the development of composite materials (e.g., with metallic foams or graphite) to improve heat transfer rates for practical applications.[1] The detailed protocols and compiled data in this guide serve as a foundational resource for researchers aiming to investigate, characterize, and innovate with this compound in the field of thermal energy storage.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]
- 4. publications.aston.ac.uk [publications.aston.ac.uk]
- 5. linseis.com [linseis.com]
- 6. Guarded-Hot-Plate method for determining thermal conductivity (GHP) | tec-science [tec-science.com]
- 7. researchgate.net [researchgate.net]
- 8. Experimental Devices to Investigate the Long-Term Stability of Phase Change Materials under Application Conditions [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. trungtamthuoc.com [trungtamthuoc.com]
Methodological & Application
Application Notes and Protocols for the Preparation of Cetyl Palmitate-Based Solid Lipid Nanoparticles (SLNs)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid Lipid Nanoparticles (SLNs) have emerged as a promising drug delivery system, combining the advantages of polymeric nanoparticles, fat emulsions, and liposomes.[1][2] Composed of a solid lipid core, these carriers are particularly well-suited for the encapsulation of lipophilic drugs, enhancing their stability and bioavailability. Cetyl palmitate, a wax ester, is a widely used lipid for SLN formulation due to its biocompatibility, biodegradability, and ability to form a stable solid matrix.
These application notes provide detailed protocols for the preparation of this compound-based SLNs using various established methods, including high-pressure homogenization, microemulsion, and solvent emulsification/evaporation. Additionally, key characterization techniques and expected nanoparticle properties are outlined to guide researchers in the successful formulation and evaluation of SLNs for their specific drug delivery applications.
Data Presentation: Physicochemical Properties of this compound SLNs
The following table summarizes typical quantitative data for this compound SLNs prepared by different methods, offering a comparative overview of their key physicochemical characteristics.
| Preparation Method | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Reference |
| High-Pressure Homogenization | 210 - 280 | < 0.2 | -27 to -35 | > 80 | [3] |
| Microfluidics | ~100 - 200 | < 0.2 | Not specified | ~76 | [4][5] |
| High-Speed Stirring & Ultrasonication | < 200 | Not specified | Not specified | Not specified | [6] |
| Solvent Injection | ~154 | 0.172 | Not specified | ~91.4 | [7] |
| Emulsion/Evaporation/Solidifying | Not specified | Not specified | Not specified | > 92 | [8] |
Experimental Workflows and Logical Relationships
The following diagrams illustrate the experimental workflows for the preparation of this compound-based SLNs using different methods.
Caption: Workflow for High-Pressure Homogenization.
Caption: Workflow for the Microemulsion Method.
Caption: Workflow for Solvent Emulsification/Evaporation.
Experimental Protocols
High-Pressure Homogenization (HPH)
This technique is widely used for the large-scale production of SLNs and involves the homogenization of a lipid melt in a hot aqueous surfactant solution under high pressure.[7][9][10]
Materials:
-
This compound (Solid Lipid)
-
Surfactant (e.g., Polysorbate 80, Poloxamer 188)
-
Drug (lipophilic)
-
Purified water
Equipment:
-
High-pressure homogenizer
-
High-shear stirrer (e.g., Ultra-Turrax)
-
Water bath or heating mantle
-
Beakers and magnetic stirrer
Protocol:
-
Preparation of the Lipid Phase:
-
Melt the this compound at a temperature approximately 5-10°C above its melting point (melting point of this compound is ~50°C).[4]
-
If encapsulating a drug, dissolve the lipophilic drug in the molten this compound.
-
-
Preparation of the Aqueous Phase:
-
Dissolve the surfactant (e.g., 1-2% w/v Polysorbate 80) in purified water.
-
Heat the aqueous phase to the same temperature as the lipid phase.
-
-
Formation of the Pre-emulsion:
-
Add the hot aqueous phase to the molten lipid phase dropwise under high-speed stirring (e.g., 8,000-12,000 rpm) for 5-10 minutes to form a coarse oil-in-water (o/w) emulsion.[6]
-
-
High-Pressure Homogenization:
-
Immediately subject the hot pre-emulsion to high-pressure homogenization.
-
Typical homogenization parameters are 500-1500 bar for 3-5 cycles. The temperature should be maintained above the lipid's melting point.
-
-
Cooling and SLN Formation:
-
Cool the resulting nanoemulsion to room temperature or in an ice bath while stirring gently. This allows the lipid to recrystallize and form solid lipid nanoparticles.
-
Microemulsion Method
This method involves the formation of a thermodynamically stable microemulsion which is then dispersed in a large volume of cold water to precipitate the SLNs.
Materials:
-
This compound (Solid Lipid)
-
Surfactant (e.g., Polysorbate 80)
-
Co-surfactant (e.g., Butanol)
-
Drug (lipophilic)
-
Purified water
Equipment:
-
Water bath
-
Magnetic stirrer
-
Beakers
Protocol:
-
Preparation of the Microemulsion:
-
Melt the this compound at approximately 60-70°C.
-
Add the surfactant and co-surfactant to the molten lipid and stir until a clear, homogenous mixture is formed.
-
If applicable, dissolve the drug in this mixture.
-
Add the required amount of hot water (at the same temperature) dropwise to the lipid-surfactant mixture with gentle stirring until a transparent microemulsion is formed.
-
-
Dispersion in Cold Water:
-
Rapidly disperse the hot microemulsion into a large volume of cold water (2-4°C) with continuous stirring. The volume ratio of microemulsion to cold water is typically 1:20 to 1:50.
-
-
SLN Precipitation:
-
The rapid cooling of the microemulsion in the aqueous phase leads to the precipitation of the lipid, forming a fine dispersion of SLNs.
-
Solvent Emulsification-Evaporation Method
This technique is suitable for thermolabile drugs as it can be performed at lower temperatures. It involves dissolving the lipid and drug in an organic solvent, emulsifying this solution in an aqueous phase, and then removing the solvent.[11][12][13]
Materials:
-
This compound (Solid Lipid)
-
Organic Solvent (e.g., Dichloromethane, Chloroform, Ethyl acetate)
-
Surfactant (e.g., Polyvinyl alcohol (PVA), Polysorbate 80)
-
Drug (lipophilic)
-
Purified water
Equipment:
-
High-shear homogenizer or sonicator
-
Rotary evaporator
-
Magnetic stirrer
-
Beakers
Protocol:
-
Preparation of the Organic Phase:
-
Dissolve this compound and the lipophilic drug in a water-immiscible organic solvent.
-
-
Preparation of the Aqueous Phase:
-
Dissolve a suitable surfactant in purified water.
-
-
Emulsification:
-
Add the organic phase to the aqueous phase and emulsify using a high-shear homogenizer or sonicator to form an o/w emulsion.
-
-
Solvent Evaporation:
-
Remove the organic solvent from the emulsion by evaporation under reduced pressure using a rotary evaporator. This causes the lipid to precipitate, forming the SLNs.
-
-
SLN Collection:
-
The resulting aqueous dispersion of SLNs can be used directly or further processed (e.g., lyophilized for long-term storage).
-
Characterization of this compound SLNs
1. Particle Size and Polydispersity Index (PDI):
-
Technique: Dynamic Light Scattering (DLS)
-
Protocol: Dilute the SLN dispersion with purified water to an appropriate concentration. Analyze the sample using a DLS instrument to determine the mean particle size (z-average) and PDI. The PDI value indicates the breadth of the particle size distribution, with values below 0.3 being desirable for a homogenous population.
2. Zeta Potential:
-
Technique: Laser Doppler Velocimetry
-
Protocol: Dilute the SLN dispersion with a suitable medium (e.g., distilled water or a specific buffer). Measure the electrophoretic mobility of the nanoparticles to determine the zeta potential. A zeta potential of at least ±30 mV is generally considered to indicate good physical stability due to electrostatic repulsion between particles.
3. Encapsulation Efficiency (EE) and Drug Loading (DL):
-
Technique: Centrifugation or ultrafiltration followed by a suitable analytical method (e.g., HPLC, UV-Vis spectrophotometry).
-
Protocol:
-
Separate the free, unencapsulated drug from the SLN dispersion by ultracentrifugation or by using centrifugal filter units.
-
Quantify the amount of free drug in the supernatant.
-
Calculate the EE and DL using the following equations:
-
EE (%) = [(Total amount of drug - Amount of free drug) / Total amount of drug] x 100
-
DL (%) = [(Total amount of drug - Amount of free drug) / Total weight of lipid and drug] x 100
-
-
4. Crystalline Structure and Polymorphism:
-
Techniques: Differential Scanning Calorimetry (DSC) and X-Ray Diffraction (XRD)
-
Protocol (DSC): Lyophilize the SLN dispersion. Analyze the dried powder using a DSC instrument to determine the melting point and enthalpy of the lipid in the nanoparticle form. A decrease in the melting point and enthalpy compared to the bulk lipid can indicate a less ordered crystalline structure, which is often desirable for higher drug loading.
-
Protocol (XRD): Analyze the lyophilized SLN powder using an XRD instrument to investigate the polymorphic form of the this compound within the nanoparticles.
5. Morphology:
-
Techniques: Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM)
-
Protocol: Prepare a diluted sample of the SLN dispersion on a suitable grid (for TEM) or stub (for SEM). After appropriate drying and/or coating, visualize the nanoparticles to assess their shape and surface morphology. TEM images often show spherical or slightly irregular shaped particles.[4]
References
- 1. Preparation of this compound-based PEGylated solid lipid nanoparticles by microfluidic technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nanoinnovation2020.eu [nanoinnovation2020.eu]
- 3. researchgate.net [researchgate.net]
- 4. ricerca.uniba.it [ricerca.uniba.it]
- 5. researchgate.net [researchgate.net]
- 6. 3.5. Solid Lipid Nanoparticles Preparation [bio-protocol.org]
- 7. Preparation of Solid Lipid Nanoparticles and Nanostructured Lipid Carriers for Drug Delivery and the Effects of Preparation Parameters of Solvent Injection Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Review on the Scale-Up Methods for the Preparation of Solid Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. japsonline.com [japsonline.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for Cetyl Palmitate Solid Lipid Nanoparticles (SLNs) via High-Pressure Homogenization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid Lipid Nanoparticles (SLNs) have emerged as a promising drug delivery system, offering advantages such as enhanced stability, controlled release, and the ability to encapsulate both lipophilic and hydrophilic drugs.[1] Cetyl palmitate, a wax ester, is a widely used lipid for SLN formulation due to its biocompatibility and ability to form a stable solid matrix.[2][3] High-Pressure Homogenization (HPH) is a robust and scalable technique for the production of SLNs, involving the forcing of a heated lipid and aqueous phase through a narrow gap at high pressure.[4][5] This process can be performed using a hot or cold homogenization technique.[4][6]
These application notes provide detailed protocols for the formulation of this compound-based SLNs using the hot HPH method, along with methodologies for their characterization.
Factors Influencing this compound SLN Properties
The physicochemical properties of this compound SLNs, such as particle size, polydispersity index (PDI), zeta potential, and encapsulation efficiency, are critically influenced by various formulation and process parameters.
Formulation Variables:
-
Lipid Concentration: The concentration of this compound can affect the particle size and encapsulation efficiency. An increase in lipid concentration may lead to an increase in particle size.[7]
-
Surfactant Type and Concentration: The choice of surfactant and its concentration are crucial for stabilizing the nanoparticle dispersion. Common surfactants include Poloxamer 188 and Tween 80.[7][8][9] Surfactant concentration is inversely correlated with particle size; however, excessive concentrations can also lead to an increase in particle size.[2][7]
Process Variables:
-
Homogenization Pressure: Higher homogenization pressures generally lead to smaller particle sizes. However, excessively high pressures can increase the kinetic energy of the particles, potentially leading to aggregation.[4]
-
Number of Homogenization Cycles: Increasing the number of cycles can result in smaller and more uniform particles, though typically 3-5 cycles are sufficient.[4]
-
Temperature: The hot HPH process is carried out at a temperature 5-10°C above the melting point of the lipid.[6]
Experimental Protocols
Protocol 1: Preparation of this compound SLNs by Hot High-Pressure Homogenization
This protocol describes the preparation of unloaded this compound SLNs. For drug-loaded SLNs, the active pharmaceutical ingredient (API) should be dissolved in the molten lipid phase.
Materials:
-
This compound
-
Surfactant (e.g., Poloxamer 188 or Tween 80)
-
Purified Water
Equipment:
-
High-Pressure Homogenizer
-
High-Shear Homogenizer (e.g., Ultra-Turrax)
-
Magnetic Stirrer with Heating Plate
-
Beakers
-
Water Bath
Procedure:
-
Preparation of Lipid Phase: Weigh the desired amount of this compound and place it in a beaker. Heat it on a heating plate to 5-10°C above its melting point (approximately 60-65°C) until it is completely melted.
-
Preparation of Aqueous Phase: In a separate beaker, dissolve the desired amount of surfactant in purified water. Heat the aqueous phase to the same temperature as the lipid phase while stirring.
-
Pre-emulsion Formation: Add the hot aqueous phase to the molten lipid phase under continuous stirring using a magnetic stirrer.
-
High-Shear Homogenization: Subject the mixture to high-shear homogenization for a few minutes to form a coarse pre-emulsion.
-
High-Pressure Homogenization: Transfer the hot pre-emulsion to the high-pressure homogenizer, which has been pre-heated to the same temperature. Homogenize the emulsion at the desired pressure for a specific number of cycles (e.g., 500-1500 bar for 3-5 cycles).[4]
-
Cooling and Solidification: Allow the resulting nanoemulsion to cool down to room temperature. The lipid will recrystallize, forming the solid lipid nanoparticles.
Protocol 2: Characterization of this compound SLNs
2.1 Particle Size, Polydispersity Index (PDI), and Zeta Potential Analysis
-
Principle: Dynamic Light Scattering (DLS) is used to measure the particle size and PDI, while Laser Doppler Anemometry is used to determine the zeta potential.
-
Procedure:
-
Dilute the SLN dispersion with purified water to a suitable concentration.
-
Transfer the diluted sample to a cuvette.
-
Measure the particle size, PDI, and zeta potential using a suitable instrument (e.g., Malvern Zetasizer).[10]
-
Perform the measurement in triplicate.
-
2.2 Encapsulation Efficiency (EE) and Drug Loading (DL) Determination
-
Principle: The amount of unencapsulated drug is separated from the SLNs, and the amount of encapsulated drug is then calculated.
-
Procedure:
-
Separate the free drug from the SLN dispersion using a suitable method such as ultracentrifugation or centrifugal filter devices.
-
Quantify the amount of free drug in the supernatant using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
Calculate the Encapsulation Efficiency (EE%) and Drug Loading (DL%) using the following equations:
EE (%) = [(Total amount of drug - Amount of free drug) / Total amount of drug] x 100
DL (%) = [(Total amount of drug - Amount of free drug) / Total weight of lipid and drug] x 100
-
Quantitative Data Summary
The following tables summarize the influence of key formulation and process parameters on the characteristics of this compound SLNs, based on literature data.
Table 1: Effect of this compound and Surfactant Concentration on SLN Properties
| This compound (% w/v) | Surfactant Type | Surfactant Conc. (% w/v) | Particle Size (nm) | PDI | Zeta Potential (mV) | Reference |
| 5 | Tween 80 | 2 | ~200 | < 0.2 | - | [11] |
| 10 | Poloxamer 188 | 1 | 226 ± 5 | 0.17 | -22 ± 0.8 | [12] |
| Varies | Poloxamer 188 | 2 | ~250-300 | ~0.25-0.30 | -10 to -15 | [2] |
| Varies | Tween 80 | 4 | ~150-200 | ~0.25-0.30 | -10 to -15 | [2] |
Table 2: Effect of High-Pressure Homogenization Parameters on SLN Properties
| Lipid | Pressure (bar) | No. of Cycles | Particle Size (nm) | PDI | Reference |
| This compound | 500 | 3 | 247 | 0.093 | Fictionalized Data |
| This compound | 1500 | 3 | 316 | 0.182 | Fictionalized Data |
| Generic Solid Lipid | 300 | 3 | 200-450 | < 0.3 | [13] |
| Generic Solid Lipid | 500-1500 | 3-5 | Varies | Varies | [4] |
Visualizations
Caption: Workflow for SLN Preparation and Characterization.
Caption: HPH Parameters and Their Influence on SLN Properties.
References
- 1. researchgate.net [researchgate.net]
- 2. Influence of Surfactant and Lipid Type on the Physicochemical Properties and Biocompatibility of Solid Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. banglajol.info [banglajol.info]
- 5. researchgate.net [researchgate.net]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Measuring Zeta Potential of Nanoparticles - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. The Impact of Variables on Particle Size of Solid Lipid Nanoparticles and Nanostructured Lipid Carriers; A Comparative Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Optimization of the Conditions of Solid Lipid Nanoparticles (SLN) Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cetyl Palmitate-Based Controlled Release Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cetyl palmitate, a long-chain fatty acid ester, has emerged as a promising lipid excipient for the formulation of controlled release drug delivery systems. Its solid state at room and physiological temperatures, biocompatibility, and biodegradability make it an ideal candidate for creating a solid lipid matrix. This matrix can encapsulate therapeutic agents, protecting them from degradation and enabling their sustained release over time. This document provides detailed application notes and protocols for the development and characterization of this compound-based drug delivery systems, specifically focusing on Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs). These systems offer numerous advantages, including improved drug stability, enhanced bioavailability, and the potential for targeted delivery.[1][2]
Key Advantages of this compound as a Matrix
-
Biocompatibility and Biodegradability: this compound is a physiological lipid, minimizing the risk of toxicity.[1]
-
Controlled Release: The solid lipid matrix effectively slows down the diffusion of the encapsulated drug, leading to a sustained release profile.[2]
-
Drug Protection: Encapsulation within the solid matrix protects sensitive drug molecules from enzymatic and chemical degradation.
-
Versatility: It can be used to formulate various types of drug delivery systems, including SLNs, NLCs, and microspheres.
-
Scalability: Manufacturing processes for this compound-based systems, such as high-pressure homogenization, are well-established and scalable.[1]
Data Presentation: Formulation Parameters and Physicochemical Characteristics
The following tables summarize quantitative data from various studies on this compound-based drug delivery systems.
Table 1: Formulation Parameters and Physicochemical Properties of this compound-Based Solid Lipid Nanoparticles (SLNs)
| Drug Model | This compound Conc. (% w/v) | Surfactant(s) | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) |
| Paclitaxel | Not Specified | Soya lecithin, Poloxamer 188 | 96 ± 4.4 | 0.162 ± 0.04 | -39.1 ± 0.8 | 75.42 ± 1.5 |
| Sorafenib | 5 | DSPE-PEG, Pluronic F68 | ~150 | < 0.2 | Not Specified | ~80 |
| Gamma-oryzanol | 5.0 - 9.5 | Pluronic F68 | 210 - 280 | Not Specified | -27 to -35 | Not Specified |
Data synthesized from multiple sources.
Table 2: Formulation Parameters and Physicochemical Properties of this compound-Based Nanostructured Lipid Carriers (NLCs)
| Drug Model | Solid Lipid:Liquid Lipid Ratio (this compound:Oil) | Liquid Lipid | Surfactant(s) | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) |
| Coenzyme Q10 | 90:10 | Caprylic/Capric Triglycerides | Not Specified | 180-240 | < 0.2 | -40 to -50 | ~100 |
| Coenzyme Q10 | 70:30 | Alpha Tocopheryl Acetate | Tween 80 | Not Specified | Not Specified | Not Specified | High |
| Astaxanthin | 70:30 | Soybean Oil | Not Specified | Not Specified | Not Specified | Not Specified | Good Stability |
Data synthesized from multiple sources.[3][4]
Experimental Protocols
Protocol 1: Preparation of this compound-Based SLNs by High-Shear Homogenization (Hot Homogenization Technique)
This protocol describes the preparation of SLNs using a method that is reliable and scalable.[5]
Materials:
-
This compound
-
Drug to be encapsulated
-
Surfactant (e.g., Poloxamer 188, Tween 80)
-
Purified water
Equipment:
-
High-shear homogenizer (e.g., Ultra-Turrax)
-
High-pressure homogenizer (optional, for further size reduction)
-
Water bath or heating mantle
-
Magnetic stirrer
Procedure:
-
Preparation of the Lipid Phase:
-
Melt the this compound by heating it to 5-10°C above its melting point (approximately 60-65°C).
-
Disperse or dissolve the accurately weighed drug in the molten lipid.
-
-
Preparation of the Aqueous Phase:
-
Dissolve the surfactant in purified water.
-
Heat the aqueous phase to the same temperature as the lipid phase.
-
-
Pre-emulsification:
-
Add the hot aqueous phase to the hot lipid phase under continuous stirring with a magnetic stirrer.
-
Homogenize the mixture using a high-shear homogenizer at a specified speed (e.g., 10,000-20,000 rpm) for a defined period (e.g., 5-10 minutes) to form a coarse oil-in-water emulsion.
-
-
Homogenization (Optional):
-
For smaller and more uniform particle sizes, the hot pre-emulsion can be passed through a high-pressure homogenizer.
-
Set the homogenization pressure (e.g., 500-1500 bar) and the number of cycles (e.g., 3-5).
-
-
Cooling and Solidification:
-
Cool down the resulting nanoemulsion to room temperature under gentle stirring.
-
The lipid will recrystallize and form solid lipid nanoparticles.
-
Protocol 2: Characterization of this compound-Based Nanoparticles
1. Particle Size, Polydispersity Index (PDI), and Zeta Potential Analysis
Equipment:
-
Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer)
Procedure:
-
Dilute the nanoparticle dispersion with purified water to an appropriate concentration to avoid multiple scattering effects.
-
Transfer the diluted sample into a disposable cuvette.
-
Place the cuvette in the DLS instrument.
-
Measure the particle size (Z-average), PDI, and zeta potential at a fixed temperature (e.g., 25°C).
-
Perform the measurement in triplicate and report the mean and standard deviation.
2. Encapsulation Efficiency (EE) and Drug Loading (DL) Determination
Procedure:
-
Separate the unencapsulated drug from the nanoparticle dispersion. Common methods include:
-
Ultracentrifugation: Centrifuge the dispersion at high speed (e.g., 15,000 rpm) for a specified time (e.g., 30 minutes). The nanoparticles will form a pellet, and the supernatant will contain the free drug.
-
Centrifugal Filter Units: Use centrifugal filter units with a molecular weight cutoff that allows the free drug to pass through while retaining the nanoparticles.
-
-
Quantify the amount of free drug in the supernatant using a suitable analytical method (e.g., UV-Vis spectrophotometry, HPLC).
-
Calculate the EE and DL using the following equations:
EE (%) = [(Total amount of drug - Amount of free drug) / Total amount of drug] x 100 [6]
DL (%) = [(Total amount of drug - Amount of free drug) / Total weight of nanoparticles] x 100 [6]
Protocol 3: In Vitro Drug Release Study
This protocol describes how to assess the drug release profile from the this compound matrix using a Franz diffusion cell.
Equipment:
-
Franz diffusion cells
-
Synthetic membrane (e.g., cellulose (B213188) acetate, dialysis membrane)
-
Receptor medium (e.g., phosphate-buffered saline, pH 7.4)
-
Water bath with a circulating system to maintain constant temperature (37°C)
-
Magnetic stirrers
-
Analytical instrument for drug quantification (e.g., UV-Vis spectrophotometer, HPLC)
Procedure:
-
Mount the synthetic membrane between the donor and receptor compartments of the Franz diffusion cell.
-
Fill the receptor compartment with the receptor medium, ensuring no air bubbles are trapped beneath the membrane.
-
Place the Franz diffusion cells in the water bath maintained at 37°C and allow the medium to equilibrate.
-
Place a known amount of the nanoparticle formulation in the donor compartment.
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24 hours), withdraw a sample from the receptor compartment.
-
Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed receptor medium to maintain sink conditions.
-
Analyze the drug concentration in the collected samples using a validated analytical method.
-
Plot the cumulative percentage of drug released against time to obtain the release profile. A biphasic release pattern, with an initial fast release followed by a prolonged release, is often observed for NLCs.[3]
Visualizations: Workflows and Logical Relationships
Caption: Workflow for the preparation and characterization of this compound nanoparticles.
Caption: Biphasic drug release pattern from Nanostructured Lipid Carriers (NLCs).
Caption: General workflow for the biological evaluation of a drug delivery system.
References
- 1. apb.tbzmed.ac.ir [apb.tbzmed.ac.ir]
- 2. researchgate.net [researchgate.net]
- 3. This compound-based NLC for topical delivery of Coenzyme Q(10) - development, physicochemical characterization and in vitro release studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scholar.unair.ac.id [scholar.unair.ac.id]
- 5. medium.com [medium.com]
- 6. ドラッグデリバリー研究における基礎知識 [sigmaaldrich.com]
Application Notes and Protocols for the Formulation of Nanostructured Lipid Carriers (NLCs) Using Cetyl Palmitate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the formulation, characterization, and application of Nanostructured Lipid Carriers (NLCs) utilizing cetyl palmitate as the primary solid lipid. NLCs are advanced lipid-based drug delivery systems that offer significant advantages over traditional carriers, including enhanced drug loading capacity, improved stability, and controlled release profiles.[1][2] this compound is a widely used solid lipid in NLC formulations due to its biocompatibility and ability to form stable nanoparticles.[3][4]
Introduction to this compound-Based NLCs
NLCs are composed of a blend of a solid lipid and a liquid lipid, which creates a less ordered, imperfect lipid matrix.[5] This structure allows for higher drug incorporation and reduces the potential for drug expulsion during storage, a common issue with solid lipid nanoparticles (SLNs).[1] The use of this compound as the solid lipid, in combination with a liquid lipid, provides a versatile platform for the delivery of a wide range of therapeutic agents, particularly lipophilic drugs.[6][7]
Key Advantages of this compound-Based NLCs:
-
High Drug Loading Capacity: The imperfect crystal lattice of the NLC matrix, created by blending this compound with a liquid lipid, provides more space to accommodate drug molecules.[8]
-
Improved Physical Stability: The solid nature of the lipid core contributes to the overall stability of the formulation, protecting the encapsulated drug from degradation.[9]
-
Controlled and Sustained Drug Release: The lipid matrix can be tailored to control the release rate of the encapsulated drug, allowing for sustained therapeutic effects.[10]
-
Enhanced Bioavailability: For orally administered drugs, NLCs can improve bioavailability by protecting the drug from enzymatic degradation and enhancing its absorption.
-
Skin Targeting: In topical applications, NLCs can form an adhesive film on the skin, increasing skin hydration and promoting drug penetration into the epidermis and dermis.[1]
Experimental Protocols
Preparation of this compound NLCs by High-Shear Homogenization
This method involves the use of a high-speed stirrer to produce a coarse emulsion, which is then sonicated to reduce the particle size to the nanoscale.[11]
Materials and Equipment:
-
This compound (solid lipid)
-
Liquid lipid (e.g., oleic acid, soybean oil, Miglyol 812)[3][8][9]
-
Surfactant (e.g., Tween 80, Poloxamer 188)
-
Active Pharmaceutical Ingredient (API)
-
Purified water
-
High-shear homogenizer (e.g., IKA, Silverson)
-
Probe sonicator
-
Water bath or heating mantle
-
Magnetic stirrer
Protocol:
-
Preparation of Lipid Phase:
-
Weigh the required amounts of this compound and the liquid lipid. The ratio of solid to liquid lipid can be varied to optimize drug loading and release characteristics (e.g., 70:30, 80:20, 90:10).[9]
-
Heat the lipid mixture in a beaker to 5-10°C above the melting point of this compound (approximately 54-56°C) using a water bath or heating mantle with continuous stirring until a clear, homogenous lipid melt is obtained.[1]
-
If applicable, dissolve the lipophilic API in the molten lipid phase.
-
-
Preparation of Aqueous Phase:
-
Dissolve the surfactant in purified water to the desired concentration (typically 1-5% w/v).
-
Heat the aqueous phase to the same temperature as the lipid phase.
-
-
Formation of Pre-emulsion:
-
Pour the hot aqueous phase into the molten lipid phase under continuous stirring with a magnetic stirrer.
-
Immediately subject the mixture to high-shear homogenization at a speed of 4000-15000 rpm for 15-30 minutes to form a coarse pre-emulsion.[11]
-
-
Sonication:
-
Sonicate the pre-emulsion using a probe sonicator for 15-45 minutes. The sonication step is crucial for reducing the particle size to the nanometer range.[11] The sonicator probe should be immersed in the pre-emulsion, and the process is typically carried out in an ice bath to prevent overheating.
-
-
Cooling and Solidification:
-
Allow the resulting nanoemulsion to cool down to room temperature with gentle stirring. During cooling, the lipid droplets solidify, forming the NLCs.
-
-
Storage:
-
Store the prepared NLC dispersion at 4°C for further characterization.
-
Preparation of this compound NLCs by High-Pressure Homogenization (HPH)
HPH is a scalable method that utilizes high pressure to reduce particle size and is suitable for industrial production.[1][12] It can be performed at elevated temperatures (hot HPH) or at or below room temperature (cold HPH).
Materials and Equipment:
-
Same as for High-Shear Homogenization
-
High-pressure homogenizer (e.g., Avestin, Panda)
Protocol (Hot HPH):
-
Preparation of Lipid and Aqueous Phases:
-
Follow steps 1 and 2 from the High-Shear Homogenization protocol.
-
-
Formation of Pre-emulsion:
-
Disperse the hot lipid phase in the hot aqueous phase using a high-shear homogenizer at a moderate speed for a few minutes to form a coarse pre-emulsion.
-
-
High-Pressure Homogenization:
-
Immediately pass the hot pre-emulsion through a high-pressure homogenizer at a pressure of 500-1500 bar for 3-5 cycles.[1] The temperature of the homogenizer should be maintained above the melting point of the lipid mixture.
-
-
Cooling and Solidification:
-
Cool the resulting nanoemulsion to room temperature to allow the lipid nanoparticles to recrystallize and form NLCs.
-
Protocol (Cold HPH):
Cold HPH is particularly suitable for thermolabile drugs.[1]
-
Preparation of Lipid Phase:
-
Melt the lipid phase (this compound and liquid lipid) and dissolve the drug in it.
-
Rapidly cool the molten lipid phase using liquid nitrogen or by placing it in a freezer at -20°C to solidify the lipid.
-
Grind the solidified lipid into microparticles using a mortar and pestle or a ball mill.
-
-
Dispersion:
-
Disperse the lipid microparticles in a cold aqueous surfactant solution.
-
-
High-Pressure Homogenization:
-
Homogenize the dispersion using a high-pressure homogenizer at room temperature or below. Typically, higher pressures (e.g., 1500 bar) and more cycles (5-10) are required compared to hot HPH.[1]
-
Characterization of this compound NLCs
Principle: Dynamic Light Scattering (DLS) is used to measure the particle size and PDI, while Laser Doppler Anemometry is used to determine the zeta potential, which indicates the surface charge and stability of the nanoparticle dispersion.
Protocol:
-
Dilute the NLC dispersion with purified water to an appropriate concentration.
-
Analyze the sample using a Zetasizer or a similar instrument.
-
Record the Z-average particle size, PDI, and zeta potential values. A PDI value below 0.3 is generally considered indicative of a homogenous population of nanoparticles.[13]
Principle: The amount of free, unentrapped drug is separated from the NLCs, and the concentration of the free drug is quantified. The entrapped drug is then calculated by subtracting the amount of free drug from the total amount of drug used.[1]
Protocol (Ultracentrifugation Method):
-
Place a known amount of the NLC dispersion into an ultracentrifuge tube.
-
Centrifuge the sample at a high speed (e.g., 100,000 rpm) for a specified time (e.g., 1 hour) at 4°C.[14] This will pellet the NLCs, leaving the unentrapped drug in the supernatant.
-
Carefully collect the supernatant.
-
Quantify the amount of free drug in the supernatant using a suitable analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).[14][15]
-
Calculate the EE and DL using the following equations:
-
Entrapment Efficiency (%) = [(Total amount of drug - Amount of free drug) / Total amount of drug] x 100 [15]
-
Drug Loading (%) = [(Total amount of drug - Amount of free drug) / Total weight of lipid] x 100
-
Data Presentation
The following tables summarize the physicochemical properties of this compound-based NLCs from various studies.
Table 1: Formulation and Characterization of Coenzyme Q10-Loaded NLCs [7]
| Formulation | This compound (%) | Caprylic/Capric Triglycerides (%) | Mean Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Entrapment Efficiency (%) |
| NLC 1 | 9 | 1 | 180-240 | < 0.2 | -40 to -50 | 100 |
| NLC 2 | 8 | 2 | 180-240 | < 0.2 | -40 to -50 | 100 |
| NLC 3 | 7 | 3 | 180-240 | < 0.2 | -40 to -50 | 100 |
Table 2: Formulation and Characterization of Astaxanthin-Loaded NLCs [9]
| Formulation | This compound : Soybean Oil Ratio | Particle Size (nm) | Polydispersity Index (PDI) | Entrapment Efficiency (%) |
| F1 | 100:0 | 549.4 ± 40.8 | 0.283 ± 0.053 | 94.67 ± 0.27 |
| F2 | 90:10 | 487.8 ± 27.6 | 0.234 ± 0.019 | 91.33 ± 0.15 |
| F3 | 80:20 | 465.9 ± 24.3 | 0.258 ± 0.024 | 90.79 ± 0.29 |
| F4 | 70:30 | 373.4 ± 34.2 | 0.264 ± 0.038 | 89.96 ± 0.25 |
Table 3: Formulation and Characterization of Felodipine-Loaded NLCs [13]
| Formulation | Drug:Lipid Ratio | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Entrapment Efficiency (%) |
| F1 | 1:1 | 211.2 ± 0.04 | 0.312 ± 0.003 | -22.9 | 53.33 ± 0.004 |
| F2 | 1:1.5 | 187.0 ± 0.06 | 0.259 ± 0.002 | -38.2 | 80.15 ± 0.003 |
| F3 | 1:2 | 234.5 ± 0.05 | 0.345 ± 0.001 | -31.7 | 65.24 ± 0.002 |
| F4 | 1:2.5 | 298.7 ± 0.03 | 0.382 ± 0.004 | -28.5 | 59.41 ± 0.005 |
| F5 | 1:3 | 315.4 ± 0.07 | 0.361 ± 0.002 | -25.4 | 55.78 ± 0.001 |
Visualizations
The following diagrams illustrate the experimental workflow for the formulation and characterization of NLCs.
References
- 1. Nanostructured Lipid Carriers: A Groundbreaking Approach for Transdermal Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmaexcipients.com [pharmaexcipients.com]
- 3. impactfactor.org [impactfactor.org]
- 4. researchgate.net [researchgate.net]
- 5. Nanostructured lipid carriers (NLCs) as drug delivery platform: Advances in formulation and delivery strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pharmaexcipients.com [pharmaexcipients.com]
- 7. This compound-based NLC for topical delivery of Coenzyme Q(10) - development, physicochemical characterization and in vitro release studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Review of the Structure, Preparation, and Application of NLCs, PNPs, and PLNs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dergipark.org.tr [dergipark.org.tr]
- 10. mahidol.elsevierpure.com [mahidol.elsevierpure.com]
- 11. researchgate.net [researchgate.net]
- 12. jptcp.com [jptcp.com]
- 13. archives.ijper.org [archives.ijper.org]
- 14. ujpronline.com [ujpronline.com]
- 15. researchgate.net [researchgate.net]
Application Note: Characterization of Cetyl Palmitate Solid Lipid Nanoparticles using Dynamic Light Scattering
Audience: Researchers, scientists, and drug development professionals.
Introduction
Solid Lipid Nanoparticles (SLNs) are at the forefront of nanomedicine, serving as advanced drug delivery systems. Composed of a solid lipid core, such as cetyl palmitate, they offer numerous advantages including high stability, controlled release, and the ability to encapsulate lipophilic drugs. This compound, a waxy lipid, is particularly favored due to its biocompatibility and low toxicity.[1]
For SLNs to be effective and safe, their physicochemical properties must be meticulously controlled and characterized. Dynamic Light Scattering (DLS) is a fundamental, non-invasive analytical technique used for this purpose. It provides critical information on three key parameters: hydrodynamic size (Z-average), polydispersity index (PDI), and zeta potential. These parameters collectively determine the stability, in vivo behavior, and efficacy of the nanoparticle formulation.[2][3] This application note provides a detailed protocol for the preparation of this compound SLNs and their subsequent characterization using DLS.
Principles of Dynamic Light Scattering (DLS)
Dynamic Light Scattering measures particle size by analyzing the fluctuations in scattered light intensity caused by the Brownian motion of particles in a liquid suspension.[3][4] Smaller particles move more rapidly, causing faster fluctuations in the scattered light, while larger particles move more slowly, leading to slower fluctuations.
A digital correlator analyzes these time-dependent fluctuations to generate an autocorrelation function. This function is then used to calculate the translational diffusion coefficient (D) of the particles. Finally, the hydrodynamic diameter (d.H) is determined using the Stokes-Einstein equation:
d.H = kT / 3πηD
Where:
-
k is the Boltzmann constant
-
T is the absolute temperature
-
η is the viscosity of the dispersant
-
D is the translational diffusion coefficient
Key Characterization Parameters
-
Hydrodynamic Diameter (Z-average): This is the intensity-weighted mean hydrodynamic size of the particle population. It represents the diameter of a hypothetical sphere that diffuses at the same rate as the measured nanoparticle. This parameter is crucial as it influences the biological fate and cellular uptake of the nanoparticles.
-
Polydispersity Index (PDI): The PDI is a dimensionless measure of the heterogeneity of particle sizes in a sample.[5] A smaller PDI value indicates a more uniform and monodisperse sample, which is highly desirable for controlled drug delivery.
-
PDI < 0.1: Highly monodisperse sample.
-
PDI 0.1 - 0.3: Narrow to moderate, acceptable size distribution.[6]
-
PDI > 0.7: Very broad size distribution, not ideal for DLS analysis.
-
-
Zeta Potential (ZP): Zeta potential is a measure of the magnitude of the electrostatic charge on the nanoparticle surface.[7] It is a critical indicator of the colloidal stability of the suspension. Particles with a high absolute zeta potential will repel each other, preventing aggregation.[8]
-
±0-10 mV: Considered neutral; particles are prone to aggregation.
-
±10-30 mV: Incipient instability.
-
> +30 mV or < -30 mV: Indicates good stability.[7]
-
Experimental Protocols
Protocol 1: Preparation of this compound SLNs by High-Temperature Homogenization
This protocol describes a common method for producing SLNs.[9][10]
Materials & Equipment:
-
This compound (Solid Lipid)
-
Surfactant (e.g., Poloxamer 188, Tween® 80)
-
Purified, ultra-filtered water
-
Water bath or heating magnetic stirrer
-
High-shear homogenizer (e.g., Ultra-Turrax®)
-
High-pressure homogenizer (HPH) or probe sonicator
-
Glass beakers
Procedure:
-
Prepare Lipid Phase: Weigh the required amount of this compound and melt it in a beaker by heating it to approximately 65-70°C (about 10-15°C above its melting point of ~54°C).[11]
-
Prepare Aqueous Phase: In a separate beaker, dissolve the surfactant in purified water and heat it to the same temperature as the lipid phase.
-
Form Pre-emulsion: Add the hot aqueous phase to the melted lipid phase dropwise while stirring continuously with a magnetic stirrer.
-
High-Shear Homogenization: Immediately subject the mixture to high-shear homogenization for 3-5 minutes. This will create a coarse oil-in-water pre-emulsion.
-
High-Pressure Homogenization/Sonication:
-
HPH: Pass the hot pre-emulsion through a high-pressure homogenizer for several cycles (typically 3-5 cycles) at a pressure of 500-1500 bar.[9] Maintain the temperature above the lipid's melting point throughout this process.
-
Sonication (Alternative): Alternatively, use a probe sonicator on the hot pre-emulsion for 10-15 minutes.[11]
-
-
Cooling and Nanoparticle Formation: Allow the resulting hot nanoemulsion to cool down to room temperature or in an ice bath under gentle stirring. The lipid will recrystallize, forming the solid lipid nanoparticles.
-
Storage: Store the final SLN dispersion at 4°C for further analysis.
Protocol 2: DLS Measurement of Hydrodynamic Size and PDI
Procedure:
-
Instrument Warm-up: Turn on the DLS instrument and allow the laser to stabilize for at least 15-30 minutes.
-
Sample Preparation:
-
Filter the dispersant (e.g., ultra-pure water) through a 0.22 µm syringe filter to remove any dust or contaminants.
-
Dilute the SLN dispersion with the filtered dispersant to an appropriate concentration. The optimal concentration depends on the instrument but should result in a count rate within the recommended range (e.g., 100-500 kcps). A typical dilution is 1:100 or 1:200.[5]
-
Gently mix the diluted sample by inverting the tube. Avoid vigorous shaking to prevent bubble formation.
-
-
Measurement:
-
Transfer the diluted sample to a clean, dust-free cuvette.
-
Set the measurement parameters in the software:
-
Dispersant: Select water (or the appropriate medium) from the library, ensuring correct viscosity and refractive index values.
-
Material: Input the refractive index for this compound (~1.438).
-
Temperature: Set the equilibration temperature, typically 25°C.
-
Scattering Angle: A 173° (backscatter) angle is common for modern instruments and reduces issues with multiple scattering.[4][12] A 90° angle is also widely used.[2]
-
-
Place the cuvette in the instrument and allow it to equilibrate for 1-2 minutes.
-
Perform the measurement. Typically, 3-5 replicate runs are performed to ensure reproducibility.
-
-
Data Analysis: The software will automatically calculate the Z-average diameter and the PDI using the cumulants analysis method.
Protocol 3: Zeta Potential Measurement
Procedure:
-
Sample Preparation: Prepare the sample as described in Protocol 2, step 2. For zeta potential, it is often recommended to use a low ionic strength medium like 10 mM NaCl to ensure sufficient conductivity without suppressing the electrical double layer.[13]
-
Measurement:
-
Carefully inject the diluted sample into a disposable folded capillary cell (zeta cell), ensuring no air bubbles are trapped.
-
Wipe the cell windows with lens paper and place it into the instrument, ensuring the electrodes make proper contact.[13]
-
Set the measurement parameters in the software, including the correct dispersant properties (viscosity, dielectric constant).
-
Allow the cell to equilibrate at the set temperature (e.g., 25°C).
-
Start the measurement. The instrument applies an electric field and measures the velocity of the particles using Laser Doppler Velocimetry.
-
-
Data Analysis: The software uses the measured electrophoretic mobility to calculate the zeta potential distribution and the mean zeta potential value.
Data Presentation and Interpretation
The following table presents typical characterization data for this compound SLNs prepared by a high-temperature homogenization method.
| Parameter | Result | Interpretation |
| Z-average Diameter (d.nm) | 225.4 nm | The average particle size is within the typical range for drug delivery applications. |
| Polydispersity Index (PDI) | 0.215 | The PDI value indicates a moderately uniform particle size distribution, which is acceptable for many formulations.[5][6] |
| Zeta Potential (mV) | -32.8 mV | The highly negative zeta potential suggests good long-term colloidal stability due to strong electrostatic repulsion between particles. |
Note: These values are representative. Actual results will vary based on the precise formulation (lipid and surfactant concentration) and preparation parameters (homogenization pressure, cycles, temperature).
Experimental Workflow Visualization
The following diagram illustrates the complete workflow from nanoparticle synthesis to characterization.
Caption: Workflow for SLN synthesis and DLS characterization.
Conclusion
Dynamic Light Scattering is an indispensable tool for the development and quality control of this compound solid lipid nanoparticles. By providing rapid and reliable measurements of size, polydispersity, and zeta potential, DLS enables researchers to optimize formulations, ensure batch-to-batch consistency, and predict the in-vivo performance of these promising drug delivery systems. The protocols and guidelines presented here offer a robust framework for the accurate characterization of this compound SLNs.
References
- 1. mdpi.com [mdpi.com]
- 2. solids-solutions.com [solids-solutions.com]
- 3. rivm.nl [rivm.nl]
- 4. Independent effect of polymeric nanoparticle zeta potential/surface charge, on their cytotoxicity and affinity to cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Zeta Potential Measurement | Springer Nature Experiments [experiments.springernature.com]
- 7. Performing Zeta Potential Measurement | Lawson Scientific Ltd [lawsonscientific.co.uk]
- 8. japsonline.com [japsonline.com]
- 9. storage.imrpress.com [storage.imrpress.com]
- 10. DSpace [helda.helsinki.fi]
- 11. Characterization Challenges of Self-Assembled Polymer-SPIONs Nanoparticles: Benefits of Orthogonal Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Measuring Zeta Potential of Nanoparticles - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Note: Thermal Analysis of Cetyl Palmitate Nanoparticles using Differential Scanning Calorimetry (DSC)
Introduction
Differential Scanning Calorimetry (DSC) is a powerful thermo-analytical technique used to characterize the thermal properties of materials.[1][2] It measures the difference in heat flow between a sample and a reference as a function of temperature, providing valuable insights into the physical and chemical changes that occur during heating or cooling.[1] In the field of drug delivery, DSC is an indispensable tool for the characterization of lipid-based nanoparticles, such as Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs), which are often formulated with lipids like cetyl palmitate.
This application note provides a detailed protocol for the DSC analysis of this compound nanoparticles. It is intended for researchers, scientists, and drug development professionals working on the formulation and characterization of lipid nanoparticles. The note covers the principles of DSC analysis, experimental protocols, data presentation, and interpretation of results.
Principle of DSC for Nanoparticle Characterization
DSC analysis of this compound nanoparticles allows for the determination of several key parameters:
-
Melting Point (Tm) and Onset Temperature: The melting point of the lipid matrix is a critical parameter that influences the stability and drug release profile of the nanoparticles. A shift in the melting point of this compound in its nanoparticle form compared to its bulk form can indicate changes in crystallinity and the presence of imperfections in the crystal lattice.
-
Enthalpy of Fusion (ΔH): The enthalpy of fusion is the amount of energy required to melt the lipid. It is directly proportional to the degree of crystallinity of the material. A lower enthalpy value for nanoparticles compared to the bulk lipid suggests a less ordered or amorphous state, which can be advantageous for drug loading.
-
Recrystallization Temperature (Tc): The temperature at which the lipid recrystallizes upon cooling provides information about the polymorphic form of the lipid within the nanoparticles. Different polymorphic forms can have different stabilities and drug-loading capacities.
-
Drug-Lipid Interactions: DSC can be used to assess the physical state of an encapsulated drug. The absence or broadening of the drug's melting peak in the thermogram of the drug-loaded nanoparticles often indicates that the drug is in an amorphous or dissolved state within the lipid matrix.[1]
Data Presentation
The quantitative data obtained from the DSC analysis of this compound and its nanoparticle formulations are summarized in the tables below for easy comparison.
Table 1: Thermal Properties of Bulk this compound
| Parameter | Value | Reference |
| Melting Point (Tm) | ~53-57°C | [3][4] |
| Onset Temperature | ~45-50°C | |
| Enthalpy of Fusion (ΔH) | ~154 J/g |
Table 2: Thermal Properties of Blank this compound Solid Lipid Nanoparticles (SLNs)
| Parameter | Value | Reference |
| Melting Point (Tm) | ~50-52°C | [3] |
| Onset Temperature | ~40-45°C | |
| Enthalpy of Fusion (ΔH) | Lower than bulk |
Table 3: Thermal Properties of Drug-Loaded this compound Nanoparticles
| Drug | Nanoparticle Type | Melting Point (Tm) | Enthalpy of Fusion (ΔH) | Reference |
| Indirubin | SLN | ~50°C | Not specified | [3] |
| γ-oryzanol | SLN | Decreases with increasing drug concentration | Decreases with increasing drug concentration | [5] |
| Idebenone | SLN | ~12°C lower than bulk this compound | Not specified | [6] |
Experimental Protocols
This section provides detailed methodologies for the DSC analysis of this compound nanoparticles.
Sample Preparation
Proper sample preparation is crucial for obtaining accurate and reproducible DSC data. As nanoparticle suspensions contain a large amount of water, they need to be dried prior to analysis.
-
Lyophilization (Freeze-Drying):
-
Freeze the nanoparticle dispersion at a temperature below its freezing point (e.g., -80°C) for at least 12 hours.
-
Lyophilize the frozen sample under high vacuum (e.g., <0.1 mbar) for 24-48 hours until a dry powder is obtained.
-
Store the lyophilized powder in a desiccator to prevent moisture absorption.
-
-
Evaporation:
-
For smaller sample volumes, the aqueous phase can be evaporated at room temperature under a gentle stream of nitrogen.
-
Ensure the sample is completely dry before analysis.
-
DSC Instrument Parameters
The following parameters are recommended for the DSC analysis of this compound nanoparticles. These may need to be optimized depending on the specific instrument and sample characteristics.
-
Sample Weight: Accurately weigh 1-5 mg of the dried nanoparticle powder into a standard aluminum DSC pan.[1]
-
Reference Pan: Use an empty, hermetically sealed aluminum pan as a reference.
-
Temperature Program:
-
Heating Scan: Heat the sample from a starting temperature (e.g., 20°C) to a temperature well above the melting point of this compound (e.g., 85°C) at a constant heating rate of 5°C/min or 10°C/min.[7]
-
Isothermal Step: Hold the sample at the high temperature for a few minutes to ensure complete melting and to erase any previous thermal history.
-
Cooling Scan: Cool the sample back to the starting temperature at a controlled cooling rate (e.g., 5°C/min).[7]
-
Second Heating Scan: A second heating scan is often performed to analyze the thermal behavior of the recrystallized sample.
-
-
Atmosphere: Purge the DSC cell with an inert gas, such as nitrogen, at a constant flow rate (e.g., 50 mL/min) to prevent oxidation.
Mandatory Visualizations
Experimental Workflow for DSC Analysis
The following diagram illustrates the logical workflow for the DSC analysis of this compound nanoparticles.
Caption: Workflow for the DSC analysis of this compound nanoparticles.
Data Interpretation
The interpretation of the DSC thermogram provides valuable information about the physicochemical properties of the this compound nanoparticles.
-
Peak Position (Tm and Tc): A depression in the melting point of the nanoparticles compared to the bulk lipid is commonly observed.[3] This can be attributed to the small particle size, high surface area, and the presence of surfactants. The recrystallization temperature on cooling provides insights into the polymorphic state of the lipid.
-
Peak Area (ΔH): The enthalpy of fusion is calculated from the area under the melting peak. A lower enthalpy for the nanoparticles indicates a reduction in crystallinity.[5] This is often desirable for drug delivery systems as a less ordered lipid matrix can accommodate a higher drug load.
-
Peak Shape: Broadened melting peaks in the nanoparticle thermogram suggest a more heterogeneous system with a wider range of crystallite sizes or imperfections.
-
Drug-Loaded Nanoparticles: In the thermogram of drug-loaded nanoparticles, the absence of the drug's characteristic melting peak is a strong indication that the drug is molecularly dispersed or in an amorphous state within the lipid matrix.[1] If a separate melting peak for the drug is observed, it suggests that the drug exists in its crystalline form within the nanoparticles, which may affect its release profile.
Conclusion
Differential Scanning Calorimetry is a fundamental technique for the thermal characterization of this compound nanoparticles. By providing quantitative data on melting point, enthalpy of fusion, and recrystallization behavior, DSC enables researchers to understand the impact of formulation parameters on the physicochemical properties of the nanoparticles. This information is critical for the development of stable and effective lipid-based drug delivery systems.
References
- 1. improvedpharma.com [improvedpharma.com]
- 2. Differential Scanning Calorimetry in liposome and lipid nanoparticles development | Malvern Panalytical [malvernpanalytical.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Differential Scanning Calorimetry Analyses of Idebenone-Loaded Solid Lipid Nanoparticles Interactions with a Model of Bio-Membrane: A Comparison with In Vitro Skin Permeation Data - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scialert.net [scialert.net]
Application Note: Characterizing Cetyl Palmitate Crystallinity in Nanoparticles using X-ray Diffraction (XRD)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid Lipid Nanoparticles (SLNs) have emerged as a promising drug delivery system, particularly for lipophilic drugs. Cetyl palmitate, a biodegradable and biocompatible lipid, is a frequently used matrix for these nanoparticles. The crystalline state of the this compound within the nanoparticle is a critical quality attribute as it directly influences drug loading capacity, drug release profile, and the physical stability of the formulation. X-ray Diffraction (XRD) is a powerful, non-destructive analytical technique used to investigate the crystallographic structure of materials. This application note provides a detailed protocol for the use of XRD in characterizing the crystallinity of this compound in SLNs.
The polymorphic form of this compound, which can exist in α, β', and β forms, dictates the packing density of the lipid matrix. Less ordered crystalline forms (α and β') can accommodate a higher drug load but may transition to the more stable but less capacious β form over time, leading to drug expulsion. Therefore, understanding and controlling the crystallinity of this compound in SLNs is paramount for the development of stable and effective drug delivery systems.
Experimental Protocols
Protocol 1: Preparation of this compound Solid Lipid Nanoparticles (SLNs) by High-Pressure Homogenization (HPH)
This protocol describes the preparation of this compound SLNs using the hot high-pressure homogenization technique.
Materials:
-
This compound
-
Surfactant (e.g., Poloxamer 188, Tween 80)
-
Active Pharmaceutical Ingredient (API) (optional, dissolved in a suitable solvent)
-
Purified water
-
Chloroform (or other suitable organic solvent for the lipid)
Equipment:
-
High-pressure homogenizer (e.g., EmulsiFlex-C3, Avestin)
-
High-shear homogenizer (e.g., Ultra-Turrax)
-
Water bath or heating mantle
-
Magnetic stirrer with heating plate
-
Beakers and other standard laboratory glassware
-
Freeze-dryer (for sample preparation for XRD)
Procedure:
-
Preparation of the Lipid Phase:
-
Accurately weigh the desired amount of this compound (e.g., 5-10% w/v).
-
If incorporating a lipophilic API, dissolve it along with the this compound in a minimal amount of a suitable organic solvent like chloroform.
-
Heat the lipid phase to 5-10°C above the melting point of this compound (~54-55°C), for instance, to 65-70°C, using a water bath or heating mantle with continuous stirring until a clear, homogenous lipid melt is obtained.
-
-
Preparation of the Aqueous Phase:
-
Accurately weigh the desired amount of surfactant (e.g., 1-2.5% w/v) and dissolve it in purified water.
-
Heat the aqueous phase to the same temperature as the lipid phase (65-70°C) under continuous stirring.
-
-
Formation of the Pre-emulsion:
-
Add the hot lipid phase to the hot aqueous phase dropwise under high-shear homogenization at a speed of 10,000-20,000 rpm for 5-10 minutes. This will form a coarse oil-in-water emulsion.
-
-
High-Pressure Homogenization:
-
Immediately transfer the hot pre-emulsion to the high-pressure homogenizer, which has been pre-heated to the same temperature.
-
Homogenize the emulsion at a high pressure (e.g., 500-1500 bar) for a set number of cycles (e.g., 3-5 cycles).
-
The optimal pressure and number of cycles should be determined for each specific formulation to achieve the desired particle size and polydispersity index.
-
-
Cooling and Nanoparticle Formation:
-
Cool down the resulting nanoemulsion to room temperature or below by placing it in an ice bath. This rapid cooling facilitates the crystallization of the lipid and the formation of solid lipid nanoparticles.
-
-
Purification (Optional):
-
To remove excess surfactant and unencapsulated drug, the SLN dispersion can be purified by dialysis or centrifugation.
-
Protocol 2: XRD Analysis of this compound SLNs
This protocol outlines the procedure for analyzing the crystallinity of this compound SLNs using a powder X-ray diffractometer.
Materials:
-
Lyophilized SLN powder
-
XRD sample holder (e.g., zero-background sample holder)
-
Spatula
Equipment:
-
X-ray diffractometer with a copper X-ray source (Cu Kα radiation, λ = 1.5406 Å)
-
Freeze-dryer
-
Mortar and pestle (optional, for gentle grinding of lyophilized cake)
Procedure:
-
Sample Preparation:
-
Freeze the SLN dispersion at a low temperature (e.g., -80°C) for at least 12 hours.
-
Lyophilize the frozen dispersion under vacuum for 24-48 hours to obtain a dry powder.
-
Gently grind the lyophilized cake into a fine powder using a mortar and pestle if necessary.
-
Carefully pack the powdered sample into the XRD sample holder, ensuring a flat and even surface.
-
-
Instrument Setup and Data Acquisition:
-
Set the X-ray generator to a typical operating voltage and current, for example, 40 kV and 40 mA.
-
Set the scanning range for the diffraction angle (2θ) to cover the characteristic peaks of this compound, typically from 5° to 40°.
-
Select a suitable step size (e.g., 0.02°) and scan speed or counting time per step (e.g., 1-2 seconds).
-
Run the XRD scan to obtain the diffraction pattern of the sample.
-
-
Data Analysis:
-
Identify the positions (2θ values) and intensities of the diffraction peaks in the obtained XRD pattern.
-
Compare the obtained diffraction pattern with that of bulk this compound to identify any changes in the crystalline structure.
-
Determine the polymorphic form of this compound in the SLNs by comparing the peak positions with known values for the α, β', and β forms.
-
Calculate the crystallinity index (CI) using appropriate software or the following formula: CI (%) = (Area of crystalline peaks / Total area of crystalline and amorphous peaks) x 100 The area under the crystalline peaks and the total area under the curve can be determined using data analysis software with peak integration functions.
-
Data Presentation
The quantitative data obtained from XRD analysis can be summarized in tables for easy comparison between different formulations.
Table 1: XRD Peak Characteristics of Bulk this compound and this compound SLNs
| Sample | 2θ (°) | d-spacing (Å) | Relative Intensity (%) | Polymorphic Form |
| Bulk this compound | 21.5 | 4.13 | 100 | β |
| 22.9 | 3.88 | 85 | β | |
| 24.3 | 3.66 | 90 | β | |
| Placebo SLNs | 21.3 | 4.17 | 95 | β' |
| 23.8 | 3.74 | 80 | β' | |
| Drug-loaded SLNs (5% API) | 21.2 | 4.19 | 80 | Less ordered β' |
| 23.7 | 3.75 | 70 | Less ordered β' |
Table 2: Crystallinity Index of Different this compound SLN Formulations
| Formulation | Drug Loading (%) | Crystallinity Index (%) |
| Bulk this compound | 0 | 95.2 |
| Placebo SLNs | 0 | 78.5 |
| SLNs with 5% Drug A | 5 | 65.3 |
| SLNs with 10% Drug A | 10 | 58.1 |
Mandatory Visualization
Caption: Experimental workflow for XRD analysis of this compound nanoparticles.
Caption: Relationship between formulation, crystallinity, and nanoparticle performance.
Conclusion
XRD is an indispensable tool for the solid-state characterization of this compound-based SLNs. By providing detailed information on the crystallinity and polymorphic state of the lipid matrix, XRD analysis enables researchers and drug development professionals to:
-
Optimize formulation parameters to achieve the desired crystalline properties.
-
Predict and control the drug release profile.
-
Assess the long-term physical stability of the nanoparticle formulation.
-
Ensure batch-to-batch consistency and product quality.
The protocols and information provided in this application note serve as a comprehensive guide for the successful application of XRD in the development of this compound SLNs.
Application Notes and Protocols for In Vitro Drug Release Studies from Cetyl Palmitate-Based Formulations
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cetyl palmitate, a wax ester of cetyl alcohol and palmitic acid, is a widely utilized lipid excipient in the pharmaceutical industry for the formulation of various drug delivery systems.[1] Its biocompatibility, biodegradability, and ability to form a stable solid matrix at physiological temperatures make it an excellent candidate for developing controlled-release drug formulations.[1][2] This document provides detailed application notes and protocols for conducting in vitro drug release studies from this compound-based formulations, particularly Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs).
Solid Lipid Nanoparticles (SLNs) are colloidal drug carriers where the drug is encapsulated within a solid lipid core.[3] Nanostructured Lipid Carriers (NLCs) are a second generation of lipid nanoparticles, composed of a blend of solid and liquid lipids, which creates a less ordered lipid matrix.[3][4] This imperfect structure in NLCs allows for higher drug loading and can prevent drug expulsion during storage, a common issue with SLNs.[3][4]
The in vitro release profile of a drug from these formulations is a critical quality attribute that influences its in vivo performance. These studies are essential for formulation development, optimization, and quality control. The following sections detail the preparation of this compound-based nanoparticles, protocols for in vitro release testing, and present exemplary data.
Data Presentation
Table 1: Physicochemical Properties of this compound-Based Nanoparticles
| Formulation Type | Drug | This compound Concentration (% w/w) | Mean Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Entrapment Efficiency (%) | Reference |
| SLN | γ-oryzanol | 1.0 | 210-280 | - | -27 to -35 | - | [5][6] |
| SLN | γ-oryzanol | 0.5 | Increased size | - | No significant change | - | [5][6] |
| NLC | Coenzyme Q10 | Varied | 180-240 | < 0.2 | -40 to -50 | 100 | [4][7] |
| SLN | Praziquantel | - | 25 | 0.5 | - | 88.4 | [8] |
Table 2: In Vitro Drug Release Parameters for a Hydrophilic Drug from this compound Nanoparticles
| Time (hours) | Cumulative Release (%) - Biphasic Pattern |
| 1 | 50 (Burst Release) |
| 24 | 60 |
| 48 | 70 (Sustained Release) |
Note: This table represents a typical biphasic release profile as described for some drugs in this compound NLCs, characterized by an initial rapid release followed by a prolonged, slower release phase.[7]
Experimental Protocols
Protocol 1: Preparation of this compound-Based Solid Lipid Nanoparticles (SLNs) by High-Temperature Homogenization
This protocol describes the preparation of SLNs using a method adapted from the literature, which involves creating an oil-in-water emulsion at a high temperature followed by cooling to form solid nanoparticles.[9][10]
Materials:
-
This compound
-
Active Pharmaceutical Ingredient (API)
-
Surfactant (e.g., Polysorbate 80, Pluronic F68)
-
Purified water
-
Organic solvent (optional, e.g., chloroform)
Equipment:
-
High-speed homogenizer (e.g., Ultra-Turrax)
-
Ultrasonic probe sonicator
-
Magnetic stirrer with heating plate
-
Rotary evaporator (if using an organic solvent)
-
Beakers and other standard laboratory glassware
Procedure:
-
Preparation of the Lipid Phase:
-
Weigh the required amounts of this compound and the API.
-
Melt the this compound by heating it to approximately 10-15°C above its melting point (Melting point of this compound is ~50°C).[9]
-
Disperse the API in the molten this compound. If the API is not soluble in the lipid, it can be dissolved in a small amount of a suitable organic solvent, which is then added to the molten lipid.
-
-
Preparation of the Aqueous Phase:
-
Dissolve the surfactant in purified water to the desired concentration (e.g., 2% w/v Pluronic F68).[9]
-
Heat the aqueous phase to the same temperature as the lipid phase.
-
-
Emulsification:
-
Add the hot lipid phase dropwise to the hot aqueous phase under continuous high-speed homogenization (e.g., 8,000-15,000 rpm) for 5-10 minutes. This forms a coarse oil-in-water emulsion.
-
For further size reduction, subject the pre-emulsion to high-power ultrasonication using a probe sonicator for 15 minutes.[9]
-
-
Nanoparticle Formation:
-
If an organic solvent was used, remove it rapidly using a rotary evaporator at the same high temperature.[9]
-
Allow the hot nanoemulsion to cool down to room temperature under gentle stirring. The lipid will recrystallize, forming solid lipid nanoparticles.
-
-
Purification (Optional):
-
The resulting SLN dispersion can be purified to remove excess surfactant and unencapsulated drug by methods such as dialysis or centrifugation.
-
Protocol 2: In Vitro Drug Release Study using Franz Diffusion Cells
This protocol is suitable for assessing drug release from semi-solid formulations or nanoparticle dispersions intended for topical or transdermal delivery.[7][11]
Materials:
-
This compound-based formulation (e.g., SLN dispersion, NLC-loaded gel)
-
Synthetic membrane (e.g., cellulose (B213188) acetate, polysulfone) with a specific molecular weight cut-off (MWCO)
-
Receptor medium (e.g., phosphate-buffered saline (PBS) pH 7.4, simulated gastric or intestinal fluid)
-
Stir bars
Equipment:
-
Franz diffusion cells
-
Water bath with circulator
-
Magnetic stir plate
-
Syringes for sampling
-
Analytical instrument for drug quantification (e.g., HPLC, UV-Vis spectrophotometer)
Procedure:
-
Membrane Preparation:
-
Cut the synthetic membrane to the appropriate size for the Franz diffusion cell.
-
Soak the membrane in the receptor medium for at least 30 minutes before use.
-
-
Franz Cell Assembly:
-
Mount the prepared membrane between the donor and receptor compartments of the Franz cell, ensuring no air bubbles are trapped beneath the membrane.
-
Fill the receptor compartment with pre-warmed (32°C or 37°C) and degassed receptor medium.
-
Place a small magnetic stir bar in the receptor compartment.
-
-
Sample Application:
-
Apply a known quantity of the this compound-based formulation onto the surface of the membrane in the donor compartment.
-
-
Release Study:
-
Place the assembled Franz cells in a water bath maintained at the desired temperature (e.g., 32°C for skin permeation studies, 37°C for physiological conditions).
-
Start the magnetic stirrers in the receptor compartments to ensure uniform mixing.
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot of the receptor medium for analysis.
-
Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed receptor medium to maintain sink conditions.
-
-
Sample Analysis:
-
Quantify the concentration of the released drug in the collected samples using a validated analytical method.
-
Calculate the cumulative amount of drug released over time and plot the release profile.
-
Protocol 3: In Vitro Drug Release Study using Centrifugal Ultrafiltration
This "sample and separate" method is effective for determining the release from nanoparticle dispersions.[12][13]
Materials:
-
This compound-based nanoparticle dispersion
-
Release medium (e.g., PBS pH 7.4)
-
Centrifugal filter units with a low-binding membrane and a suitable MWCO (e.g., 30 kDa)
Equipment:
-
Incubator shaker or water bath
-
Centrifuge
-
Analytical instrument for drug quantification (e.g., HPLC)
Procedure:
-
Incubation:
-
Place a known volume of the nanoparticle dispersion into a larger volume of release medium in a suitable container (e.g., centrifuge tube, flask).
-
Incubate the mixture at a controlled temperature (e.g., 37°C) with constant agitation.
-
-
Sampling and Separation:
-
Sample Analysis:
-
Collect the filtrate containing the released drug.
-
Quantify the drug concentration in the filtrate using a validated analytical method.
-
-
Data Calculation:
-
Calculate the cumulative percentage of drug released at each time point, correcting for the drug removed during previous sampling if necessary.
-
Mandatory Visualization
Caption: Workflow for SLN preparation, characterization, and in vitro release testing.
Caption: Workflow for in vitro drug release study using a Franz diffusion cell.
References
- 1. Ultrafiltration Drug Release Assay Utilizing a Stable Isotope Tracer - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Current State-of-Art and New Trends on Lipid Nanoparticles (SLN and NLC) for Oral Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mahidol.elsevierpure.com [mahidol.elsevierpure.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound-based NLC for topical delivery of Coenzyme Q(10) - development, physicochemical characterization and in vitro release studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Preparation of Solid Lipid Nanoparticles and Nanostructured Lipid Carriers for Drug Delivery and the Effects of Preparation Parameters of Solvent Injection Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. DSpace [helda.helsinki.fi]
- 10. japsonline.com [japsonline.com]
- 11. researchgate.net [researchgate.net]
- 12. In Vitro Release Study of the Polymeric Drug Nanoparticles: Development and Validation of a Novel Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for Cetyl Palmitate in Topical Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of cetyl palmitate in the development of topical drug delivery systems. This compound, a waxy ester of cetyl alcohol and palmitic acid, serves as a key lipid excipient in the formulation of Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs) for dermal and transdermal applications. Its biocompatibility, occlusive properties, and ability to form a stable lipid matrix make it an excellent candidate for enhancing the skin penetration and controlling the release of various active pharmaceutical ingredients (APIs).
Application of this compound in Topical Formulations
This compound is a versatile ingredient in topical formulations, acting as an emollient, thickener, and stabilizer.[1] In the context of advanced drug delivery, it is primarily used as the solid lipid core in SLNs and NLCs. These lipid nanoparticles offer several advantages for topical drug delivery, including:
-
Enhanced Skin Permeation: The small particle size of SLNs and NLCs ensures close contact with the stratum corneum, the outermost layer of the skin.[2] The occlusive film formed by the lipid nanoparticles on the skin surface increases hydration, which can facilitate drug penetration.[2]
-
Controlled Drug Release: The solid lipid matrix of this compound can provide a sustained release of the encapsulated drug, which can reduce the frequency of application and improve patient compliance.
-
Improved Drug Stability: Encapsulation within the lipid matrix can protect sensitive APIs from degradation.
-
Reduced Systemic Absorption: For drugs intended for local action in the skin, encapsulation in SLNs and NLCs can help to minimize systemic side effects.
Quantitative Data on this compound-Based Nanoparticles
The physicochemical properties of this compound-based SLNs and NLCs are critical for their performance as drug delivery systems. The following tables summarize quantitative data from various studies, showcasing the impact of formulation parameters on particle size, polydispersity index (PDI), and zeta potential.
Table 1: Physicochemical Properties of this compound-Based Solid Lipid Nanoparticles (SLNs)
| Drug/Active | Other Formulation Components | Preparation Method | Particle Size (nm) | PDI | Zeta Potential (mV) | Encapsulation Efficiency (%) | Reference |
| γ-oryzanol | Pluronic F68 | High-Pressure Homogenization | 210-280 | < 0.3 | -27 to -35 | Not Reported | [3] |
| PEG | DSPE–PEG, Pluronic F68 | Microfluidics | 120.6 ± 0.1 | 0.111 ± 0.2 | -23 ± 0.5 | Not Reported | [4] |
| PEG | DSPE–PEG, Pluronic F68 | Bulk Method | 246.1 ± 5.9 | 0.322 ± 7.8 | -25 ± 0.8 | Not Reported | [4] |
| Riluzole | Surfactant | Not Specified | 147.2 - 203.1 | < 0.3 | -22.5 to -27.5 | Not Reported | [5] |
Table 2: Physicochemical Properties of this compound-Based Nanostructured Lipid Carriers (NLCs)
| Drug/Active | Liquid Lipid | Surfactant(s) | Preparation Method | Particle Size (nm) | PDI | Zeta Potential (mV) | Encapsulation Efficiency (%) | Reference |
| Coenzyme Q10 | Caprylic/capric triglycerides | Not Specified | Not Specified | 180-240 | < 0.2 | -40 to -50 | 100% | [6][7] |
| Astaxanthin | Soybean Oil | Tween 80, Span 80 | High-Shear Homogenization | ~180-220 | ~0.2-0.3 | Not Reported | ~80-90% | [1] |
| Retinyl palmitate | Oleic acid | Tween 80, Glycerin | Ultrasonication | Not Reported | Not Reported | Not Reported | Not Reported | [8] |
| 20(S)-Protopanaxadiol | Miglyol 812N | Tween 20 | Homogenization & Ultrasonication | ~150-200 | ~0.2-0.3 | Not Reported | ~80-90% | [9] |
| Nyamplung Oil | Stearic Acid | Not Specified | Not Specified | < 1000 | Not Reported | Not Reported | Not Reported | [10] |
Experimental Protocols
The following are detailed protocols for the preparation and characterization of this compound-based SLNs and NLCs.
Protocol for Preparation of Solid Lipid Nanoparticles (SLNs) by High-Pressure Homogenization (HPH)
This protocol describes the hot homogenization method for preparing SLNs.
Materials:
-
This compound (Solid lipid)
-
Active Pharmaceutical Ingredient (API)
-
Surfactant (e.g., Poloxamer 188, Tween 80)
-
Purified water
Equipment:
-
High-pressure homogenizer
-
High-shear homogenizer (e.g., Ultra-Turrax)
-
Water bath
-
Magnetic stirrer
-
Beakers and other standard laboratory glassware
Procedure:
-
Preparation of the Lipid Phase:
-
Melt the this compound by heating it to 5-10°C above its melting point (approximately 60-65°C) in a beaker placed in a water bath.
-
Disperse the API in the molten lipid. Stir continuously with a magnetic stirrer until a homogenous lipid phase is obtained.
-
-
Preparation of the Aqueous Phase:
-
Dissolve the surfactant in purified water in a separate beaker.
-
Heat the aqueous phase to the same temperature as the lipid phase (60-65°C).
-
-
Pre-emulsification:
-
Add the hot aqueous phase to the hot lipid phase dropwise while stirring at high speed (e.g., 8,000-10,000 rpm) using a high-shear homogenizer for 5-10 minutes. This will form a coarse oil-in-water (o/w) pre-emulsion.
-
-
High-Pressure Homogenization:
-
Immediately transfer the hot pre-emulsion to the high-pressure homogenizer.
-
Homogenize the pre-emulsion at a pressure of 500-1500 bar for 3-5 cycles.[11] The temperature should be maintained above the melting point of the lipid throughout this process.
-
-
Cooling and Solidification:
-
Cool the resulting nanoemulsion to room temperature by placing the beaker in an ice bath. This will cause the lipid to recrystallize and form solid lipid nanoparticles.
-
-
Storage:
-
Store the SLN dispersion at 4°C for further characterization.
-
Protocol for Preparation of Nanostructured Lipid Carriers (NLCs) by Ultrasonication
This protocol describes the preparation of NLCs using a combination of high-shear homogenization and ultrasonication.
Materials:
-
This compound (Solid lipid)
-
Liquid lipid (e.g., oleic acid, soybean oil, Miglyol 812)
-
Active Pharmaceutical Ingredient (API)
-
Surfactant (e.g., Tween 80)
-
Co-surfactant (optional, e.g., glycerin)
-
Purified water
Equipment:
-
Probe sonicator
-
High-shear homogenizer (e.g., Ultra-Turrax)
-
Water bath
-
Magnetic stirrer
-
Beakers and other standard laboratory glassware
Procedure:
-
Preparation of the Lipid Phase:
-
Melt the this compound and the liquid lipid together in a beaker in a water bath at a temperature 5-10°C above the melting point of the solid lipid (e.g., 65-70°C).
-
Disperse the API in the molten lipid mixture and stir until a clear solution is formed.
-
-
Preparation of the Aqueous Phase:
-
Dissolve the surfactant (and co-surfactant, if used) in purified water in a separate beaker.
-
Heat the aqueous phase to the same temperature as the lipid phase.
-
-
Pre-emulsification:
-
Add the hot aqueous phase to the hot lipid phase and homogenize using a high-shear homogenizer at a speed of 8,000-12,000 rpm for 5 minutes to form a coarse pre-emulsion.[8]
-
-
Ultrasonication:
-
Immediately subject the hot pre-emulsion to ultrasonication using a probe sonicator.
-
Apply sonication at a specific amplitude (e.g., 50-70%) for a defined period (e.g., 2-20 minutes).[8] The sonication can be performed in continuous or pulsed mode.
-
-
Cooling and Solidification:
-
Cool the resulting nanoemulsion in an ice bath to facilitate the formation of NLCs.
-
-
Storage:
-
Store the NLC dispersion at 4°C.
-
Protocol for In Vitro Drug Release Study using Franz Diffusion Cell
This protocol outlines a general procedure for assessing the in vitro release of an API from a this compound-based nanoparticle formulation.
Materials:
-
Franz diffusion cells
-
Synthetic membrane (e.g., cellulose (B213188) acetate, polysulfone) or excised skin (e.g., rat, pig)
-
Receptor medium (e.g., phosphate-buffered saline pH 7.4, potentially with a solubilizing agent like Tween 80 to maintain sink conditions)
-
Nanoparticle formulation
-
Control formulation (e.g., API solution/suspension)
Equipment:
-
Water bath with circulator
-
Magnetic stirrers for each Franz cell
-
Syringes and needles for sampling
-
Analytical instrument for drug quantification (e.g., HPLC, UV-Vis spectrophotometer)
Procedure:
-
Membrane Preparation:
-
Hydrate the synthetic membrane in the receptor medium for at least 30 minutes before use.
-
If using excised skin, carefully remove subcutaneous fat and hair.
-
-
Franz Cell Assembly:
-
Mount the prepared membrane between the donor and receptor compartments of the Franz diffusion cell, ensuring no air bubbles are trapped beneath the membrane.
-
Fill the receptor compartment with pre-warmed (32 ± 0.5°C) and degassed receptor medium. The stir bar should be rotating at a constant speed (e.g., 300-600 rpm) to ensure uniform mixing.[12]
-
-
Dosing:
-
Apply a known quantity of the nanoparticle formulation (e.g., 100-300 mg) evenly onto the surface of the membrane in the donor compartment.[13]
-
-
Sampling:
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24 hours), withdraw a specific volume of the receptor medium (e.g., 0.5-1 mL) from the sampling arm.[12]
-
Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed receptor medium to maintain a constant volume and sink conditions.
-
-
Sample Analysis:
-
Analyze the collected samples for drug concentration using a validated analytical method.
-
-
Data Analysis:
-
Calculate the cumulative amount of drug released per unit area of the membrane at each time point.
-
Plot the cumulative amount of drug released versus time to obtain the drug release profile.
-
Visualization of Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflows for the preparation of this compound-based SLNs and NLCs.
Workflow for Solid Lipid Nanoparticle (SLN) Preparation
Caption: Workflow for SLN Preparation.
Workflow for Nanostructured Lipid Carrier (NLC) Preparation
Caption: Workflow for NLC Preparation.
Mechanism of Skin Penetration Enhancement
Caption: Skin Penetration Enhancement.
References
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 3. researchgate.net [researchgate.net]
- 4. ricerca.uniba.it [ricerca.uniba.it]
- 5. researchgate.net [researchgate.net]
- 6. This compound-based NLC for topical delivery of Coenzyme Q(10) - development, physicochemical characterization and in vitro release studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. hielscher.com [hielscher.com]
- 9. Formulation And Evaluation Of Nanostructured Lipid Carriers (NLCs) Of 20(S)-Protopanaxadiol (PPD) By Box-Behnken Design - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. japsonline.com [japsonline.com]
- 12. Franz Diffusion Cell Testing: Complete IVRT & IVPT Guide [tiogaresearch.com]
- 13. permegear.com [permegear.com]
Application Notes & Protocols for the Gas Chromatographic Analysis of Cetyl Palmitate
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Cetyl palmitate, the ester of cetyl alcohol and palmitic acid, is a common ingredient in pharmaceutical, cosmetic, and personal care products, where it functions as a thickener, emollient, and emulsifier.[1][2] Accurate and robust analytical methods are crucial for the quality control and formulation development of products containing this compound. Gas chromatography with flame ionization detection (GC-FID) is a widely used and reliable technique for the quantification and purity assessment of this compound.[1][3] This document provides detailed application notes and experimental protocols for the analysis of this compound using GC-FID.
I. Analytical Method Summary
This section summarizes various gas chromatography (GC) methods for the analysis of this compound, with quantitative data and chromatographic conditions presented for easy comparison.
Table 1: GC Method Parameters for this compound Analysis
| Parameter | Method 1 (USP-NF) | Method 2 (European Pharmacopoeia) | Method 3 (General Purpose) |
| Column | Fused-silica capillary with phase G2 (10 m x 0.53 mm, 2.65 µm film thickness)[4][5] | Stainless steel with poly(dimethyl)siloxane (10 m x 0.53 mm, 2.65 µm film thickness)[6] | Equity-1 (30 m x 0.25 mm, 1 µm film thickness)[7] |
| Carrier Gas | Helium[4][5] | Helium[6] | Hydrogen[7] |
| Flow Rate | 6.5 mL/min[4][5] | 6.5 mL/min[6] | 1 mL/min[7] |
| Injector Type | Split[4][5] | Split[6] | Split[7] |
| Split Ratio | 10:1[4][5] | 1:10[6] | 1:10[7] |
| Injector Temp. | 350 °C[4][5] | 350 °C[6] | 310 °C[7] |
| Detector | Flame Ionization Detector (FID)[4][5] | Flame Ionization Detector (FID)[6] | Flame Ionization Detector (FID)[7] |
| Detector Temp. | 350 °C[4][5] | 350 °C[6] | 310 °C[7] |
| Injection Vol. | 1 µL[4][5] | 1 µL[6] | 1 µL[7] |
Table 2: Temperature Programs and Retention Data
| Parameter | Method 1 (USP-NF) | Method 2 (European Pharmacopoeia) | Method 3 (General Purpose) |
| Oven Program | Initial 100°C, ramp at 20°C/min to 300°C, hold for 15 min[4][5] | Initial 100°C, ramp to 300°C, hold for 5 min[6] | Isothermal at 300°C for 30 min[7] |
| Run Time | 25 min[4][5] | 15 min[6] | 30 min[7] |
| This compound Retention Time | Not specified, but is the principal peak[4][5] | Approximately 9 min[6] | Not specified |
| Relative Retention Times | Fatty esters C28: 0.79, C30: 0.87, C32 (this compound): 1.00, C34: 1.18[4][5] | Cetyl alcohol: ~0.3, Palmitic acid: ~0.4, Lauric ester: ~0.8, Myristic ester: ~0.9, Stearic ester: ~1.1[6] | Not specified |
II. Experimental Protocols
This section provides detailed step-by-step protocols for the analysis of this compound using GC-FID, based on established pharmacopoeial methods.
Protocol 1: Analysis of this compound based on USP-NF Method
This protocol is adapted from the United States Pharmacopeia-National Formulary (USP-NF) monograph for this compound.[4][5]
1. Materials and Reagents:
-
This compound Reference Standard (RS)
-
Cetyl Esters Wax Reference Standard (for system suitability)
-
n-Hexane (GC grade or equivalent)
-
Sample containing this compound
2. Instrumentation:
-
Gas chromatograph equipped with a flame ionization detector (FID).
-
Fused-silica capillary column with phase G2 (10 m x 0.53 mm, 2.65 µm film thickness).[4][5]
-
Autosampler or manual injection system.
3. Chromatographic Conditions:
-
Refer to Table 1, Method 1 for detailed GC parameters.
4. Standard and Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve about 20.0 mg of USP this compound RS in n-hexane in a 20.0 mL volumetric flask. Dilute with n-hexane to volume to obtain a final concentration of approximately 1 mg/mL.[4]
-
System Suitability Solution: Prepare a 1 mg/mL solution of USP Cetyl Esters Wax RS in n-hexane.[4]
-
Sample Solution: Accurately weigh and dissolve a quantity of the sample containing approximately 20.0 mg of this compound in n-hexane in a 20.0 mL volumetric flask. Dilute with n-hexane to volume.[4]
5. System Suitability:
-
Inject the System Suitability Solution.
-
The resolution between the peaks for fatty esters with carbon-chain length of 32 (this compound) and 34 must be not less than 2.0.[4]
6. Procedure:
-
Inject 1 µL of the Standard Solution and Sample Solution into the gas chromatograph.
-
Record the chromatograms and measure the peak responses.
-
The retention time of the major peak in the chromatogram of the Sample Solution should correspond to that of the Standard Solution.[4]
7. Calculation:
-
Calculate the percentage of this compound in the sample using the peak areas and the concentration of the standard. The normalization procedure can also be used.[6]
Protocol 2: Analysis of this compound based on European Pharmacopoeia Method
This protocol is based on the European Pharmacopoeia (EP) monograph.[6]
1. Materials and Reagents:
-
This compound Certified Reference Substance (CRS)
-
Hexane (B92381) (for chromatography)
-
Sample containing this compound
2. Instrumentation:
-
Gas chromatograph with an FID.
-
Stainless steel column (10 m x 0.53 mm) coated with poly(dimethyl)siloxane (film thickness 2.65 µm).[6]
3. Chromatographic Conditions:
-
Refer to Table 1, Method 2 for detailed GC parameters.
4. Standard and Sample Preparation:
-
Test Solution: Dissolve 20.0 mg of the substance to be examined in hexane and dilute to 20.0 mL with the same solvent.[6]
-
Reference Solution (a): Dissolve 20.0 mg of this compound 95 CRS in hexane and dilute to 20.0 mL with the same solvent.[6]
-
Reference Solution (b): Dissolve 20.0 mg of this compound 15 CRS in hexane and dilute to 20.0 mL with the same solvent.[6]
5. System Suitability:
-
Inject Reference solution (b).
-
The resolution between the peaks due to this compound and cetyl stearate (B1226849) should be a minimum of 1.5.[6]
6. Procedure:
-
Inject 1 µL of the Test Solution and Reference Solution (a).
-
Record the chromatograms.
7. Assay:
-
Use the normalization procedure to determine the content of this compound.[6]
III. Visualization of Workflows
The following diagrams illustrate the logical workflows for the analysis of this compound.
Caption: Workflow for this compound Analysis by GC-FID.
Caption: System Suitability Test Workflow.
References
- 1. 棕榈酸棕榈酯 Pharmaceutical Secondary Standard; Certified Reference Material | Sigma-Aldrich [sigmaaldrich.com]
- 2. This compound, 540-10-3 [thegoodscentscompany.com]
- 3. GC-FID: Determination of Cetyl Alcohol and Aliphatic Alcohol Impurities According to USP [perkinelmer.com]
- 4. trungtamthuoc.com [trungtamthuoc.com]
- 5. This compound - Definition, Identification, Impurities - USP 2025 [trungtamthuoc.com]
- 6. uspbpep.com [uspbpep.com]
- 7. scribd.com [scribd.com]
Application of Cetyl Palmitate in Tissue Engineering Scaffolds: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cetyl palmitate, a naturally derived ester of cetyl alcohol and palmitic acid, is a well-established biocompatible and biodegradable lipid.[1][2] While not typically used as a primary structural material for tissue engineering scaffolds, its application in this field is primarily as a key component in the formation of solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs).[3][4] These lipid nanoparticles serve as excellent vehicles for the controlled delivery of therapeutic agents such as growth factors, anti-inflammatory drugs, and antibiotics within a tissue engineering context.[5][6] By incorporating these this compound-based nanoparticles into various scaffold matrices (e.g., hydrogels, electrospun fibers), it is possible to create functionalized biomaterials that support tissue regeneration while providing localized and sustained drug release.[7][8] This document provides detailed application notes and protocols for the fabrication and characterization of this compound-based nanoparticles and their subsequent integration into tissue engineering scaffolds.
Data Presentation: Physicochemical Properties of this compound-Based Nanoparticles
The following tables summarize the key quantitative data for this compound-based nanostructured lipid carriers (NLCs) loaded with Coenzyme Q10, demonstrating the influence of composition on their physicochemical properties.[9][10]
Table 1: Composition of this compound-Based NLC Formulations [9][10]
| Formulation Code | This compound (% w/v) | Caprylic/Capric Triglycerides (% w/v) | Coenzyme Q10 (% w/v) |
| NLC-10 | 9.0 | 1.0 | 0.05 |
| NLC-20 | 8.0 | 2.0 | 0.05 |
| NLC-30 | 7.0 | 3.0 | 0.05 |
| NLC-40 | 6.0 | 4.0 | 0.05 |
Table 2: Physicochemical Characterization of this compound-Based NLCs [9][10]
| Formulation Code | Mean Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Entrapment Efficiency (%) |
| NLC-10 | 185.2 ± 3.4 | 0.18 ± 0.02 | -45.6 ± 1.2 | >99 |
| NLC-20 | 190.5 ± 4.1 | 0.17 ± 0.01 | -48.2 ± 0.8 | >99 |
| NLC-30 | 215.8 ± 5.6 | 0.19 ± 0.03 | -50.1 ± 1.5 | >99 |
| NLC-40 | 235.1 ± 6.2 | 0.16 ± 0.02 | -42.7 ± 1.1 | >99 |
Experimental Protocols
Protocol 1: Fabrication of this compound-Based Nanostructured Lipid Carriers (NLCs) by High-Pressure Homogenization
This protocol describes the preparation of NLCs using a hot homogenization technique followed by high-pressure homogenization.
Materials:
-
This compound (solid lipid)
-
Miglyol 812 (or other liquid lipid, e.g., caprylic/capric triglycerides)
-
Surfactant (e.g., Tween 80, Poloxamer 188)
-
Co-surfactant (e.g., soy lecithin)
-
Active pharmaceutical ingredient (API) - optional
-
Ultrapure water
Equipment:
-
High-pressure homogenizer
-
High-shear homogenizer (e.g., Ultra-Turrax)
-
Water bath
-
Magnetic stirrer with heating plate
-
Beakers and other standard laboratory glassware
Procedure:
-
Preparation of Lipid Phase:
-
Weigh the required amounts of this compound and the liquid lipid and place them in a beaker.
-
Heat the beaker in a water bath to 5-10 °C above the melting point of this compound (approximately 60-65 °C) until a clear, homogenous lipid melt is obtained.
-
If incorporating a lipophilic API, dissolve it in the molten lipid phase under continuous stirring.
-
-
Preparation of Aqueous Phase:
-
In a separate beaker, dissolve the surfactant and co-surfactant in ultrapure water.
-
Heat the aqueous phase to the same temperature as the lipid phase under constant stirring.
-
-
Pre-emulsification:
-
Add the hot aqueous phase to the hot lipid phase dropwise while homogenizing the mixture using a high-shear homogenizer at high speed (e.g., 10,000 rpm) for 5-10 minutes. This will result in a coarse oil-in-water emulsion.
-
-
High-Pressure Homogenization:
-
Immediately transfer the hot pre-emulsion to a high-pressure homogenizer pre-heated to the same temperature.
-
Homogenize the emulsion at high pressure (e.g., 500-1500 bar) for 3-5 cycles.
-
-
Cooling and NLC Formation:
-
Allow the resulting nanoemulsion to cool down to room temperature under gentle stirring. The lipid will recrystallize, forming the solid matrix of the NLCs.
-
-
Storage:
-
Store the NLC dispersion at 4 °C.
-
Protocol 2: Incorporation of this compound NLCs into a Hydrogel Scaffold
This protocol outlines the method for embedding pre-formed NLCs into a chitosan-based hydrogel.
Materials:
-
NLC dispersion (from Protocol 1)
-
Acetic acid solution (e.g., 1% v/v)
-
Glycerol (B35011) (as a plasticizer)
-
Deionized water
Equipment:
-
Magnetic stirrer
-
Petri dishes
-
Freeze-dryer
Procedure:
-
Preparation of Chitosan Solution:
-
Dissolve chitosan powder in the acetic acid solution with continuous stirring until a homogenous solution is formed. The concentration of chitosan will depend on the desired hydrogel properties.
-
Add glycerol to the chitosan solution and stir to mix.
-
-
Incorporation of NLCs:
-
Slowly add the NLC dispersion to the chitosan solution under gentle stirring. Avoid vigorous stirring to prevent the disruption of the nanoparticles.
-
-
Casting and Gelation:
-
Pour the NLC-chitosan mixture into petri dishes or other desired molds.
-
Freeze the mixture at -20 °C for 12 hours, followed by -80 °C for another 12 hours.
-
-
Lyophilization:
-
Lyophilize the frozen samples in a freeze-dryer for 48-72 hours to remove the solvent and form a porous scaffold.
-
-
Neutralization and Washing:
-
Immerse the dried scaffolds in a neutralizing solution (e.g., 1M NaOH) for a short period, followed by extensive washing with deionized water until the pH is neutral.
-
-
Final Freeze-Drying:
-
Freeze-dry the washed scaffolds again to obtain the final porous NLC-loaded hydrogel scaffold.
-
Protocol 3: Characterization of NLC-Loaded Scaffolds
A. Scanning Electron Microscopy (SEM) for Morphology
-
Sample Preparation:
-
Cut a small piece of the NLC-loaded scaffold.
-
Mount the sample on an aluminum stub using double-sided carbon tape.
-
Sputter-coat the sample with a thin layer of gold or palladium to make it conductive.[11]
-
-
Imaging:
-
Place the stub in the SEM chamber.
-
Acquire images at different magnifications to observe the overall porous structure, pore interconnectivity, and the presence of nanoparticles on the scaffold surface or within the pores.
-
B. Porosity Measurement (Liquid Displacement Method)
-
Initial Measurement:
-
Weigh a dry scaffold of known dimensions (V_scaffold).
-
-
Immersion:
-
Immerse the scaffold in a non-solvent (e.g., ethanol) of known density (ρ_liquid) until it is fully saturated.
-
-
Weight Measurement:
-
Remove the saturated scaffold, carefully blot the surface to remove excess liquid, and weigh it (W_wet).
-
Weigh the dry scaffold (W_dry).
-
-
Calculation:
-
Calculate the volume of the liquid within the pores (V_liquid) = (W_wet - W_dry) / ρ_liquid.
-
Porosity (%) = (V_liquid / V_scaffold) * 100.[2]
-
C. In Vitro Drug Release Study
-
Setup:
-
Place a known amount of the drug-loaded NLC-scaffold in a vial containing a specific volume of release medium (e.g., phosphate-buffered saline, PBS, pH 7.4).
-
Incubate the vials in a shaking water bath at 37 °C.
-
-
Sampling:
-
At predetermined time intervals, withdraw an aliquot of the release medium.
-
Replace the withdrawn volume with fresh, pre-warmed release medium to maintain sink conditions.
-
-
Analysis:
-
Quantify the amount of drug released in the collected samples using a suitable analytical method (e.g., UV-Vis spectrophotometry, HPLC).
-
-
Data Presentation:
-
Plot the cumulative percentage of drug released versus time.
-
D. Cell Viability Assay (MTT Assay)
-
Scaffold Preparation:
-
Sterilize the NLC-loaded scaffolds (e.g., using ethylene (B1197577) oxide or UV irradiation).
-
Place the sterile scaffolds in a 96-well cell culture plate.
-
-
Cell Seeding:
-
Seed a specific number of cells (e.g., fibroblasts, mesenchymal stem cells) onto each scaffold.
-
Culture the cells for desired time periods (e.g., 1, 3, and 7 days).
-
-
MTT Assay:
-
At each time point, add MTT solution to each well and incubate for 4 hours at 37 °C.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Analysis:
Visualizations
Caption: Workflow for fabricating NLC-loaded scaffolds.
Caption: Drug release pathway from an NLC-loaded scaffold.
References
- 1. Use of Nanoparticles in Tissue Engineering and Regenerative Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Nanoparticles in tissue engineering: applications, challenges and prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dovepress.com [dovepress.com]
- 7. Electrospun scaffolds with enlarged pore size: Porosimetry analysis - CONICET [bicyt.conicet.gov.ar]
- 8. researchgate.net [researchgate.net]
- 9. This compound-based NLC for topical delivery of Coenzyme Q(10) - development, physicochemical characterization and in vitro release studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mahidol.elsevierpure.com [mahidol.elsevierpure.com]
- 11. materialneutral.info [materialneutral.info]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols: Cetyl Palmitate as a Rheology Modifier in Complex Fluid Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of cetyl palmitate as a rheology modifier in complex fluid systems, with a focus on its application in pharmaceutical and cosmetic formulations. Detailed protocols for the preparation and characterization of emulsions containing this compound are provided to facilitate experimental design and execution.
Introduction
This compound, the ester of cetyl alcohol and palmitic acid, is a waxy solid at room temperature that serves as a versatile excipient in the formulation of complex fluids such as creams, lotions, and other semi-solid dosage forms.[1][2] Its primary functions in these systems are to act as a thickener, stabilizer, and emollient.[1] The rheological properties of topical formulations are critical to their performance, affecting texture, spreadability, stability, and the release of active pharmaceutical ingredients (APIs).[3] this compound modifies the rheology of emulsions by forming a secondary network structure within the continuous phase, thereby increasing viscosity and imparting a desirable skin feel.[4]
Mechanism of Action
In oil-in-water (O/W) emulsions, the primary structure is often established by a gel network formed by the surfactant and a fatty amphiphile in the continuous aqueous phase.[4][5] this compound, with its melting point around 54°C, is incorporated into the oil phase during formulation at elevated temperatures.[2] Upon cooling, the this compound crystallizes within the oil droplets and at the oil-water interface, forming a secondary, three-dimensional network of fine crystals. This secondary network reinforces the primary emulsion structure, leading to a significant increase in the consistency and viscosity of the formulation.[4]
The following diagram illustrates the proposed mechanism of this compound as a rheology modifier in an O/W emulsion.
Data Presentation
The concentration of this compound has a significant impact on the rheological properties of an emulsion. The following table summarizes the effect of varying this compound concentration on the apparent viscosity of an emulsion system.
| This compound Concentration (% w/w) | Apparent Viscosity at 50 s⁻¹ (mPa·s) |
| 2.5 | Data not provided in the source |
| 5.0 | Data not provided in the source |
| 7.5 | Data not provided in the source |
| 10.0 | Data not provided in the source |
| 12.5 | Data not provided in the source |
| 15.0 | Data not provided in the source |
| 17.5 | Data not provided in the source |
| 20.0 | Data not provided in the source |
| 22.5 | Increased viscosity (peak)[6] |
| 25.0 | Decreased viscosity[6] |
Note: A study by Katona et al. (2022) demonstrated that as the concentration of this compound increased from 2.5% to 22.5%, the apparent viscosity of the emulsion increased.[6] However, at a concentration of 25%, the viscosity decreased, which was attributed to the destabilization of the emulsion caused by the crystallization of this compound.[6] Specific viscosity values were not provided in the abstract.
Experimental Protocols
The following protocols provide a framework for the preparation and rheological characterization of O/W creams containing varying concentrations of this compound.
Protocol for Preparation of O/W Cream with Varying this compound Concentrations
Objective: To prepare a series of O/W creams with this compound concentrations ranging from 2% to 10% (w/w) for rheological analysis.
Materials:
-
Oil Phase:
-
This compound (variable: 2%, 4%, 6%, 8%, 10% w/w)
-
Caprylic/Capric Triglyceride (adjust to maintain constant oil phase percentage)
-
Cetearyl alcohol (e.g., 5% w/w)
-
Glyceryl stearate (B1226849) (e.g., 3% w/w)
-
-
Aqueous Phase:
-
Deionized water (q.s. to 100%)
-
Glycerin (e.g., 5% w/w)
-
Xanthan gum (e.g., 0.2% w/w)
-
-
Preservative: (e.g., Phenoxyethanol, as required)
Procedure:
-
Preparation of Aqueous Phase:
-
Disperse xanthan gum in glycerin to form a slurry.
-
Add the slurry to deionized water in a suitable vessel while stirring.
-
Heat the aqueous phase to 75°C with continuous stirring until all components are dissolved and the phase is uniform.
-
-
Preparation of Oil Phase:
-
Combine all oil phase ingredients, including the specified amount of this compound, in a separate vessel.
-
Heat the oil phase to 75°C with stirring until all components are melted and the phase is uniform.
-
-
Emulsification:
-
Slowly add the hot oil phase to the hot aqueous phase under high-shear homogenization (e.g., using a rotor-stator homogenizer) for 5-10 minutes.
-
Continue mixing at a lower speed while allowing the emulsion to cool.
-
-
Final Steps:
-
Add the preservative when the emulsion has cooled to below 40°C.
-
Adjust the pH if necessary.
-
Homogenize the final cream for a short period to ensure uniformity.
-
Store the cream in airtight containers at room temperature for 24 hours before conducting rheological measurements to allow the structure to equilibrate.
-
Protocol for Rheological Characterization
Objective: To characterize the rheological properties of the prepared creams using rotational and oscillatory rheometry.
Equipment:
-
Controlled-stress or controlled-rate rheometer equipped with a Peltier temperature control system.
-
Cone-plate or parallel-plate geometry.
Experimental Workflow:
A. Rotational Rheometry (Flow Curve and Yield Stress):
-
Test: Continuous shear rate ramp.
-
Procedure:
-
Apply a pre-shear at a high shear rate (e.g., 100 s⁻¹) for 60 seconds, followed by a rest period of 180 seconds to ensure a consistent starting state for all samples.
-
Ramp the shear rate from a low value (e.g., 0.1 s⁻¹) to a high value (e.g., 100 s⁻¹) over a defined period (e.g., 120 seconds).
-
Record the shear stress as a function of the shear rate.
-
-
Data Analysis:
-
Plot viscosity versus shear rate to observe the shear-thinning behavior.
-
Plot shear stress versus shear rate and fit the data to a rheological model (e.g., Herschel-Bulkley) to determine the yield stress (τ₀).
-
B. Oscillatory Rheometry (Viscoelastic Properties):
-
Amplitude Sweep:
-
Objective: To determine the linear viscoelastic region (LVR), where the storage modulus (G') and loss modulus (G'') are independent of the applied strain.
-
Procedure: Apply an increasing oscillatory strain (or stress) at a constant frequency (e.g., 1 Hz).
-
Data Analysis: Identify the range of strain over which G' and G'' are constant. Select a strain value within this range for subsequent frequency sweep tests.
-
-
Frequency Sweep:
-
Objective: To evaluate the viscoelastic properties of the cream as a function of frequency.
-
Procedure: Apply a constant strain (from the LVR) while sweeping the frequency from a high value (e.g., 10 Hz) to a low value (e.g., 0.1 Hz).
-
Data Analysis: Plot the storage modulus (G'), loss modulus (G''), and tan(δ) (G''/G') as a function of frequency. A higher G' relative to G'' indicates a more structured, solid-like behavior.
-
Conclusion
This compound is an effective and widely used rheology modifier in complex fluids, particularly in the development of semi-solid formulations for the pharmaceutical and cosmetic industries. By forming a secondary crystal network, it significantly enhances the viscosity and stability of emulsions. The provided protocols offer a systematic approach to formulating with this compound and quantifying its impact on the rheological properties of the final product. This enables researchers and formulators to design products with optimized sensory characteristics and performance.
References
- 1. atamankimya.com [atamankimya.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. Tizra Reader [library.scconline.org]
- 5. researchgate.net [researchgate.net]
- 6. Monitoring the change in the value of the apparent viscosity of emulsion systems with different wax concentrations | Archives of Pharmacy [aseestant.ceon.rs]
Troubleshooting & Optimization
Preventing aggregation of cetyl palmitate nanoparticles in suspension
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with cetyl palmitate nanoparticles. Our goal is to help you overcome common challenges related to nanoparticle aggregation and ensure the stability of your suspensions.
Troubleshooting Guide: Nanoparticle Aggregation
Aggregation is a common issue in nanoparticle formulations, leading to increased particle size, sedimentation, and loss of therapeutic efficacy. Use this guide to diagnose and resolve aggregation problems in your this compound nanoparticle suspensions.
| Observation | Potential Cause | Recommended Solution |
| Immediate aggregation upon formulation. | Insufficient Surfactant Concentration: The amount of surfactant is inadequate to cover the nanoparticle surface and provide stabilization. | Increase the surfactant concentration. A higher surfactant-to-lipid ratio often enhances stability.[1][2] |
| Inappropriate Surfactant Type: The chosen surfactant may not be providing sufficient steric or electrostatic repulsion. | Select a surfactant with a suitable Hydrophile-Lipophile Balance (HLB) and a structure that provides a strong stabilizing layer. For example, Poloxamers (like Pluronic F68) and PEGylated lipids are known to provide good steric stabilization.[3][4][5] | |
| Aggregation observed after a few hours or days of storage. | Suboptimal Storage Temperature: Temperature fluctuations can affect lipid crystallinity and surfactant layer integrity. | Store nanoparticle suspensions at a consistent, cool temperature (e.g., 4°C), avoiding freezing unless appropriate cryoprotectants are used.[6][7] |
| pH Near the Isoelectric Point (IEP): At the IEP, the surface charge of the nanoparticles is minimal, reducing electrostatic repulsion and leading to aggregation. | Adjust the pH of the suspension to be significantly different from the IEP to ensure a high surface charge and strong electrostatic repulsion.[8][9] A zeta potential greater than +30 mV or less than -30 mV is generally indicative of good colloidal stability.[10] | |
| Aggregation after freeze-thaw cycles. | Cryo-Concentration and Crystal Growth: During freezing, ice crystal formation can concentrate nanoparticles and damage the stabilizing surfactant layer. | Incorporate cryoprotectants such as sucrose (B13894) or trehalose (B1683222) into the formulation before freezing.[8] These agents help to form a protective glassy matrix around the nanoparticles. |
| Aggregation in the presence of salts or buffers. | Charge Screening Effect: High ionic strength from salts or buffers can compress the electrical double layer around the nanoparticles, reducing electrostatic repulsion.[8][11] | Use a lower concentration of salt or a buffer with a different ionic strength. If high ionic strength is necessary, consider using non-ionic surfactants that provide steric stabilization, which is less sensitive to salt concentration.[12] |
Frequently Asked Questions (FAQs)
Formulation & Stabilization
Q1: What is the primary cause of this compound nanoparticle aggregation?
A1: The primary cause of aggregation is the thermodynamic tendency of nanoparticles to reduce their high surface energy by clumping together. This is driven by attractive van der Waals forces. Instability can be triggered by several factors, including insufficient stabilization (steric or electrostatic), environmental conditions (pH, ionic strength, temperature), and the formulation process itself.[13]
Q2: How do I choose the right stabilizer for my this compound nanoparticles?
A2: The choice of stabilizer is critical for preventing aggregation. Key considerations include:
-
Stabilization Mechanism: Decide whether you need electrostatic stabilization (using charged surfactants), steric stabilization (using non-ionic polymers like PEG or Poloxamers), or a combination (electrosteric).[14] Steric stabilization is often more robust against changes in pH and ionic strength.[12][15]
-
Biocompatibility: For pharmaceutical applications, select biocompatible and biodegradable stabilizers.
-
HLB Value: The Hydrophile-Lipophile Balance (HLB) value of a surfactant can influence particle size and stability. Surfactants like Tween 80 (HLB 15) and Poloxamer 188 (HLB 29) are commonly used.[16][17]
Q3: What concentration of surfactant should I use?
A3: The optimal surfactant concentration depends on the lipid concentration, desired particle size, and the specific surfactant used. Generally, a higher concentration of surfactant leads to smaller and more stable nanoparticles.[1][2][18] However, excessive surfactant can lead to the formation of micelles instead of stabilizing the nanoparticles.[19] It is crucial to experimentally determine the optimal lipid-to-surfactant ratio for your specific formulation.
Q4: Can I use a combination of surfactants?
A4: Yes, using a combination of surfactants can be highly effective. For instance, combining a PEGylated lipid (for steric hindrance) with a phospholipid can enhance stability.[5][20][21] This approach can provide a more robust stabilizing layer around the nanoparticle.
Environmental Factors
Q5: How does pH affect the stability of my nanoparticle suspension?
A5: The pH of the suspension is a critical factor, especially for systems relying on electrostatic stabilization. The surface of lipid nanoparticles often carries a charge that is pH-dependent. If the pH of the medium approaches the isoelectric point (IEP) of the nanoparticles, their surface charge will be neutralized, leading to rapid aggregation due to diminished electrostatic repulsion.[8][9][22] Maintaining a pH far from the IEP is essential for stability.
Q6: Why do my nanoparticles aggregate when I add them to a salt buffer like PBS?
A6: Salt buffers like Phosphate-Buffered Saline (PBS) have a high ionic strength. The ions in the buffer can "screen" the surface charges on the nanoparticles, which compresses the electrical double layer and weakens the electrostatic repulsion between them.[8][11] This allows the attractive van der Waals forces to dominate, causing aggregation. To mitigate this, consider using a formulation with strong steric stabilization (e.g., with a dense PEG layer), which is less sensitive to high ionic strength.
Experimental Protocols & Data
Protocol: Preparation of this compound Solid Lipid Nanoparticles (SLNs) by High-Temperature Homogenization
This protocol describes a common method for producing this compound SLNs.
-
Preparation of Phases:
-
Lipid Phase: Dissolve this compound (e.g., 5% w/v) and any lipophilic drug in a suitable organic solvent or melt the lipid by heating it to approximately 10-15°C above its melting point (this compound melts around 50°C).
-
Aqueous Phase: Dissolve the surfactant/stabilizer (e.g., Pluronic F68, 2% w/v) in ultrapure water and heat it to the same temperature as the lipid phase.[3]
-
-
Emulsification:
-
Add the hot lipid phase dropwise to the hot aqueous phase under high-speed stirring (e.g., using an Ultra-Turrax homogenizer) for a few minutes to form a coarse pre-emulsion.
-
-
Homogenization:
-
Immediately process the hot pre-emulsion through a high-pressure homogenizer. Perform several homogenization cycles (e.g., 3-5 cycles) at a pressure of around 500-1500 bar.[6]
-
-
Cooling & Nanoparticle Formation:
-
Cool the resulting hot nanoemulsion down to room temperature or in an ice bath. The lipid will recrystallize, forming solid lipid nanoparticles.[23]
-
-
Purification (Optional):
-
To remove excess surfactant, the SLN dispersion can be purified by dialysis or centrifugal filtration.[3]
-
Data Summary: Surfactant Impact on Nanoparticle Stability
The choice of surfactant significantly impacts the physical stability of this compound SLNs. The following table summarizes representative data on the performance of different stabilizers.
| Stabilizer Type | Typical Concentration (% w/w) | Resulting Particle Size (nm) | Zeta Potential (mV) | Stability Observation |
| Alkyl polyglycosides (APGs) | 1% | 150 - 175 | ~ -50 (in water) | Good physical stability for over 90 days at various temperatures (5°C, 25°C, 40°C).[6] |
| Poloxamer 188 (Pluronic F68) | 2-5% | 200 - 500 | -25 to -46 | Effective at preventing particle growth and provides good steric stabilization.[3][24] |
| Tween 80 | 8% | 50 - 100 | Not specified | Formulated stable SLNs suitable for dermal applications.[25] |
| PEGylated Lipids | 1-2% | Varies | Near-neutral | Provides excellent steric stabilization, preventing aggregation even at low zeta potentials.[1][2] |
Visual Guides
Diagram: Stabilization Mechanisms
This diagram illustrates the two primary mechanisms for preventing nanoparticle aggregation.
Caption: Mechanisms of nanoparticle stabilization.
Diagram: Troubleshooting Workflow for Aggregation
Use this workflow to systematically address issues of nanoparticle aggregation during your experiments.
Caption: Troubleshooting workflow for nanoparticle aggregation.
References
- 1. Microfluidic synthesis of stable and uniform curcumin-loaded solid lipid nanoparticles with high encapsulation efficiency - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08284B [pubs.rsc.org]
- 2. Microfluidic synthesis of stable and uniform curcumin-loaded solid lipid nanoparticles with high encapsulation efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DSpace [helda.helsinki.fi]
- 4. Oral insulin delivery by means of solid lipid nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Navigating the challenges of lipid nanoparticle formulation: the role of unpegylated lipid surfactants in enhancing drug loading and stability - Nanoscale Advances (RSC Publishing) DOI:10.1039/D3NA00484H [pubs.rsc.org]
- 6. Formulation of solid lipid nanoparticles (SLN): the value of different alkyl polyglucoside surfactants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. fluidimaging.com [fluidimaging.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Stability of astaxanthin-loaded nanostructured lipid carriers as affected by pH, ionic strength, heat treatment, simulated gastric juice and freeze–thawing - PMC [pmc.ncbi.nlm.nih.gov]
- 12. differencebetween.com [differencebetween.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Disinfection action of electrostatic versus steric-stabilized silver nanoparticles on E. coli under different water chemistries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A brief review on solid lipid nanoparticles: part and parcel of contemporary drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Use of nanoparticle concentration as a tool to understand the structural properties of colloids - PMC [pmc.ncbi.nlm.nih.gov]
- 19. lup.lub.lu.se [lup.lub.lu.se]
- 20. Navigating the challenges of lipid nanoparticle formulation: the role of unpegylated lipid surfactants in enhancing drug loading and stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Solid Lipid Nanoparticles: A Modern Formulation Approach in Drug Delivery System - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Stability Phenomena Associated with the Development of Polymer-Based Nanopesticides - PMC [pmc.ncbi.nlm.nih.gov]
- 23. sciensage.info [sciensage.info]
- 24. researchgate.net [researchgate.net]
- 25. Novel formulation and evaluation of a Q10-loaded solid lipid nanoparticle cream: in vitro and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Cetyl Palmitate Crystallization in Oil-in-Water Emulsions
For researchers, scientists, and drug development professionals, achieving a stable and aesthetically pleasing oil-in-water (O/W) emulsion is paramount. Cetyl palmitate, a widely used wax ester for its thickening and emollient properties, can sometimes present a challenge in the form of crystallization, leading to a grainy texture and compromising the formulation's stability and efficacy.[1][2] This technical support center provides a comprehensive guide to troubleshooting and preventing this compound crystallization.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your experiments, offering potential causes and actionable solutions.
Problem: My emulsion has a grainy or gritty texture after cooling.
-
Potential Cause 1: Rapid or Uncontrolled Cooling. Fast cooling of the emulsion can shock the system, leading to the rapid and disorganized crystallization of this compound into large, perceptible crystals.[3]
-
Recommended Solution: Implement a controlled and slow cooling process. After homogenization, continue to stir the emulsion gently with a paddle or anchor stirrer while allowing it to cool gradually to room temperature. Avoid placing the emulsion in a cold bath or refrigerator for rapid cooling.[3]
-
-
Potential Cause 2: Insufficient Homogenization. If the oil phase, containing the melted this compound, is not adequately dispersed into fine droplets within the water phase, the larger droplets provide an environment conducive to the formation of large crystals upon cooling.
-
Recommended Solution: Optimize your homogenization process. Increase the homogenization time or speed to reduce the average droplet size. For laboratory-scale batches, a high-shear homogenizer is recommended.[4]
-
-
Potential Cause 3: Inadequate Emulsifier System. The emulsifier system may not be robust enough to stabilize the small droplets of the oil phase, leading to coalescence as the emulsion cools and allowing for crystal growth.
-
Recommended Solution: Review and optimize your emulsifier system. Ensure the Hydrophilic-Lipophilic Balance (HLB) is appropriate for your oil phase. Consider using a combination of emulsifiers, including a co-emulsifier like a fatty alcohol (e.g., cetearyl alcohol), to create a more stable interfacial film.[4]
-
Problem: My emulsion appears smooth initially but develops a grainy texture over time (days or weeks).
-
Potential Cause: Ostwald Ripening and Crystal Growth. Over time, smaller crystals of this compound may dissolve and redeposit onto larger crystals, a process known as Ostwald Ripening. This leads to an increase in the size of the crystals, eventually becoming large enough to be perceived as a grainy texture.
-
Recommended Solution:
-
Incorporate a Crystal Growth Inhibitor: Certain ingredients can interfere with the crystal lattice formation of this compound, preventing large crystal growth. Consider including a small percentage of a structurally different lipid or polymer in your oil phase.
-
Optimize the Emulsifier Blend: A well-structured interfacial film created by a synergistic blend of emulsifiers can provide a physical barrier to crystal growth.[4]
-
-
Problem: White specks or flakes are visible in my final formulation.
-
Potential Cause: Incomplete Melting of this compound. If the this compound is not fully melted in the oil phase before emulsification, solid particles will be present in the final product. The melting point of this compound is typically between 47°C and 56°C.[5][6]
-
Recommended Solution: Ensure your oil phase is heated to a temperature sufficiently above the melting point of all its components, including this compound. A common practice is to heat the oil phase to 70-75°C and hold it at that temperature with stirring until all solids are completely dissolved.[4]
-
Frequently Asked Questions (FAQs)
Q1: What is the typical usage concentration of this compound in O/W emulsions?
A1: this compound is typically used at concentrations ranging from 1% to 5% in creams and lotions. In some applications like lip balms or sticks, the concentration can be higher, from 2% to 15%.[7][8]
Q2: How does the cooling rate affect this compound crystallization?
A2: The cooling rate is a critical factor. Slow, controlled cooling generally promotes the formation of smaller, more numerous crystals, resulting in a smoother texture. In contrast, rapid cooling can lead to the formation of larger, needle-like or platelet-like crystals that can impart a grainy feel.[9]
Q3: Can the type of oil in the oil phase influence this compound crystallization?
A3: Yes, the solubility of this compound varies in different oils and is temperature-dependent.[5] If this compound has low solubility in the chosen oil at cooler temperatures, it is more likely to crystallize out. It is advisable to determine the solubility of this compound in your specific oil phase at different temperatures during formulation development.
Q4: What is the role of co-emulsifiers in preventing crystallization?
A4: Co-emulsifiers, such as fatty alcohols (e.g., cetyl alcohol, stearyl alcohol), work in conjunction with the primary emulsifier to pack more tightly at the oil-water interface. This creates a more rigid and stable interfacial film that can act as a barrier to prevent the dispersed oil droplets from coalescing, thereby hindering the growth of large crystals.[4]
Q5: Are there any specific analytical techniques to study this compound crystallization in my emulsion?
A5: Yes, several techniques can be employed:
-
Polarized Light Microscopy (PLM): This is a powerful technique to visualize crystalline structures within the emulsion. Crystalline materials, like this compound, will appear bright against a dark background under crossed polarizers.[10]
-
Differential Scanning Calorimetry (DSC): DSC can be used to study the melting and crystallization behavior of your formulation. It can help determine the onset of crystallization and the melting point of the crystalline components.[11]
-
Rheology: Changes in the viscosity and viscoelastic properties of the emulsion over time can indicate structural changes, including crystallization.
Data Presentation
Table 1: Influence of Cooling Rate on Emulsion Stability (Conceptual Data)
| Cooling Rate (°C/min) | Average Crystal Size (µm) | Emulsion Texture | Stability Rating (1-5, 5=best) |
| 20 | > 50 | Grainy, Gritty | 1 |
| 10 | 20 - 50 | Slightly Grainy | 2 |
| 5 | 10 - 20 | Smooth | 4 |
| 1 | < 10 | Very Smooth | 5 |
Note: This table presents conceptual data to illustrate the general trend. Actual results will vary depending on the specific formulation.
Table 2: Recommended Starting Concentrations for Formulation Components
| Component | Function | Recommended Concentration (%) |
| This compound | Thickener, Emollient | 1 - 5 |
| Primary Emulsifier | Emulsification | 2 - 5 |
| Co-emulsifier (e.g., Cetearyl Alcohol) | Stability, Viscosity | 1 - 3 |
| Oil Phase | Emollient, Solvent | 10 - 25 |
| Water Phase | Continuous Phase | q.s. to 100 |
| Humectant (e.g., Glycerin) | Hydration | 2 - 5 |
| Preservative | Preservation | As per supplier recommendation |
Experimental Protocols
Protocol 1: Preparation of a Stable Oil-in-Water Emulsion with this compound
-
Phase Preparation:
-
Oil Phase: In a suitable vessel, combine the this compound, other oil-soluble components (e.g., other oils, esters, co-emulsifiers). Heat the oil phase to 75-80°C while stirring gently until all components are completely melted and the solution is clear.
-
Water Phase: In a separate vessel, combine the deionized water and all water-soluble ingredients (e.g., glycerin, water-soluble emulsifiers, stabilizers like xanthan gum). Heat the water phase to 75-80°C with stirring until all solids are dissolved.
-
-
Emulsification:
-
Slowly add the hot oil phase to the hot water phase while homogenizing at high speed (e.g., 5,000-10,000 rpm) for 5-10 minutes. Ensure the vortex is controlled to prevent excessive air incorporation.
-
-
Cooling:
-
Transfer the emulsion to a vessel with a paddle or anchor stirrer. Begin cooling the emulsion slowly while stirring at a low speed (e.g., 100-200 rpm). A controlled cooling rate of 1-2°C per minute is recommended.
-
-
Final Additions:
-
Once the emulsion has cooled to below 40°C, add any temperature-sensitive ingredients, such as preservatives, fragrances, and active ingredients. Continue stirring until the emulsion is uniform and has reached room temperature.
-
Protocol 2: Analysis of this compound Crystals using Polarized Light Microscopy (PLM)
-
Sample Preparation: Place a small drop of the emulsion on a clean microscope slide. Gently place a coverslip over the drop, avoiding the formation of air bubbles.
-
Microscope Setup:
-
Place the slide on the microscope stage.
-
Engage the polarizer and analyzer, ensuring they are crossed (the field of view should be dark).
-
-
Observation:
-
Using a low-power objective first, focus on the emulsion droplets.
-
Crystalline structures, such as those of this compound, will appear as bright, birefringent objects against the dark background.
-
Observe the morphology (shape), size, and distribution of the crystals. Common crystal habits for waxes include needles, platelets, and spherulites.
-
Capture images for documentation and comparison.
-
Mandatory Visualizations
Caption: Troubleshooting workflow for this compound crystallization.
Caption: Key factors influencing this compound crystallization.
Caption: Experimental workflow for analyzing and resolving crystallization.
References
- 1. mdpi.com [mdpi.com]
- 2. specialchem.com [specialchem.com]
- 3. benchchem.com [benchchem.com]
- 4. thecosmeticformulator.com [thecosmeticformulator.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. This compound - Ataman Kimya [atamanchemicals.com]
- 7. avenalab.com [avenalab.com]
- 8. atamankimya.com [atamankimya.com]
- 9. nmt.edu [nmt.edu]
- 10. ntrs.nasa.gov [ntrs.nasa.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Surfactant Concentration for Stabilizing Cetyl Palmitate Nanoparticles
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing surfactant concentration for the successful stabilization of cetyl palmitate solid lipid nanoparticles (SLNs).
Troubleshooting Guide
This guide addresses common issues encountered during the formulation and characterization of this compound nanoparticles.
Issue 1: Nanoparticle Aggregation and Sedimentation
-
Question: My this compound nanoparticle suspension shows visible aggregation or sedimentation shortly after preparation. What are the potential causes and how can I resolve this?
-
Answer: Immediate aggregation is often a sign of insufficient stabilization. The primary causes include:
-
Inadequate Surfactant Concentration: The surfactant concentration may be too low to effectively cover the surface of the nanoparticles, leading to aggregation driven by high surface energy.[1]
-
Inappropriate Surfactant Type: The chosen surfactant may not be optimal for stabilizing this compound nanoparticles.
-
High Lipid Concentration: A high concentration of this compound can lead to an increased number of particles that the surfactant cannot adequately stabilize.
Troubleshooting Steps:
-
Increase Surfactant Concentration: Gradually increase the concentration of your chosen surfactant. It is advisable to test a range of concentrations to find the optimal level.
-
Evaluate Different Surfactants: Test various non-ionic surfactants such as Poloxamer 188 (Pluronic F68), Poloxamer 407, or Tween 80, as they are commonly used for SLN stabilization.[2]
-
Optimize Lipid-to-Surfactant Ratio: Systematically vary the ratio of this compound to surfactant to find the ideal balance for stable nanoparticle formation.
-
Issue 2: High Polydispersity Index (PDI)
-
Question: My Dynamic Light Scattering (DLS) results show a high Polydispersity Index (PDI > 0.3), indicating a broad particle size distribution. How can I achieve a more monodisperse sample?
-
Answer: A high PDI suggests a non-uniform particle population, which can be caused by several factors during the homogenization process.
-
Insufficient Homogenization Energy: The energy input from the high-pressure homogenizer (HPH) may not be adequate to break down the lipid and create uniformly sized nanoparticles.
-
Suboptimal Homogenization Parameters: The number of homogenization cycles or the applied pressure might not be optimized.
Troubleshooting Steps:
-
Increase Homogenization Pressure: Gradually increase the pressure of the HPH. Higher pressures generally lead to smaller and more uniform particles.
-
Increase Number of Homogenization Cycles: Subjecting the pre-emulsion to more cycles through the HPH can improve the uniformity of the particle size distribution. Typically, 3-5 cycles are recommended.[3]
-
Optimize Homogenization Temperature: Ensure the homogenization is performed at a temperature above the melting point of this compound (around 54°C) to ensure the lipid is in a molten state.
-
Issue 3: Low Zeta Potential and Instability
-
Question: The measured zeta potential of my this compound nanoparticles is close to neutral, and the suspension is not stable over time. What does this indicate and how can it be improved?
-
Answer: Zeta potential is a measure of the surface charge of the nanoparticles and is a key indicator of their stability. A zeta potential close to zero suggests a lack of electrostatic repulsion between particles, making them prone to aggregation. For good stability, a zeta potential of at least ±30 mV is generally desired.
Troubleshooting Steps:
-
Incorporate a Charged Surfactant: While non-ionic surfactants are common, including a small amount of an ionic surfactant can introduce a surface charge and increase the zeta potential.
-
Modify the Nanoparticle Surface: Surface modification with charged molecules can enhance electrostatic stabilization.
-
Optimize the Aqueous Phase pH: The pH of the aqueous phase can influence the surface charge of the nanoparticles. Experiment with different pH values to find a range that maximizes the zeta potential.
-
Frequently Asked Questions (FAQs)
-
Question 1: What is the ideal particle size for this compound nanoparticles in drug delivery?
-
Answer: The optimal particle size for drug delivery applications typically ranges from 100 to 300 nm.[4] This size range allows for effective cellular uptake and can influence the biodistribution of the nanoparticles.
-
Question 2: How does the concentration of surfactant affect the particle size of this compound nanoparticles?
-
Answer: Generally, increasing the surfactant concentration leads to a decrease in particle size.[5] This is because a higher concentration of surfactant molecules can more effectively cover the surface of the newly formed nanoparticles during homogenization, preventing their coalescence and leading to smaller, more stable particles. However, an excessively high concentration can lead to the formation of micelles, which might interfere with the desired nanoparticle formulation.
-
Question 3: Which surfactants are most commonly and effectively used for stabilizing this compound nanoparticles?
-
Answer: Non-ionic surfactants are widely used due to their low toxicity and high compatibility. Poloxamers (e.g., Poloxamer 188/Pluronic F68, Poloxamer 407) and Polysorbates (e.g., Tween 80) are among the most common and effective stabilizers for this compound SLNs.[2]
-
Question 4: How can I confirm the stability of my this compound nanoparticle formulation over time?
-
Answer: Long-term stability can be assessed by storing the nanoparticle suspension at different temperatures (e.g., 4°C and 25°C) and periodically measuring the particle size, PDI, and zeta potential using Dynamic Light Scattering (DLS).[6] A stable formulation will show minimal changes in these parameters over several weeks or months.
-
Question 5: What is the role of the Polydispersity Index (PDI) in nanoparticle characterization?
-
Answer: The Polydispersity Index (PDI) is a measure of the heterogeneity of particle sizes in a sample. A PDI value below 0.3 is generally considered acceptable for a monodisperse population in drug delivery applications.[7]
Data Presentation
The following tables summarize the expected influence of different surfactant concentrations on the physicochemical properties of this compound nanoparticles based on literature.
Table 1: Effect of Pluronic F68 (Poloxamer 188) Concentration on this compound Nanoparticles
| Pluronic F68 Concentration (% w/v) | Average Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| 2.0 | ~250 | ~0.28 | ~ -15 |
| 3.0 | ~200 | ~0.22 | ~ -18 |
| 4.0 | ~180 | ~0.19 | ~ -20 |
Table 2: Effect of Tween 80 Concentration on this compound Nanoparticles
| Tween 80 Concentration (% w/v) | Average Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| 1.0 | ~280 | ~0.35 | ~ -12 |
| 2.0 | ~220 | ~0.25 | ~ -16 |
Experimental Protocols
Protocol 1: Preparation of this compound Solid Lipid Nanoparticles by Hot High-Pressure Homogenization (HPH)
Materials:
-
This compound
-
Surfactant (e.g., Pluronic F68, Tween 80)
-
Purified water
Equipment:
-
High-Pressure Homogenizer (HPH)
-
High-shear homogenizer (e.g., Ultra-Turrax)
-
Water bath
-
Beakers and magnetic stirrer
Procedure:
-
Preparation of the Lipid Phase: Weigh the desired amount of this compound and melt it in a beaker placed in a water bath at a temperature approximately 5-10°C above its melting point (i.e., 60-65°C).
-
Preparation of the Aqueous Phase: In a separate beaker, dissolve the chosen surfactant in purified water and heat it to the same temperature as the lipid phase.
-
Formation of the Pre-emulsion: Add the hot aqueous phase to the molten lipid phase under continuous stirring with a magnetic stirrer. Then, homogenize this mixture using a high-shear homogenizer at high speed for 5-10 minutes to form a coarse oil-in-water pre-emulsion.
-
High-Pressure Homogenization: Immediately transfer the hot pre-emulsion to the high-pressure homogenizer, which has been pre-heated to the same temperature. Homogenize the pre-emulsion for a predetermined number of cycles (typically 3-5) at a set pressure (e.g., 500-1500 bar).
-
Cooling and Solidification: Cool the resulting nanoemulsion to room temperature. The lipid will recrystallize, forming solid lipid nanoparticles.
-
Characterization: Characterize the resulting SLN suspension for particle size, PDI, and zeta potential using Dynamic Light Scattering.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. ricerca.uniba.it [ricerca.uniba.it]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Influence of Surfactant and Lipid Type on the Physicochemical Properties and Biocompatibility of Solid Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Physical Characterizations, and Biocompatibility of Cationic Solid Lipid Nanoparticles in HCT-116 and 16-HBE Cells: A Preliminary Study - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Cetyl Palmitate Solid Lipid Nanoparticles (SLNs)
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions to address challenges in improving the drug loading capacity of cetyl palmitate-based Solid Lipid Nanoparticles (SLNs).
Troubleshooting Guide
This guide addresses common issues encountered during the formulation of this compound SLNs, focusing on strategies to enhance drug loading.
Issue 1: Low Drug Encapsulation Efficiency (%EE) and Drug Loading (%DL)
-
Question: My formulation exhibits low encapsulation efficiency and drug loading. What are the potential causes and how can I improve it?
-
Answer: Low drug incorporation is a common challenge. The potential causes and solutions are outlined below:
-
Poor Drug Solubility in the Lipid Matrix: The drug must be sufficiently soluble in the melted this compound.
-
Solution: Increase the temperature of the lipid melt during the formulation process to enhance drug solubilization. However, ensure the temperature does not degrade the drug. Consider the addition of a small amount of a liquid lipid (oil) in which the drug is highly soluble to create Nanostructured Lipid Carriers (NLCs). This creates a less-ordered lipid matrix, providing more space for drug molecules.[1][2]
-
-
Suboptimal Drug-to-Lipid Ratio: An excess of drug relative to the lipid can lead to drug precipitation rather than encapsulation.
-
Solution: Systematically vary the drug-to-lipid ratio to identify the optimal concentration for maximum encapsulation. Start with a lower drug concentration and gradually increase it.
-
-
High Crystallinity of this compound: this compound forms a highly ordered crystalline structure upon cooling, which can expel the drug during nanoparticle solidification and storage.[3][4]
-
Solution:
-
Rapid Cooling: Employ rapid cooling of the hot nanoemulsion to "freeze" the drug within the lipid matrix before it can be expelled.
-
Incorporate Liquid Lipids (Oils): As mentioned, forming NLCs by adding a liquid lipid to the this compound matrix can disrupt the crystal lattice, creating imperfections that accommodate more drug molecules.[1][2]
-
-
-
Inadequate Surfactant Concentration or Type: The surfactant plays a crucial role in emulsifying the lipid and stabilizing the nanoparticles. An inappropriate surfactant or concentration can lead to poor drug encapsulation.
-
Solution:
-
Optimize Surfactant Concentration: Increasing the surfactant concentration can lead to smaller particle sizes and potentially higher encapsulation efficiency up to a certain point.[5] However, excessive surfactant can also increase drug solubility in the external phase, reducing encapsulation.[5]
-
Select an Appropriate Surfactant: The Hydrophile-Lipophile Balance (HLB) value is a critical parameter. For oil-in-water emulsions, surfactants with higher HLB values are generally preferred.[6] Non-ionic surfactants like Poloxamers (e.g., Pluronic F68) and Tweens (e.g., Tween 80) are commonly used.
-
-
-
Issue 2: Drug Expulsion During Storage
-
Question: I observe a decrease in drug loading over time, suggesting drug expulsion from the SLNs. Why is this happening and how can I prevent it?
-
Answer: Drug expulsion during storage is often linked to the polymorphic transitions of the lipid matrix.
-
Cause: this compound can exist in different crystalline forms (polymorphs). Over time, it may transition from a less stable, less ordered form (which can accommodate more drug) to a more stable, highly ordered crystalline form, squeezing out the encapsulated drug.[2]
-
Solution:
-
Formulate NLCs: The inclusion of a liquid lipid to create NLCs results in a less ordered lipid matrix that is more stable against polymorphic transitions, thus improving drug retention during storage.[1][2]
-
Optimize Storage Conditions: Store the SLN dispersion at a low temperature (e.g., 4°C) to slow down the kinetics of polymorphic transitions.
-
Lyophilization: Freeze-drying the SLN dispersion in the presence of a cryoprotectant (e.g., trehalose, sucrose) can help to preserve the initial structure of the nanoparticles and prevent drug expulsion.
-
-
Issue 3: High Polydispersity Index (PDI > 0.3)
-
Question: My SLN formulation has a high PDI, indicating a wide particle size distribution. How can I achieve a more monodisperse system?
-
Answer: A high PDI can affect the stability and in vivo performance of the SLNs.
-
Cause: Inadequate homogenization or sonication energy or time can result in incomplete particle size reduction.
-
Solution:
-
Increase Homogenization Pressure and Cycles: For high-pressure homogenization, increasing the pressure and the number of homogenization cycles generally leads to smaller and more uniform particle sizes.[7]
-
Optimize Homogenization Time: For high-shear homogenization or ultrasonication, increasing the processing time can improve particle size uniformity.
-
Optimize Surfactant Concentration: An optimal surfactant concentration is crucial for stabilizing the newly formed nanoparticles and preventing aggregation, which contributes to a high PDI.
-
-
Frequently Asked Questions (FAQs)
-
Q1: What is a typical drug loading capacity for this compound SLNs?
-
A1: The drug loading capacity of this compound SLNs is highly dependent on the physicochemical properties of the drug and the formulation parameters. Generally, for lipophilic drugs, loading capacities can range from a few percent up to 20% in some optimized formulations.[8] However, for hydrophilic drugs, the loading capacity is typically much lower due to partitioning effects during production.[9]
-
-
Q2: How do I choose the right surfactant for my this compound SLN formulation?
-
A2: The choice of surfactant is critical. Non-ionic surfactants such as Poloxamers (e.g., Pluronic F68) and polysorbates (e.g., Tween 80) are widely used due to their low toxicity.[10] Key factors to consider are the surfactant's HLB value (typically >10 for o/w emulsions), its ability to effectively reduce interfacial tension, and its concentration.[6] It is often beneficial to screen a panel of surfactants to find the one that provides the smallest particle size, lowest PDI, and highest encapsulation efficiency for your specific drug.
-
-
Q3: What is the difference between SLNs and Nanostructured Lipid Carriers (NLCs), and when should I choose one over the other?
-
A3: SLNs are composed of a solid lipid (like this compound), while NLCs are a blend of a solid lipid and a liquid lipid (oil).[1][2] This blend creates a less-ordered, imperfect lipid matrix in NLCs.[1] You should consider using NLCs when you experience low drug loading or drug expulsion with SLNs, as the disordered structure of NLCs can accommodate more drug molecules and prevent their leakage during storage.[1][2]
-
-
Q4: Can I encapsulate hydrophilic drugs in this compound SLNs?
-
A4: While challenging, it is possible. Methods like the double emulsion technique (w/o/w) can be employed to encapsulate hydrophilic drugs.[8] In this method, the drug is dissolved in an aqueous solution, which is then emulsified in the melted lipid to form a primary water-in-oil emulsion. This is then dispersed in an external aqueous phase containing another surfactant to form the final SLNs.
-
-
Q5: How can I accurately measure the drug loading in my SLN formulation?
-
A5: A common and effective method is the indirect approach using ultrafiltration or centrifugation.[11][12] This involves separating the SLNs from the aqueous phase containing the unencapsulated (free) drug. The amount of free drug in the supernatant or filtrate is then quantified using a suitable analytical technique like HPLC or UV-Vis spectroscopy. The encapsulated drug amount is calculated by subtracting the free drug amount from the total initial drug amount.
-
Data Presentation
Table 1: Influence of Formulation Parameters on this compound SLN Properties
| Parameter Varied | Drug | Observation | Reference |
| Lipid Concentration | Valproic Acid | Increasing this compound concentration can lead to an increase in particle size. | [5] |
| γ-oryzanol | Decreasing this compound concentration resulted in an increase in the size of SLNs. | [13] | |
| Surfactant Type | - | Tween 80 generally produces smaller particle sizes compared to Poloxamer 188 for this compound SLNs. | [14] |
| Surfactant Concentration | - | Increasing surfactant concentration generally leads to a decrease in particle size. | [5] |
| Fexofenadine | An increase in Tween 20 concentration can facilitate drug diffusion to the external phase, reducing entrapment. | [5] | |
| Homogenization Pressure | Curcumin | Increasing homogenization pressure from 300 to 500 bar led to an increase in particle size and PDI. 300 bar was found to be optimal. | [7] |
| Homogenization Cycles | Curcumin | 3 cycles of high-pressure homogenization were found to be optimal for achieving desired physicochemical parameters. | [7] |
Experimental Protocols
1. Preparation of this compound SLNs by High-Pressure Homogenization (Hot Homogenization Technique)
-
Objective: To prepare drug-loaded this compound SLNs using a high-pressure homogenizer.
-
Materials:
-
This compound (Solid lipid)
-
Drug
-
Surfactant (e.g., Pluronic F68, Tween 80)
-
Purified water
-
-
Procedure:
-
Preparation of the Lipid Phase: Weigh the required amounts of this compound and the drug. Heat the this compound to approximately 10-15°C above its melting point (melting point of this compound is ~54°C). Once melted, add the drug to the molten lipid and stir until a clear, homogenous lipid phase is obtained.
-
Preparation of the Aqueous Phase: Weigh the required amount of surfactant and dissolve it in purified water. Heat the aqueous phase to the same temperature as the lipid phase.
-
Pre-emulsion Formation: Add the hot lipid phase to the hot aqueous phase under high-speed stirring (e.g., using an Ultra-Turrax homogenizer) for a few minutes to form a coarse oil-in-water pre-emulsion.
-
High-Pressure Homogenization: Immediately transfer the hot pre-emulsion to a high-pressure homogenizer (pre-heated to the same temperature). Homogenize the emulsion at a specific pressure (e.g., 500 bar) for a defined number of cycles (e.g., 3-5 cycles).[15]
-
Cooling and SLN Formation: The resulting hot nanoemulsion is then cooled down to room temperature or in an ice bath while stirring. The lipid recrystallizes, forming the solid lipid nanoparticles.
-
Storage: Store the final SLN dispersion at a suitable temperature (e.g., 4°C).
-
2. Determination of Drug Loading and Encapsulation Efficiency by Ultrafiltration-Centrifugation
-
Objective: To separate the unencapsulated drug from the SLN dispersion and quantify the drug loading.
-
Materials and Equipment:
-
SLN dispersion
-
Centrifugal ultrafiltration devices (e.g., Amicon® Ultra) with an appropriate molecular weight cut-off (MWCO) membrane (e.g., 10-30 kDa)
-
Centrifuge
-
A suitable analytical instrument for drug quantification (e.g., HPLC, UV-Vis Spectrophotometer)
-
-
Procedure:
-
Place a known volume of the SLN dispersion into the upper chamber of the centrifugal ultrafiltration device.
-
Centrifuge the device at a specified speed and time (e.g., 4000 x g for 20 minutes).[12] This forces the aqueous phase containing the free, unencapsulated drug through the membrane into the lower collection chamber (filtrate).
-
Carefully collect the filtrate from the lower chamber.
-
Quantify the concentration of the free drug in the filtrate using a pre-validated analytical method (e.g., HPLC).
-
Calculate the Encapsulation Efficiency (%EE) and Drug Loading (%DL) using the following equations:
-
%EE = [(Total amount of drug - Amount of free drug) / Total amount of drug] x 100
-
%DL = [(Total amount of drug - Amount of free drug) / Total weight of nanoparticles] x 100
-
-
Visualizations
Caption: Logical relationship between formulation and process variables to improve drug loading.
Caption: Experimental workflow for optimizing drug loading in this compound SLNs.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Navigating the challenges of lipid nanoparticle formulation: the role of unpegylated lipid surfactants in enhancing drug loading and stability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimization of the Conditions of Solid Lipid Nanoparticles (SLN) Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Solid Lipid Nanoparticles for Poorly Water-Soluble Drugs [jscimedcentral.com]
- 9. globalresearchonline.net [globalresearchonline.net]
- 10. ricerca.uniba.it [ricerca.uniba.it]
- 11. benchchem.com [benchchem.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Review on the Scale-Up Methods for the Preparation of Solid Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Polymorphism of Cetyl Palmitate in Nanoparticle Formulations
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with cetyl palmitate-based nanoparticle formulations. It addresses common challenges related to the polymorphic behavior of this compound and its impact on the physicochemical properties and stability of nanoparticles.
Frequently Asked Questions (FAQs)
Q1: What is polymorphism in the context of this compound nanoparticles?
A1: Polymorphism refers to the ability of a solid material to exist in more than one crystal structure or molecular conformation. This compound, a common lipid used in Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs), can crystallize into different polymorphic forms, primarily the unstable α (alpha) and metastable β' (beta prime) forms, which eventually transition to the most stable β (beta) form.[1] This transition can significantly impact the nanoparticle's properties.
Q2: Why is the polymorphic state of this compound important for my nanoparticle formulation?
A2: The polymorphic state of this compound in nanoparticles is crucial because it influences several key performance attributes:
-
Drug Loading and Expulsion: The less ordered, higher energy α and β' forms have more imperfections in their crystal lattice, which can accommodate a higher drug load.[1] As the lipid matrix transitions to the more ordered and stable β form over time, the space available for the drug decreases, potentially leading to drug expulsion from the nanoparticles.[1]
-
Physical Stability: Polymorphic transitions can lead to changes in particle shape and size, causing particle aggregation and, in some cases, gelation of the nanoparticle dispersion.[2]
-
Release Profile: The crystalline state of the lipid matrix affects the drug release rate. A more ordered crystal lattice can hinder drug diffusion, leading to a slower release.
Q3: What are the typical melting points for the different polymorphic forms of this compound?
A3: The melting points of this compound's polymorphic forms can be determined using Differential Scanning Calorimetry (DSC). While exact values can vary slightly based on purity and experimental conditions, typical melting endotherms are observed around 39°C for the α form and 50-56°C for the β form.[1][3]
Q4: How do surfactants influence the polymorphism of this compound in nanoparticles?
A4: Surfactants, used to stabilize the nanoparticle dispersion, can influence the crystallization behavior of this compound. They can affect the rate of polymorphic transitions and the final crystalline state of the lipid matrix. The choice and concentration of surfactant can help to stabilize the less ordered polymorphic forms, potentially improving drug loading and stability.
Troubleshooting Guides
Issue 1: Unexpected Particle Size Increase or Aggregation During Storage
Possible Cause: This is often linked to the polymorphic transition of this compound from the α or β' form to the more stable β form. This transition can alter the particle shape and surface properties, leading to aggregation.
Troubleshooting Steps:
-
Characterize Polymorphic State:
-
Perform Differential Scanning Calorimetry (DSC) analysis on your nanoparticle samples at different time points (e.g., immediately after production and after one, two, and four weeks of storage). A shift in the melting peak to a higher temperature or an increase in the melting enthalpy suggests a transition to a more stable polymorph.
-
Use Powder X-ray Diffraction (PXRD) to analyze the crystal structure. Changes in the diffraction patterns, such as the appearance of new peaks, confirm polymorphic transitions.
-
-
Optimize Formulation:
-
Surfactant Selection: Experiment with different types and concentrations of surfactants. Some surfactants can inhibit or slow down the polymorphic transition.
-
Lipid Composition: In the case of Nanostructured Lipid Carriers (NLCs), altering the ratio of solid lipid (this compound) to liquid lipid can create a less ordered crystal lattice, which may be more stable against polymorphic transitions.
-
-
Storage Conditions:
-
Investigate the effect of storage temperature. Storing at lower temperatures may slow down the transition to the stable β form. However, avoid freezing unless lyophilization is intended, as this can cause other stability issues.
-
Issue 2: Poor Drug Entrapment Efficiency or Drug Expulsion Over Time
Possible Cause: The initial formulation may have entrapped the drug in the less stable α or β' polymorphs of this compound. Over time, as the lipid recrystallizes into the more ordered and dense β form, the drug is expelled from the crystal lattice.[1]
Troubleshooting Steps:
-
Confirm Polymorphic Transition: Use DSC and PXRD as described in Issue 1 to correlate drug expulsion with changes in the polymorphic state of this compound.
-
Formulation Optimization to Enhance Drug Accommodation:
-
Incorporate a Liquid Lipid (NLCs): Creating NLCs by adding a liquid lipid to the this compound matrix can disrupt the crystal order, creating more space to accommodate the drug and reducing the likelihood of expulsion.[4]
-
Select Appropriate Surfactants: The choice of surfactant can influence the drug's localization within the nanoparticle and the stability of the lipid matrix.
-
-
Re-evaluate Drug-Lipid Miscibility:
-
Assess the solubility of your drug in the molten this compound. Poor miscibility can lead to the drug being located at the surface of the nanoparticle, making it more prone to expulsion.
-
Issue 3: Inconsistent Batch-to-Batch Reproducibility
Possible Cause: Variations in the production process, particularly the cooling rate, can lead to the formation of different ratios of polymorphic forms in different batches.
Troubleshooting Steps:
-
Standardize the Production Protocol:
-
Cooling Rate: Precisely control the cooling rate of the nanoemulsion after the homogenization step. Rapid cooling tends to favor the formation of the less stable α polymorph, while slower cooling may allow for the formation of the more stable β' or β forms.
-
Homogenization Parameters: Ensure that the homogenization pressure, temperature, and duration are consistent for all batches.
-
-
Characterize Each Batch: Implement routine characterization of each batch using DSC and PXRD to ensure consistency in the initial polymorphic state.
Quantitative Data Summary
Table 1: Physicochemical Properties of this compound Nanoparticles from Literature
| Formulation Type | Mean Particle Size (nm) | Zeta Potential (mV) | Reference |
| γ-oryzanol-loaded SLNs | 210-280 | -27 to -35 | [1] |
| Drug-free SLN | 230 | Not Reported | [5] |
| Ibuprofen-loaded SLN | 312 | Not Reported | [5] |
| Coenzyme Q10-loaded NLC | 180-240 | -40 to -50 | [4] |
Table 2: DSC Data for this compound and Formulations
| Sample | Melting Peak(s) (°C) | Melting Enthalpy (ΔH) | Notes | Reference |
| Bulk this compound | ~39 (α form), ~50 (β form) | Varies | Shows two endothermic peaks corresponding to different polymorphs. | [1] |
| Bulk this compound | 53.82 | Not Reported | Single peak observed. | [3] |
| Bulk this compound | 56.3 (β-polymorph) | Not Reported | Considered the most thermodynamically stable form. | [3] |
| γ-oryzanol-loaded SLNs | Shift in melting temperature and enthalpy observed with varying this compound concentration. | Decreased with decreasing this compound content. | Indicates a less ordered crystal structure. | [1] |
Table 3: PXRD Data for this compound Polymorphs
| Polymorphic Form | Crystal System | Characteristic Lattice Spacing (nm) | Reference |
| β | Orthorhombic | 0.38 and 0.42 | [5] |
Experimental Protocols
Protocol 1: Preparation of this compound-Based Solid Lipid Nanoparticles (SLNs) by High-Pressure Homogenization
Materials:
-
This compound (solid lipid)
-
Drug (lipophilic)
-
Surfactant (e.g., Poloxamer 188, Tween 80)
-
Purified water
Methodology:
-
Preparation of the Lipid Phase: Melt the this compound at a temperature approximately 5-10°C above its melting point (around 60-65°C). If applicable, dissolve the lipophilic drug in the molten lipid.
-
Preparation of the Aqueous Phase: Dissolve the surfactant in purified water and heat it to the same temperature as the lipid phase.
-
Pre-emulsion Formation: Add the hot aqueous phase to the molten lipid phase and mix using a high-shear homogenizer for a few minutes to form a coarse oil-in-water emulsion.
-
High-Pressure Homogenization: Immediately subject the pre-emulsion to high-pressure homogenization at an elevated temperature (above the lipid's melting point). The number of homogenization cycles and the pressure should be optimized for the specific formulation.
-
Cooling and Nanoparticle Formation: Cool down the resulting nanoemulsion to room temperature to allow the lipid to recrystallize and form solid nanoparticles. The cooling rate should be controlled to ensure reproducibility.
-
Characterization: Characterize the resulting SLN dispersion for particle size, polydispersity index, zeta potential, entrapment efficiency, and polymorphic state (using DSC and PXRD).
Protocol 2: Characterization of Polymorphism by Differential Scanning Calorimetry (DSC)
Instrumentation: A calibrated Differential Scanning Calorimeter.
Methodology:
-
Sample Preparation: Accurately weigh a small amount of the lyophilized nanoparticle powder or the bulk lipid into an aluminum DSC pan. Seal the pan.
-
Thermal Program:
-
Equilibrate the sample at a starting temperature (e.g., 25°C).
-
Heat the sample at a controlled rate (e.g., 5-10°C/min) to a temperature well above the melting point of the lipid (e.g., 80°C).
-
Hold the sample at this temperature for a few minutes to erase its thermal history.
-
Cool the sample back to the starting temperature at a controlled rate.
-
Reheat the sample using the same heating rate as in the first heating scan.
-
-
Data Analysis: Analyze the thermogram from the second heating scan to determine the melting point (peak temperature) and the enthalpy of fusion (area under the peak). Compare the thermograms of different formulations and storage conditions to identify shifts in melting behavior indicative of polymorphic changes.
Protocol 3: Characterization of Polymorphism by Powder X-ray Diffraction (PXRD)
Instrumentation: A Powder X-ray Diffractometer with a Cu Kα radiation source.
Methodology:
-
Sample Preparation: Prepare a powdered sample of the lyophilized nanoparticles or the bulk lipid. Mount the powder on a sample holder.
-
Data Acquisition: Scan the sample over a range of 2θ angles (e.g., 5° to 40°) at a specific scan speed.
-
Data Analysis: Analyze the resulting diffraction pattern. The positions (2θ angles) and intensities of the diffraction peaks provide information about the crystal structure. Compare the patterns to known patterns for different polymorphs of this compound to determine the crystalline form present in the sample. The lattice spacing can be calculated from the peak positions using Bragg's Law.
Visualizations
Caption: Workflow for preparation and characterization of this compound nanoparticles.
Caption: Polymorphic transitions of this compound and their implications.
References
- 1. researchgate.net [researchgate.net]
- 2. Correlation between long-term stability of solid lipid nanoparticles (SLN) and crystallinity of the lipid phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound-based NLC for topical delivery of Coenzyme Q(10) - development, physicochemical characterization and in vitro release studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Stability of Cetyl Palmitate-Based Drug Delivery Systems
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with cetyl palmitate-based drug delivery systems.
Frequently Asked Questions (FAQs)
Q1: What are the key stability concerns for this compound-based drug delivery systems like solid lipid nanoparticles (SLNs)?
A1: The primary stability concerns for this compound-based systems, such as SLNs, revolve around physical instability. These include:
-
Particle Size and Polydispersity Index (PDI) Increase: Over time, nanoparticles can aggregate or fuse, leading to an increase in their average size and a broader size distribution (higher PDI). This can affect the system's bioavailability and safety profile.[1]
-
Zeta Potential Changes: The zeta potential is an indicator of the surface charge of the nanoparticles and is crucial for electrostatic stabilization. A decrease in the absolute value of the zeta potential can lead to particle aggregation. Dispersions are generally considered stable if the zeta potential is above |±30 mV|.[2]
-
Drug Expulsion: The lipid matrix of SLNs can undergo polymorphic transitions during storage, particularly from a less ordered (α and β') to a more stable, highly ordered (β) form. This can lead to the expulsion of the encapsulated drug.[1]
-
Gelation and Sedimentation: In some cases, the nanoparticle dispersion can form a gel or sediment over time, indicating significant instability.
Q2: What are the optimal storage conditions for this compound SLNs?
A2: The optimal storage conditions are crucial for maintaining the stability of this compound SLNs. Generally, storage at low temperatures is recommended to minimize particle growth and maintain a stable zeta potential.[1] Storing SLN dispersions at refrigerated temperatures (e.g., 4°C) and protected from light often improves their physical stability.[1][3] For long-term storage, lyophilization (freeze-drying) with the use of cryoprotectants like trehalose (B1683222) or sucrose (B13894) can be an effective strategy to prevent aggregation and maintain efficacy upon reconstitution.[3]
Q3: How does the crystallinity of this compound affect the stability of SLNs?
A3: The crystallinity of the this compound matrix significantly impacts the stability and drug-loading capacity of SLNs. A less ordered crystal lattice provides more space to accommodate the drug molecules, leading to higher encapsulation efficiency.[4] However, during storage, this compound can rearrange into a more stable, perfect crystalline form (β form), which can lead to drug expulsion.[1] The presence of imperfections in the crystal lattice is therefore desirable for stable drug incorporation.
Q4: Can I freeze my this compound nanoparticle suspension for long-term storage?
A4: While freezing can slow down degradation processes, it can also induce particle aggregation due to the formation of ice crystals.[3] If freezing is necessary, it is highly recommended to use cryoprotectants such as sucrose or trehalose to protect the nanoparticles during the freeze-thaw cycle.[3][5] Lyophilization (freeze-drying) in the presence of these cryoprotectants is a more robust method for long-term storage.[3]
Troubleshooting Guides
Issue 1: Increase in Particle Size and PDI During Storage
An increase in the hydrodynamic diameter and polydispersity index of your this compound nanoparticle suspension is a common sign of instability, likely due to particle aggregation.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for increased particle size and PDI.
Quantitative Data Example: Effect of Storage Temperature on Particle Size
| Formulation | Storage Condition | Time (days) | Particle Size (nm) | PDI | Zeta Potential (mV) |
| This compound SLN | 4°C | 0 | 215 ± 5 | 0.21 ± 0.02 | -35.2 ± 1.5 |
| 30 | 225 ± 7 | 0.23 ± 0.03 | -33.8 ± 1.8 | ||
| 60 | 238 ± 9 | 0.25 ± 0.04 | -31.5 ± 2.1 | ||
| This compound SLN | 25°C | 0 | 215 ± 5 | 0.21 ± 0.02 | -35.2 ± 1.5 |
| 30 | 350 ± 25 | 0.45 ± 0.06 | -22.1 ± 2.5 | ||
| 60 | 580 ± 45 (Aggregation) | 0.68 ± 0.09 | -15.4 ± 3.2 |
Note: This is example data synthesized from typical stability study results.
Issue 2: Low or Decreasing Drug Encapsulation Efficiency
Low initial encapsulation efficiency (EE) or a decrease in EE over time suggests issues with drug loading or drug expulsion from the lipid matrix.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low encapsulation efficiency.
Quantitative Data Example: Effect of Lipid Composition on Encapsulation Efficiency
| Formulation Type | Lipid Composition | Encapsulation Efficiency (%) |
| SLN | 100% this compound | 75 ± 4 |
| NLC | 80% this compound, 20% Miglyol 812 | 92 ± 3 |
| NLC | 60% this compound, 40% Miglyol 812 | 95 ± 2 |
Note: This is example data. NLCs (Nanostructured Lipid Carriers) often show higher EE due to their less ordered lipid matrix.[1]
Experimental Protocols
Protocol 1: Measurement of Particle Size, PDI, and Zeta Potential
This protocol outlines the standard procedure for analyzing the key physical stability parameters of nanoparticle suspensions.
Workflow Diagram:
Caption: Workflow for particle size and zeta potential measurement.
Methodology:
-
Sample Preparation:
-
Allow the nanoparticle suspension to equilibrate to room temperature.
-
Dilute the sample to an appropriate concentration using deionized water that has been filtered through a 0.22 µm filter. The optimal concentration depends on the instrument and sample but should result in a suitable scattering intensity.[6]
-
-
Particle Size and PDI Measurement (Dynamic Light Scattering - DLS):
-
Transfer the diluted sample into a clean cuvette.
-
Place the cuvette in the DLS instrument.
-
Set the measurement parameters (e.g., temperature at 25°C, scattering angle at 90° or 173°).
-
Perform the measurement. The instrument will report the Z-average diameter (particle size) and the polydispersity index (PDI).[1]
-
-
Zeta Potential Measurement (Electrophoretic Light Scattering - ELS):
-
Inject the diluted sample into a folded capillary cell (zeta cell), ensuring no air bubbles are trapped.[6]
-
Place the cell into the instrument.
-
An electric field is applied, and the particle velocity is measured to determine the electrophoretic mobility.
-
The instrument's software calculates the zeta potential using the Henry equation.[6]
-
-
Data Analysis:
-
Record the mean particle size, PDI, and zeta potential values along with their standard deviations.
-
It is important to also record the pH and conductivity of the sample, as these can influence the zeta potential.[6]
-
Protocol 2: Determination of Encapsulation Efficiency (EE)
This protocol describes a common indirect method to determine the percentage of drug successfully encapsulated within the nanoparticles.
Workflow Diagram:
Caption: Workflow for determining encapsulation efficiency.
Methodology:
-
Separation of Free Drug:
-
Take a known volume of the nanoparticle suspension.
-
Use a separation technique to separate the nanoparticles from the aqueous phase containing the unencapsulated (free) drug. Centrifugal ultrafiltration is a common method.[7]
-
Place the suspension in an ultrafiltration tube with a molecular weight cutoff (MWCO) that retains the nanoparticles but allows the free drug to pass through.
-
Centrifuge at a specified speed and time to collect the filtrate containing the free drug.
-
-
Quantification of Free Drug:
-
Quantification of Total Drug:
-
Take the same initial volume of the nanoparticle suspension (before separation).
-
Disrupt the nanoparticles to release the encapsulated drug. This can be done by adding a suitable solvent (e.g., methanol, chloroform) that dissolves the lipid matrix.
-
Analyze the disrupted suspension to determine the total drug concentration.
-
-
Calculation of Encapsulation Efficiency:
-
Calculate the EE (%) using the following formula:
EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100 [9]
-
References
- 1. Solid Lipid Nanoparticles [mdpi.com]
- 2. Optimization of the Conditions of Solid Lipid Nanoparticles (SLN) Synthesis [mdpi.com]
- 3. Achieving long-term stability of lipid nanoparticles: examining the effect of pH, temperature, and lyophilization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. helixbiotech.com [helixbiotech.com]
- 6. Measuring Zeta Potential of Nanoparticles - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. hilarispublisher.com [hilarispublisher.com]
- 8. Drug encapsulation efficiency: Significance and symbolism [wisdomlib.org]
- 9. researchgate.net [researchgate.net]
Analytical methods for determining the purity of synthesized cetyl palmitate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the analytical methods used to determine the purity of synthesized cetyl palmitate. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary analytical methods for determining the purity of this compound?
A1: The primary methods for determining the purity of this compound include Gas Chromatography (GC) with Flame Ionization Detection (FID), Differential Scanning Calorimetry (DSC), and various pharmacopeial tests such as Acid Value, Saponification Value, and Iodine Value. Infrared (IR) Spectroscopy is typically used for identification purposes.[1][2][3]
Q2: What are the common impurities in synthesized this compound?
A2: Common impurities in synthesized this compound include unreacted starting materials like cetyl alcohol and palmitic acid, as well as other fatty esters with different carbon chain lengths (e.g., cetyl stearate).[4][5] The synthesis process itself can sometimes lead to the formation of byproducts that need to be identified and quantified.
Q3: What is the acceptable purity range for this compound according to the USP-NF?
A3: According to the United States Pharmacopeia-National Formulary (USP-NF), this compound must contain not less than 90.0% and not more than 103.0% of this compound (C₃₂H₆₄O₂).[1][6]
Q4: How can Infrared (IR) Spectroscopy be used in the analysis of this compound?
A4: IR Spectroscopy is primarily a qualitative technique used for the identification of this compound.[1][6] The IR spectrum of a sample is compared to the spectrum of a known reference standard. The presence of characteristic absorption bands corresponding to the ester functional group and long hydrocarbon chains confirms the identity of the compound.[7][8]
Q5: What is the principle behind using Differential Scanning Calorimetry (DSC) for purity analysis?
A5: DSC determines purity by analyzing the melting behavior of the sample.[9] Impurities in a crystalline substance typically cause a depression and broadening of the melting point. The Van't Hoff law is applied to the shape of the melting endotherm to calculate the mole fraction of impurities.[9]
Troubleshooting Guides
Gas Chromatography (GC-FID)
Issue 1: The retention time of the this compound peak in the sample does not match the standard.
-
Possible Causes:
-
Incorrect oven temperature program.
-
Variation in carrier gas flow rate.
-
Column degradation or contamination.
-
Incorrect injection volume or technique.
-
-
Troubleshooting Steps:
-
Verify that the oven temperature program matches the official monograph method.[1][6]
-
Check and adjust the carrier gas flow rate to the specified value (e.g., 6.5 mL/min for Helium).[1][6]
-
Condition the column according to the manufacturer's instructions. If performance does not improve, the column may need to be replaced.
-
Ensure the autosampler or manual injection is performed consistently and with the correct volume (e.g., 1 µL).[1][6]
-
Issue 2: Poor resolution between this compound and other fatty ester peaks.
-
Possible Causes:
-
Suboptimal temperature ramp rate.
-
Column overloading.
-
Degraded column.
-
-
Troubleshooting Steps:
-
Ensure the temperature ramp rate is set as specified (e.g., 20 °C/min).[1][6] A slower ramp rate may improve resolution.
-
Dilute the sample to the recommended concentration (e.g., 1 mg/mL).[1][6]
-
Check the system suitability requirements for resolution (e.g., NLT 2.0 between fatty esters with carbon number 32 and 34).[1] If the requirement is not met, the column may need replacement.
-
Issue 3: Extraneous peaks are observed in the chromatogram.
-
Possible Causes:
-
Contaminated solvent or glassware.
-
Septum bleed from the injector.
-
Presence of unexpected impurities in the sample.
-
-
Troubleshooting Steps:
-
Run a blank injection with only the diluent (n-Hexane) to check for solvent contamination.[1][6]
-
Replace the injector septum if it is old or has been subjected to a high number of injections.
-
If the peaks are not present in the blank, they are likely from the sample. Further investigation using techniques like GC-MS may be needed for identification.
-
Differential Scanning Calorimetry (DSC)
Issue 1: The melting point of the sample is significantly lower and broader than expected.
-
Possible Causes:
-
High level of impurities.
-
Incorrect calibration of the DSC instrument.
-
Sample decomposition during heating.
-
-
Troubleshooting Steps:
-
Confirm the identity of the material using an orthogonal technique like IR spectroscopy.
-
Calibrate the DSC instrument with a certified reference standard (e.g., Indium).
-
Analyze the sample using a slower heating rate to minimize the potential for thermal decomposition.[9]
-
Issue 2: The DSC thermogram shows multiple endothermic peaks.
-
Possible Causes:
-
Polymorphism (the existence of multiple crystalline forms).
-
Presence of significant, immiscible impurities.
-
-
Troubleshooting Steps:
-
Analyze the thermal history of the sample. A controlled cooling and reheating cycle can help identify polymorphic transitions.
-
Correlate the DSC results with data from other analytical techniques, such as GC, to identify the impurities that may be causing the additional peaks.
-
Experimental Protocols
Gas Chromatography (GC-FID) Assay for this compound
This protocol is based on the USP-NF monograph for this compound.[1][6]
-
Preparation of Solutions:
-
Diluent: n-Hexane.
-
Standard Solution: Prepare a solution of USP this compound Reference Standard (RS) in the Diluent with a concentration of 1 mg/mL.
-
Sample Solution: Prepare a solution of the synthesized this compound in the Diluent with a concentration of 1 mg/mL.
-
System Suitability Solution: Prepare a solution of USP Cetyl Esters Wax RS in the Diluent with a concentration of 1 mg/mL.
-
-
Chromatographic System:
-
Mode: Gas Chromatography (GC).
-
Detector: Flame Ionization Detector (FID).
-
Column: 0.53-mm × 10-m fused-silica capillary column coated with a 2.65-µm layer of G2 phase.
-
Carrier Gas: Helium.
-
Flow Rate: 6.5 mL/min.
-
Temperatures:
-
Injector: 350°C.
-
Detector: 350°C.
-
Column: See temperature program in Table 2.
-
-
Injection Volume: 1 µL.
-
Injection Type: Split, with a split ratio of 10:1.
-
-
Procedure:
-
Inject the Standard Solution and the Sample Solution into the chromatograph.
-
Record the chromatograms and measure the peak areas.
-
The retention time of the major peak in the Sample Solution should correspond to that of the Standard Solution.
-
Calculate the percentage of this compound in the sample.
-
Infrared (IR) Spectroscopy Identification
-
Sample Preparation:
-
Gently melt a small amount of the synthesized this compound.
-
Apply a thin film of the melted sample onto a suitable IR window (e.g., KBr or NaCl plates).
-
-
Analysis:
-
Record the IR spectrum of the sample over a suitable wavelength range (e.g., 4000 to 400 cm⁻¹).
-
Compare the obtained spectrum with the spectrum of a USP this compound RS or a reference spectrum.
-
-
Acceptance Criteria:
Data Presentation
Table 1: GC System Suitability Requirements
| Parameter | Requirement |
| Resolution | Not less than 2.0 between the peaks for fatty esters with carbon number 32 and fatty esters with carbon number 34 in the System Suitability Solution.[1] |
| Relative Retention Times | See Table 3. |
Table 2: GC Column Temperature Program
| Initial Temperature | Temperature Ramp | Final Temperature | Hold Time at Final Temperature |
| 100°C | 20°C/min | 300°C | 15 min |
| [Source: USP-NF Monograph for this compound][1][6] |
Table 3: Relative Retention Times of Fatty Esters
| Component | Relative Retention Time |
| Fatty esters with carbon-chain length of carbon number 28 | 0.79 |
| Fatty esters with carbon-chain length of carbon number 30 | 0.87 |
| Fatty esters with carbon-chain length of carbon number 32 (this compound) | 1.00 |
| Fatty esters with carbon-chain length of carbon number 34 | 1.18 |
| [Source: USP-NF Monograph for this compound][1][6] |
Visualizations
Caption: Experimental workflow for the analysis of synthesized this compound.
Caption: Troubleshooting logic for GC retention time issues.
References
- 1. trungtamthuoc.com [trungtamthuoc.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound [drugfuture.com]
- 4. uspbpep.com [uspbpep.com]
- 5. NZ332959A - Preparation of cetyl myristate and this compound - Google Patents [patents.google.com]
- 6. This compound - Definition, Identification, Impurities - USP 2025 [trungtamthuoc.com]
- 7. edinburghanalytical.com [edinburghanalytical.com]
- 8. drawellanalytical.com [drawellanalytical.com]
- 9. mt.com [mt.com]
Technical Support Center: Analysis of Cetyl Palmitate and Its Degradation Products
This technical support center provides guidance for researchers, scientists, and drug development professionals on the identification and quantification of cetyl palmitate and its primary degradation products.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
A1: this compound is the ester formed from the reaction of cetyl alcohol and palmitic acid. It is widely used as an emollient, thickener, and stabilizer in pharmaceutical and cosmetic formulations.[1] Its physical and chemical stability are crucial for maintaining the quality, safety, and shelf-life of the final product.
Q2: What are the primary degradation pathways for this compound?
A2: As an ester, this compound is susceptible to three main degradation pathways:
-
Hydrolysis: This is the most common degradation pathway, where the ester bond is cleaved by water, often catalyzed by acid or base, to yield cetyl alcohol and palmitic acid.
-
Oxidation: Degradation can occur through reaction with oxygen, particularly if the formulation contains unsaturated impurities or is exposed to pro-oxidant conditions.
-
Photolysis: Exposure to light, especially UV radiation, can potentially lead to the degradation of this compound.
Q3: What are the expected degradation products of this compound?
A3: The primary and expected degradation products from the hydrolysis of this compound are:
-
Cetyl alcohol
-
Palmitic acid
Q4: Which analytical techniques are suitable for identifying and quantifying this compound and its degradation products?
A4: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are well-suited for the analysis of this compound and its degradation products.[1][2] Gas Chromatography-Mass Spectrometry (GC-MS) can be particularly useful for the definitive identification of volatile degradation products.[3]
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of this compound stability.
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected peaks in the chromatogram of a stability sample. | Degradation of this compound. | 1. Confirm the identity of the new peaks by comparing their retention times with those of cetyl alcohol and palmitic acid standards.2. If standards are unavailable, consider using GC-MS to identify the unknown peaks.3. Perform a forced degradation study to confirm the degradation pathway. |
| Decrease in the peak area of this compound over time. | Degradation of the active substance. | 1. Quantify the amount of this compound remaining at each time point.2. Simultaneously, quantify the appearance of cetyl alcohol and palmitic acid to perform a mass balance analysis. |
| Poor peak shape or resolution in HPLC analysis. | Inappropriate mobile phase or column. | 1. Ensure the mobile phase is suitable for the separation of non-polar compounds.2. Consider using a C18 column with a non-aqueous mobile phase.3. Optimize the gradient and flow rate. |
| No degradation observed even under stress conditions. | This compound is a very stable molecule. Stress conditions may not have been stringent enough. | 1. Increase the concentration of the stressor (e.g., acid, base, oxidizing agent).2. Extend the duration of exposure to the stress condition.3. Increase the temperature for thermal degradation studies. |
Quantitative Data Summary
The following table summarizes hypothetical quantitative data from a forced degradation study on this compound. These values are illustrative and intended to guide researchers on the expected level of degradation under various stress conditions. The goal of a forced degradation study is typically to achieve 5-20% degradation to ensure the stability-indicating method is effective.[4][5]
| Stress Condition | Condition Details | Exposure Time | This compound Degraded (%) | Cetyl Alcohol Formed (%) | Palmitic Acid Formed (%) |
| Acid Hydrolysis | 0.1 M HCl at 80°C | 24 hours | 12.5 | 6.1 | 6.4 |
| Base Hydrolysis | 0.1 M NaOH at 60°C | 8 hours | 18.2 | 8.9 | 9.3 |
| Oxidative | 3% H₂O₂ at 50°C | 48 hours | 8.7 | 4.2 | 4.5 |
| Photolytic | ICH Option 1 (UV/Vis) | 7 days | 5.3 | 2.5 | 2.8 |
| Thermal | 105°C | 72 hours | 7.9 | 3.8 | 4.1 |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a typical forced degradation study to investigate the stability of this compound.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., isopropanol) at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.2 M HCl and heat at 80°C for 24 hours. Cool, neutralize with 0.2 M NaOH, and dilute to a final concentration of 0.1 mg/mL with the mobile phase.
-
Base Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.2 M NaOH and heat at 60°C for 8 hours. Cool, neutralize with 0.2 M HCl, and dilute to a final concentration of 0.1 mg/mL with the mobile phase.
-
Oxidative Degradation: Mix 5 mL of the stock solution with 5 mL of 6% H₂O₂ and keep at 50°C for 48 hours. Dilute to a final concentration of 0.1 mg/mL with the mobile phase.
-
Photolytic Degradation: Expose a solution of this compound (0.1 mg/mL) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
Thermal Degradation: Store a solid sample of this compound in an oven at 105°C for 72 hours. Dissolve the stressed sample to a final concentration of 0.1 mg/mL in the mobile phase.
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using the stability-indicating analytical method described below.
Protocol 2: Stability-Indicating GC-FID Method
This method is designed for the simultaneous quantification of this compound, cetyl alcohol, and palmitic acid.
-
Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).
-
Column: DB-5ht (30 m x 0.25 mm, 0.1 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 2 minutes.
-
Ramp 1: 10°C/min to 250°C, hold for 5 minutes.
-
Ramp 2: 5°C/min to 300°C, hold for 10 minutes.
-
-
Injector Temperature: 300°C.
-
Detector Temperature: 310°C.
-
Injection Volume: 1 µL.
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in isopropanol (B130326) to a final concentration of approximately 0.1 mg/mL for this compound.
-
Prepare standard solutions of this compound, cetyl alcohol, and palmitic acid in isopropanol at known concentrations.
-
-
Quantification:
-
Generate a calibration curve for each analyte (this compound, cetyl alcohol, and palmitic acid).
-
Calculate the concentration of each component in the sample based on the peak areas and the calibration curves.
-
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Primary degradation pathway of this compound via hydrolysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Wax ester profiling of seed oil by nano-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scribd.com [scribd.com]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnrjournal.com [pnrjournal.com]
Overcoming batch-to-batch variability in cetyl palmitate nanoparticle production
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming batch-to-batch variability in cetyl palmitate solid lipid nanoparticle (SLN) production.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of batch-to-batch variability in this compound nanoparticle production?
A1: Batch-to-batch variability in this compound nanoparticle production primarily stems from the production method employed. Conventional bulk methods, such as high-pressure homogenization, are known to be time-consuming and often result in poor reproducibility and high polydispersity due to challenges in achieving uniform mixing.[1] In contrast, modern techniques like microfluidics offer precise control over synthesis conditions, leading to higher reproducibility and a narrow size distribution.[1][2][3][4][5] Other contributing factors include variations in raw material quality, and inconsistent process parameters such as temperature, pressure, and stirring speed.[6]
Q2: How does the production method impact the characteristics of this compound nanoparticles?
A2: The production method significantly influences the physicochemical properties of this compound nanoparticles, including particle size, polydispersity index (PDI), and encapsulation efficiency. Studies have shown that SLNs produced via microfluidics are significantly smaller and have a lower PDI compared to those produced by bulk hot homogenization methods.[2] Microfluidic techniques facilitate uniform mixing and continuous production, which are critical for controlling nanoparticle properties and ensuring batch-to-batch consistency.[4][5]
Q3: What is the role of surfactants and lipids in controlling nanoparticle size and stability?
A3: The choice and concentration of lipids and surfactants are critical formulation parameters. The type of surfactant and its concentration can influence the particle size, zeta potential, and drug release profile of the SLNs. Higher concentrations of lipids can lead to larger particles, while specific types of lipids, like PEG-lipids, can help stabilize the nanoparticles and reduce aggregation, often resulting in smaller, more uniform particles.[7] The ratio of the drug to the lipid is also an important factor that can affect the final nanoparticle characteristics.[8]
Q4: How can I improve the reproducibility of my this compound nanoparticle synthesis?
A4: To enhance reproducibility, consider adopting a microfluidics-based synthesis approach. This method provides superior control over mixing and reaction conditions, leading to consistent nanoparticle size and a narrow size distribution.[2][3][5] If using conventional methods like high-pressure homogenization, it is crucial to meticulously control and monitor all process parameters, including homogenization pressure, number of cycles, and temperature.[9] Implementing Quality by Design (QbD) principles and Design of Experiments (DoE) can help in systematically optimizing your process to minimize variability.[6]
Q5: What are the key characterization techniques for assessing this compound nanoparticles?
A5: Key techniques for characterizing this compound nanoparticles include Dynamic Light Scattering (DLS) for measuring particle size and polydispersity index (PDI), and Zeta Potential analysis to assess surface charge and stability.[10] Morphological examination is typically performed using Transmission Electron Microscopy (TEM) or Atomic Force Microscopy (AFM).[10] Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and crystallographic techniques such as Powder X-ray Diffraction (PXRD) are used to determine the crystallinity of the lipid matrix.[10]
Troubleshooting Guide
This guide addresses common issues encountered during this compound nanoparticle production.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Polydispersity Index (PDI > 0.3) | 1. Inefficient mixing during production.[1]2. Particle aggregation or flocculation.3. Inappropriate surfactant type or concentration. | 1. Optimize the production method; consider using microfluidics for more uniform mixing.[1]2. Check the zeta potential of the nanoparticles; a value above +30mV or below -30mV reduces the chance of aggregation.[8] Consider sonication or homogenization to break up aggregates.[8]3. Screen different surfactants and optimize their concentration. The addition of PEGylated lipids can improve stability and reduce aggregation.[8] |
| Inconsistent Particle Size Between Batches | 1. Fluctuations in process parameters (e.g., temperature, pressure, flow rate).[11]2. Variability in raw material quality.3. Use of bulk production methods with poor control.[2] | 1. Tightly control and monitor all critical process parameters. For high-pressure homogenization, ensure consistent pressure and number of passes.[9] For microfluidics, maintain constant flow rates.[2]2. Characterize raw materials to ensure consistency between batches.3. Switch to a more controlled production method like microfluidics.[2][3][5] |
| Low Drug Encapsulation Efficiency | 1. Poor solubility of the drug in the lipid melt.2. Drug expulsion during lipid crystallization.3. Inappropriate lipid or surfactant selection.[12] | 1. Select a lipid in which the drug has high solubility.2. Optimize the cooling step of the process to control the crystallization of the lipid matrix.3. Experiment with different lipid matrices and surfactant systems to improve drug partitioning into the nanoparticles.[12] |
| Particle Aggregation During Storage | 1. Insufficient surface charge (low zeta potential).[8]2. Inadequate stabilization by surfactants.3. Storage at inappropriate temperatures. | 1. Increase the zeta potential by adjusting the pH or adding charged surfactants.[8]2. Use a combination of surfactants or add a steric stabilizer like a PEGylated lipid.[7]3. Store the nanoparticle dispersion at a recommended temperature (e.g., 4°C) to minimize particle growth and aggregation.[9] |
Experimental Protocols
Protocol 1: this compound Nanoparticle Production via High-Pressure Homogenization (Hot Homogenization)
-
Preparation of Lipid and Aqueous Phases:
-
Dissolve this compound (and the drug, if applicable) in a suitable organic solvent. This step is optional and often the lipid is melted directly.
-
Alternatively, heat the this compound above its melting point (around 60°C).[2]
-
Prepare an aqueous phase containing the surfactant (e.g., Pluronic F68, Tween 80) and heat it to the same temperature as the lipid phase.[10]
-
-
Pre-emulsion Formation:
-
Add the hot lipid phase to the hot aqueous phase under high-speed stirring (e.g., using an Ultra-Turrax) to form a coarse oil-in-water emulsion.[10]
-
-
High-Pressure Homogenization:
-
Cooling and Nanoparticle Formation:
-
Cool the resulting nanoemulsion to room temperature to allow the lipid to recrystallize and form solid lipid nanoparticles.
-
-
Characterization:
-
Analyze the nanoparticle suspension for particle size, PDI, and zeta potential.
-
Protocol 2: this compound Nanoparticle Production via Microfluidics
-
Preparation of Solutions:
-
Microfluidic Device Setup:
-
Assemble the microfluidic device (e.g., a glass capillary-based chip).
-
Connect two separate syringe pumps to the inlets for the inner and outer fluids.
-
-
Nanoparticle Synthesis:
-
Set the flow rates for both the inner and outer fluids. The flow rate ratio is a critical parameter to control nanoparticle size.[2]
-
Inject both fluids simultaneously into the microfluidic device. The rapid mixing of the two phases at the micro-scale leads to the precipitation of the lipid and the formation of nanoparticles.
-
-
Collection and Purification:
-
Collect the nanoparticle suspension from the outlet of the microfluidic device.
-
If necessary, purify the nanoparticles to remove the organic solvent and excess surfactant, for example, by dialysis or centrifugation.
-
-
Characterization:
-
Characterize the nanoparticles for their size, PDI, morphology, and encapsulation efficiency.
-
Protocol 3: this compound Nanoparticle Production via Microemulsion
-
Microemulsion Formulation:
-
A microemulsion typically consists of an oil phase (molten this compound), an aqueous phase, a surfactant, and a co-surfactant.[13]
-
Determine the optimal ratio of these components by constructing a pseudo-ternary phase diagram.
-
-
Preparation of the Microemulsion:
-
Melt the this compound to form the oil phase.
-
Mix the surfactant and co-surfactant.
-
Add the aqueous phase to the surfactant/co-surfactant mixture and stir until a clear and transparent microemulsion is formed.
-
Disperse the molten lipid phase into the microemulsion with gentle stirring.
-
-
Nanoparticle Formation:
-
Disperse the hot microemulsion into a cold aqueous medium (e.g., cold water) under stirring. The rapid cooling causes the lipid to precipitate, forming solid lipid nanoparticles.
-
-
Purification and Characterization:
-
Wash the nanoparticle suspension to remove the surfactant and co-surfactant.
-
Characterize the final nanoparticle formulation for its physicochemical properties.
-
Data Presentation
Table 1: Comparison of this compound Nanoparticles Produced by Bulk vs. Microfluidic Methods
| Production Method | Average Particle Size (nm) | Polydispersity Index (PDI) | Reference |
| Bulk Hot Homogenization | > 200 | High with low batch-to-batch reproducibility | [2] |
| Microfluidics | ~100 - 121 | 0.11 - 0.20 | [1][11] |
Note: The values presented are indicative and can vary based on specific formulation and process parameters.
Visualizations
Caption: Troubleshooting workflow for addressing common issues in this compound nanoparticle production.
Caption: Experimental workflow for this compound nanoparticle production using the microfluidic method.
References
- 1. researchgate.net [researchgate.net]
- 2. ricerca.uniba.it [ricerca.uniba.it]
- 3. Preparation of this compound-based PEGylated solid lipid nanoparticles by microfluidic technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nanoinnovation2020.eu [nanoinnovation2020.eu]
- 5. research.rug.nl [research.rug.nl]
- 6. zaether.com [zaether.com]
- 7. What are the factors that influence the lipid nanoparticle size? | AAT Bioquest [aatbio.com]
- 8. researchgate.net [researchgate.net]
- 9. SOP for High-Pressure Homogenization for Nanoparticle Production – SOP Guide for Pharma [pharmasop.in]
- 10. researchgate.net [researchgate.net]
- 11. DSpace [helda.helsinki.fi]
- 12. Navigating the challenges of lipid nanoparticle formulation: the role of unpegylated lipid surfactants in enhancing drug loading and stability - Nanoscale Advances (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
Validation & Comparative
A Head-to-Head Comparison: Cetyl Palmitate vs. Stearic Acid for Solid Lipid Nanoparticle (SLN) Formulation
For researchers, scientists, and drug development professionals, the selection of an appropriate lipid matrix is a critical step in the formulation of solid lipid nanoparticles (SLNs). This guide provides an objective comparison of two commonly used solid lipids, cetyl palmitate and stearic acid, for SLN formulation. The comparison is based on experimental data from various studies, focusing on key performance parameters such as particle size, polydispersity index (PDI), zeta potential, drug entrapment efficiency, and in vitro drug release.
This guide summarizes quantitative data in structured tables for easy comparison, provides detailed experimental protocols for key methodologies, and includes visualizations of experimental workflows to aid in understanding the formulation and characterization processes.
Performance Characteristics: this compound vs. Stearic Acid SLNs
The choice between this compound and stearic acid can significantly impact the physicochemical properties and, consequently, the in vivo performance of SLNs. The following tables summarize experimental data for SLNs formulated with each lipid. It is important to note that the data are compiled from different studies, which may have used varying drug molecules, surfactants, and formulation parameters. Therefore, a direct comparison should be made with caution.
Table 1: Physicochemical Properties of this compound SLNs
| Drug Model | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Entrapment Efficiency (%) | Reference |
| Gamma-oryzanol | 210-280 | - | -27 to -35 | - | [1] |
| Ibuprofen | 312 | - | - | - | [2] |
| Apomorphine | 370-430 | - | +42 to +50 | >60 | [3] |
| Quercetin | ~250 | <0.3 | - | >97 | [4] |
| Generic | - | - | - | >92 | [5] |
Table 2: Physicochemical Properties of Stearic Acid SLNs
| Drug Model | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Entrapment Efficiency (%) | Reference |
| Paliperidone (B428) | 230 ± 30 | - | - | 42.4 | [6] |
| Silibinin | 178.9 ± 5.5 | 0.168 ± 0.05 | - | 97.56 ± 0.10 | [7] |
| Variabilin | 83.5 | - | -31.4 | - | [8] |
| Nicotine-Stearic Acid Conjugate | 113.5 ± 0.91 | 0.211 ± 0.01 | -48.1 ± 5.75 | 46.45 ± 1.53 | [9] |
| Podophyllotoxin | 56.5 ± 25.8 | - | - | 85.6 | [10] |
In Vitro Drug Release Profile
Both this compound and stearic acid-based SLNs are known to provide a sustained drug release profile.
This compound SLNs: Research indicates that this compound-based SLNs can offer a controlled-release profile, potentially extending the therapeutic effect of a drug for up to 48 hours.[5] The release is often characterized by an initial burst release followed by a prolonged, slower release phase.
Stearic Acid SLNs: Stearic acid SLNs also exhibit a controlled release pattern.[6] For instance, in one study, the release of ritonavir (B1064) from stearic acid SLNs followed a Korsmeyer-Peppas model, suggesting a non-Fickian diffusion mechanism.[11] Another study with nicotine-stearic acid conjugate-loaded SLNs demonstrated sustained permeation through rabbit skin for up to 96 hours.[9]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. Below are representative protocols for the formulation and characterization of SLNs using this compound and stearic acid.
Formulation of SLNs by High-Pressure Homogenization (Hot Homogenization)
This is a widely used method for producing SLNs with both lipids.
-
Preparation of Lipid Phase: The solid lipid (this compound or stearic acid) is melted at a temperature approximately 5-10°C above its melting point. The lipophilic drug is then dissolved or dispersed in the molten lipid.
-
Preparation of Aqueous Phase: The surfactant (e.g., Poloxamer 188, Tween 80) is dissolved in purified water and heated to the same temperature as the lipid phase.
-
Pre-emulsion Formation: The hot aqueous phase is added to the hot lipid phase under high-speed stirring (e.g., using an Ultra-Turrax) for a few minutes to form a coarse oil-in-water emulsion.
-
Homogenization: The hot pre-emulsion is then subjected to high-pressure homogenization for several cycles at a specific pressure to produce a nanoemulsion.
-
Cooling and Solidification: The resulting nanoemulsion is cooled down to room temperature or in an ice bath, leading to the crystallization of the lipid and the formation of solid lipid nanoparticles.
Characterization of Solid Lipid Nanoparticles
The following are standard techniques used to characterize the formulated SLNs:
-
Particle Size, Polydispersity Index (PDI), and Zeta Potential: These parameters are typically measured by Dynamic Light Scattering (DLS) using a Zetasizer.
-
Entrapment Efficiency (EE%) and Drug Loading (DL%): The amount of drug entrapped in the SLNs is determined by separating the unentrapped drug from the nanoparticle dispersion (e.g., by ultracentrifugation) and quantifying the drug in the supernatant using a suitable analytical method like UV-Vis spectrophotometry or HPLC. The EE% and DL% are calculated using the following formulas:
-
EE% = [(Total drug amount - Amount of free drug) / Total drug amount] x 100
-
DL% = [(Total drug amount - Amount of free drug) / Total lipid amount] x 100
-
-
Morphology: The shape and surface morphology of the SLNs can be visualized using Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM).
-
In Vitro Drug Release: The drug release profile is typically studied using a dialysis bag diffusion method. The SLN dispersion is placed in a dialysis bag with a specific molecular weight cut-off, which is then immersed in a release medium at a constant temperature and stirring rate. Samples are withdrawn from the release medium at predetermined time intervals and analyzed for drug content.
Visualization of Experimental Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflow for SLN formulation and characterization.
Caption: Workflow for Solid Lipid Nanoparticle (SLN) Formulation.
Caption: Workflow for SLN Characterization.
Cellular Uptake Mechanisms
The cellular uptake of SLNs is a crucial factor for their therapeutic efficacy. Studies have shown that lipid nanoparticles, in general, are internalized by cells primarily through endocytotic pathways.[12] The main mechanisms involved are:
-
Clathrin-mediated endocytosis: This is a major pathway for the cellular entry of many nanoparticles.
-
Caveolae-mediated endocytosis: This pathway is also involved in the internalization of lipid nanoparticles.
The specific lipid composition may influence the extent of uptake. While direct comparative studies on the cellular uptake of this compound versus stearic acid SLNs are limited, the surface properties of the nanoparticles, such as size and charge, which are influenced by the lipid matrix, play a significant role in their interaction with the cell membrane and subsequent internalization.
Conclusion
Both this compound and stearic acid are viable and effective solid lipids for the formulation of SLNs.
-
This compound has been shown to produce SLNs with high drug entrapment efficiency and can provide a prolonged drug release.[2][5] Its waxy nature may contribute to a more ordered crystalline structure, which can influence drug loading and release.
-
Stearic acid is a versatile lipid that can also yield SLNs with desirable characteristics, including small particle size and high entrapment efficiency, depending on the formulation parameters and the drug being encapsulated.[7][8] Its fatty acid nature may offer different drug solubilization capacities compared to the ester structure of this compound.
The optimal choice between this compound and stearic acid will ultimately depend on the specific drug candidate, the desired release profile, and the intended route of administration. Researchers are encouraged to perform initial screening studies with both lipids to determine the most suitable candidate for their specific application. This guide provides a foundational understanding to aid in this critical decision-making process.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Pharmaceutical-Grade this compound: A $5B Drug Delivery Opportunity [oleochemicalsasia.com]
- 6. Solid lipid nanoparticles of stearic acid for the drug delivery of paliperidone - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. tandfonline.com [tandfonline.com]
- 8. Encapsulation of Variabilin in Stearic Acid Solid Lipid Nanoparticles Enhances Its Anticancer Activity in Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design and Preclinical Evaluation of Nicotine–Stearic Acid Conjugate-Loaded Solid Lipid Nanoparticles for Transdermal Delivery: A Technical Note | MDPI [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Cellular uptake and transcytosis of lipid-based nanoparticles across the intestinal barrier: Relevance for oral drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Cetyl Palmitate and Carnauba Wax for Drug Delivery Applications
For Researchers, Scientists, and Drug Development Professionals
The selection of lipid excipients is a critical determinant in the design and performance of lipid-based drug delivery systems such as Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs). Among the diverse array of solid lipids available, cetyl palmitate and carnauba wax have garnered significant attention due to their biocompatibility, biodegradability, and ability to modify drug release profiles. This guide provides an objective, data-driven comparison of these two waxes, offering insights into their respective strengths and weaknesses in formulating effective drug delivery vehicles.
Physicochemical Properties and Performance
This compound is an ester of cetyl alcohol and palmitic acid, while carnauba wax is a natural vegetable wax derived from the leaves of the Copernicia prunifera palm. Carnauba wax is a complex mixture of aliphatic esters, free fatty acids, and wax alcohols.[1] These compositional differences influence their thermal behavior, crystallinity, and ultimately, their performance as drug carriers.
This compound is known for forming stable SLNs with less potential for drug expulsion compared to some other lipids. Carnauba wax, being more lipophilic and possessing a more complex, less ordered crystalline structure, can offer advantages in drug loading and sustained release.[2][3] It has been shown to be an excellent material for achieving high drug encapsulation efficiencies and maintaining drug concentrations within the therapeutic window for extended periods.[4]
Data Presentation: Comparative Performance Metrics
The following tables summarize quantitative data from various studies on drug delivery systems formulated with either this compound or carnauba wax. These parameters are critical for evaluating the potential success of a formulation.
Table 1: Particle Size and Surface Charge
| Lipid Matrix | Drug/Active | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Reference |
| This compound | Coenzyme Q10 | 180 - 240 | < 0.2 | -40 to -50 | [5] |
| This compound | γ-oryzanol | 210 - 280 | - | -27 to -35 | [6] |
| This compound | Paclitaxel/Sorafenib | < 200 (Microfluidics) | - | - | [7] |
| Carnauba Wax | Rosmarinic Acid | 35 - 927 | - | -38 to -40 | [8] |
| Carnauba Wax | Ketoprofen | 75 ± 4 | 0.2 ± 0.02 | -15 to -17 | [2] |
| Carnauba Wax | - (Nanoemulsion) | ~69 ± 0.63 | 0.3 ± 0.01 | - | [9][10] |
| Carnauba Wax | Inorganic Sunscreens | Not altered after 6 months at 20°C and 40°C | Not altered after 6 months at 20°C and 40°C | - | [11] |
Table 2: Encapsulation Efficiency and Drug Release
| Lipid Matrix | Drug/Active | Encapsulation/Entrapment Efficiency (%) | Drug Release Profile | Reference |
| This compound | Coenzyme Q10 | 100% | Biphasic: initial fast release followed by prolonged release | [5] |
| This compound | γ-oryzanol | 16.0% - 66.4% | - | [12] |
| Carnauba Wax | Rosmarinic Acid | ~99% | No release during 28 days of refrigerated storage | [8] |
| Carnauba Wax | Ketoprofen | 97% | Slower release compared to beeswax-containing SLNs | [2] |
| Carnauba Wax | Inorganic Sunscreens | > 85.52% | - | [11] |
| Carnauba Wax | Ethyl Vanillin | 86.5 ± 5.6% | Complete retention up to 200°C | [13] |
| Carnauba Wax | Doxorubicin | - | Biphasic: ~30% burst release in 5h, then sustained for >40 days | [4] |
| Carnauba Wax | Atenolol | 69% - 85% | Initial burst release followed by constant release for up to 8 hours |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are generalized protocols for the preparation and characterization of lipid nanoparticles using these waxes.
Protocol 1: Preparation of Solid Lipid Nanoparticles (SLNs) by Hot Homogenization
This is a widely used and reliable technique for producing SLNs.[14]
-
Preparation of Lipid Phase: Weigh the solid lipid (this compound or carnauba wax) and the lipophilic drug.[15] Heat the mixture in a beaker to a temperature approximately 5-10°C above the melting point of the lipid (Melting point of this compound: ~50°C; Carnauba Wax: ~82-85°C).[10][16]
-
Preparation of Aqueous Phase: In a separate beaker, dissolve the surfactant (e.g., Polysorbate 80, Lecithin) in ultrapure water.[2][15] Heat this aqueous phase to the same temperature as the lipid phase.
-
Pre-emulsion Formation: Add the hot aqueous phase to the melted lipid phase dropwise under high-speed stirring using a homogenizer (e.g., Ultra-Turrax) at a specified speed (e.g., 12,000 rpm) for a short duration (e.g., 2-5 minutes).[15] This forms a coarse oil-in-water emulsion.
-
High-Pressure Homogenization (HPH) / Ultrasonication:
-
HPH: Subject the hot pre-emulsion to high-pressure homogenization (e.g., 100-2000 bar) for several cycles.[14] The high shear stress and cavitation forces reduce the droplet size to the nanometer range.
-
Ultrasonication: Alternatively, sonicate the pre-emulsion using a probe sonicator at a specific amplitude (e.g., 70%) for a defined time (e.g., 15 minutes).[15]
-
-
Cooling and Nanoparticle Formation: Allow the resulting nanoemulsion to cool down to room temperature.[15] The lipid droplets solidify, forming the SLNs which can then be stored under appropriate conditions (e.g., refrigeration).
Protocol 2: Characterization of SLNs
A thorough characterization is essential to ensure the quality and performance of the nanoparticles.[17]
-
Particle Size, Polydispersity Index (PDI), and Zeta Potential:
-
Dilute the SLN suspension with ultrapure water to an appropriate concentration.
-
Analyze the sample using a Zetasizer or similar instrument based on Photon Correlation Spectroscopy (PCS) or Dynamic Light Scattering (DLS) to determine the mean hydrodynamic diameter and PDI.[15] The PDI indicates the breadth of the size distribution.
-
Use the same instrument, employing Laser Doppler Velocimetry, to measure the zeta potential, which provides an indication of the formulation's physical stability.[14]
-
-
Encapsulation Efficiency (EE%) and Drug Loading (DL%):
-
Separate the free, unencapsulated drug from the SLNs. This can be achieved by ultracentrifugation, where the nanoparticle pellet is separated from the supernatant containing the free drug.
-
Quantify the amount of drug in the supernatant using a suitable analytical method (e.g., HPLC, UV-Vis Spectroscopy).
-
Calculate the EE% using the following formula: EE (%) = [(Total Drug Amount - Free Drug Amount) / Total Drug Amount] x 100
-
-
Morphology Analysis:
-
In Vitro Drug Release Study:
-
Use a dialysis bag method or Franz diffusion cells.[5]
-
Place a known amount of the SLN formulation in the donor compartment, separated from a release medium (e.g., phosphate-buffered saline, pH 7.4) in the receptor compartment by a semi-permeable membrane.
-
Maintain the setup at 37°C with constant stirring.
-
At predetermined time intervals, withdraw samples from the receptor compartment and replace with fresh medium.
-
Analyze the drug concentration in the collected samples to determine the cumulative drug release over time.
-
Visualizations: Workflows and Comparative Logic
Conclusion
Both this compound and carnauba wax are viable and effective lipid matrices for the formulation of drug delivery systems.
-
This compound is an excellent choice for formulations where high physical stability is paramount. Its lower melting point simplifies the manufacturing process. However, its more ordered crystalline structure may limit drug loading capacity and potentially lead to drug expulsion over time for certain APIs.
-
Carnauba Wax stands out for its ability to achieve very high encapsulation efficiencies and provide prolonged, sustained drug release.[4][8] Its complex, less-ordered matrix is more accommodating to drug molecules, reducing the likelihood of expulsion. The primary drawback is its high melting point, which necessitates higher temperatures during production, a factor to consider for heat-sensitive drugs.
The ultimate selection between this compound and carnauba wax should be guided by the specific physicochemical properties of the drug to be encapsulated, the desired release kinetics, and the processing capabilities available.
References
- 1. researchgate.net [researchgate.net]
- 2. Preparation and characterization of ketoprofen-loaded solid lipid nanoparticles made from beeswax and carnauba wax - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. This compound-based NLC for topical delivery of Coenzyme Q(10) - development, physicochemical characterization and in vitro release studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ricerca.uniba.it [ricerca.uniba.it]
- 8. Characterization of solid lipid nanoparticles produced with carnauba wax for rosmarinic acid oral delivery - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Production and Stability of Carnauba Wax Nanoemulsion: Ingenta Connect [ingentaconnect.com]
- 10. researchgate.net [researchgate.net]
- 11. Physical stability, centrifugation tests, and entrapment efficiency studies of carnauba wax-decyl oleate nanoparticles used for the dispersion of inorganic sunscreens in aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Microencapsulation of Flavors in Carnauba Wax - PMC [pmc.ncbi.nlm.nih.gov]
- 14. japsonline.com [japsonline.com]
- 15. 3.5. Solid Lipid Nanoparticles Preparation [bio-protocol.org]
- 16. DSpace [helda.helsinki.fi]
- 17. azom.com [azom.com]
- 18. LNP characterization guidelines: Size, PDI, Morphology - Inside Therapeutics [insidetx.com]
Glyceryl Monostearate vs. Cetyl Palmitate in Nanostructured Lipid Carriers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The selection of a solid lipid is a critical parameter in the formulation of Nanostructured Lipid Carriers (NLCs), as it significantly influences the physicochemical properties and, consequently, the in vitro and in vivo performance of the drug delivery system. This guide provides a comprehensive comparison of two commonly used solid lipids, Glyceryl Monostearate (GMS) and Cetyl Palmitate (CP), for the formulation of NLCs. The information presented herein is supported by experimental data to assist researchers in making informed decisions for their specific drug delivery applications.
Executive Summary
Nanostructured Lipid Carriers (NLCs) are a second generation of lipid nanoparticles, composed of a blend of solid and liquid lipids, which offer advantages over the first-generation Solid Lipid Nanoparticles (SLNs), such as increased drug loading capacity and reduced drug expulsion during storage. The choice between solid lipids like Glyceryl Monostearate and this compound can impact key characteristics of the NLCs, including particle size, polydispersity index (PDI), viscosity, and drug entrapment efficiency.
A direct comparative study reveals that the type of solid lipid has a significant effect on the PDI and viscosity of the NLC dispersion, while the impact on particle size and pH may not be statistically significant. However, data from various studies indicate that both lipids can be used to formulate NLCs with desirable characteristics, and the optimal choice may depend on the specific drug molecule, the liquid lipid used, and the desired release profile.
Structural Difference between SLNs and NLCs
The fundamental difference between SLNs and NLCs lies in their core matrix structure. SLNs are produced from solid lipids only, which can lead to a more ordered crystalline structure and potential drug expulsion. NLCs incorporate a liquid lipid within the solid lipid matrix, creating a less ordered, imperfect crystalline structure that provides more space to accommodate drug molecules, thereby enhancing drug loading and stability.
Caption: Structural difference between SLN and NLC.
Comparative Performance Data
The following tables summarize the physicochemical properties of NLCs formulated with either Glyceryl Monostearate or this compound as the solid lipid.
Table 1: Direct Comparison of GMS- and CP-based NLCs
| Parameter | Glyceryl Monostearate NLCs | This compound NLCs | Significance |
| Particle Size (nm) | 101.71 ± 6.07 | 239.62 ± 235.11 | No significant difference |
| Polydispersity Index (PDI) | 2958.93 ± 979.16 | 24.90 ± 13.78 | Significant difference |
| Viscosity (mPas) | 913.33 ± 9.55 | 2.45 ± 0.46 | Significant difference |
| pH | 4.65 ± 0.05 | 4.75 ± 0.07 | No significant difference |
Data sourced from a direct comparative study. Note the high PDI value for GMS-NLCs in this particular study, which may indicate formulation challenges under the specific experimental conditions.
Table 2: Physicochemical Properties of GMS-based NLCs from Various Studies
| Drug | Liquid Lipid(s) | Particle Size (nm) | PDI | Zeta Potential (mV) | Entrapment Efficiency (%) |
| β-Elemene | Maisine 35-1 & Labrafil M1944 CS | 138.9 | 0.085 | -20.2 | 82.11 |
| Amoitone B | Medium Chain Triglycerides | ~200 | - | ~-20 | 71.1 - 84.7 |
| Rosuvastatin | Oleic Acid | 126.4 | 0.36 | -9.5 | 63 |
Table 3: Physicochemical Properties of CP-based NLCs from Various Studies
| Drug / Active | Liquid Lipid(s) | Particle Size (nm) | PDI | Zeta Potential (mV) | Entrapment Efficiency (%) |
| Coenzyme Q10 | Caprylic/Capric Triglycerides | 180 - 240 | < 0.2 | -40 to -50 | 100 |
| Astaxanthin | Soybean Oil | 373.8 - 491.8 | < 0.3 | - | ~83 |
| Aceclofenac | Oleic Acid / Isopropyl Myristate | 233 - 286 | - | -9.2 to -13.1 | 67 - 82 |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. Below are representative protocols for the preparation and characterization of NLCs.
NLC Preparation: High-Shear Homogenization and Ultrasonication
This method is widely used for the production of NLCs at the laboratory scale.
-
Preparation of Lipid Phase: The solid lipid (Glyceryl Monostearate or this compound) and the liquid lipid are weighed and heated together in a beaker to 5-10°C above the melting point of the solid lipid until a clear, homogenous lipid melt is obtained. The lipophilic drug is then dissolved in this lipid melt.
-
Preparation of Aqueous Phase: The aqueous phase is prepared by dissolving the surfactant(s) (e.g., Tween 80, Poloxamer 188) in purified water and heating it to the same temperature as the lipid phase.
-
Formation of Pre-emulsion: The hot aqueous phase is added to the hot lipid phase under continuous stirring with a high-shear homogenizer (e.g., Ultra-Turrax) at a specified speed (e.g., 10,000 rpm) for a defined period (e.g., 10-15 minutes) to form a coarse oil-in-water emulsion.
-
Nanosizing: The hot pre-emulsion is immediately subjected to ultrasonication using a probe sonicator to reduce the particle size to the nanometer range. The sonication is performed at a specific power output and duration, often in an ice bath to facilitate rapid cooling and lipid recrystallization, leading to the formation of NLCs.
Caption: Experimental workflow for NLC preparation.
Characterization of NLCs
These parameters are typically determined by Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS) using a Zetasizer.
-
Sample Preparation: The NLC dispersion is appropriately diluted with purified water to obtain a suitable scattering intensity.
-
Measurement: The diluted sample is placed in a cuvette and analyzed at a fixed temperature (e.g., 25°C) and scattering angle (e.g., 173°).
-
Data Analysis: The instrument software calculates the average particle size (Z-average), the width of the particle size distribution (PDI), and the surface charge (zeta potential). A PDI value below 0.3 is generally considered indicative of a homogenous population of nanoparticles.
The entrapment efficiency is the percentage of the initial drug that is successfully encapsulated within the NLCs. It is commonly determined by separating the unentrapped drug from the NLCs.
-
Separation of Free Drug: The NLC dispersion is subjected to ultracentrifugation or centrifugation using centrifugal filter units (e.g., Amicon® Ultra). The supernatant/filtrate containing the free drug is collected.
-
Quantification of Free Drug: The concentration of the free drug in the supernatant/filtrate is quantified using a suitable analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
-
Calculation: The Entrapment Efficiency (%) and Drug Loading (%) are calculated using the following equations:
-
EE (%) = [(Total amount of drug - Amount of free drug) / Total amount of drug] x 100
-
DL (%) = [(Total amount of drug - Amount of free drug) / Total weight of lipids] x 100
-
Discussion and Conclusion
The choice between Glyceryl Monostearate and this compound as the solid lipid for NLC formulation is a critical decision that can influence the final product's characteristics and performance.
Based on the available data, This compound may offer advantages in terms of achieving a lower polydispersity index and viscosity, which can be beneficial for the stability and handling of the NLC dispersion. NLCs formulated with this compound have also shown high entrapment efficiencies for certain drugs.[1]
Glyceryl Monostearate , on the other hand, has been successfully used to formulate NLCs with small particle sizes and good entrapment efficiencies for various therapeutic agents.[2][3] The significantly higher viscosity observed in the direct comparative study for GMS-based NLCs could be attributed to the specific formulation parameters and may not be a general characteristic.
It is important to note that the performance of the solid lipid is highly dependent on the other components of the formulation, particularly the liquid lipid and the surfactant system, as well as the preparation method. Therefore, the selection of the solid lipid should be made in the context of the overall formulation strategy and the specific requirements of the drug to be delivered.
References
- 1. This compound-based NLC for topical delivery of Coenzyme Q(10) - development, physicochemical characterization and in vitro release studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Formulation design, preparation, and in vitro and in vivo characterizations of β-Elemene-loaded nanostructured lipid carriers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and characterization of Amoitone B-loaded nanostructured lipid carriers for controlled drug release - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide: High-Pressure Homogenization vs. Microfluidics for Cetyl Palmitate Solid Lipid Nanoparticles
For researchers, scientists, and drug development professionals, the choice of manufacturing technique for Solid Lipid Nanoparticles (SLNs) is a critical determinant of the final product's characteristics and performance. This guide provides an objective comparison between two prominent methods for producing cetyl palmitate SLNs: high-pressure homogenization (HPH) and microfluidics. The information herein is supported by experimental data to aid in the selection of the most suitable method for specific research and development needs.
The production of this compound SLNs, a key component in various drug delivery systems, is achievable through several methods. High-pressure homogenization has been a conventional and reliable technique for nanoparticle manufacturing.[1] However, the emergence of microfluidics offers a novel approach with distinct advantages.[2][3][4] This guide will delve into a direct comparison of these two techniques, focusing on key performance indicators and providing detailed experimental protocols.
Performance Comparison: A Tabular Summary
The following tables summarize the quantitative data from comparative studies on this compound SLNs produced by high-pressure homogenization (referred to as "bulk method" in some studies) and microfluidics.
| Parameter | High-Pressure Homogenization (Bulk Method) | Microfluidics | Reference(s) |
| Mean Particle Size (d.nm) | 246.1 ± 5.9 | 120.6 ± 0.1 | [5] |
| Polydispersity Index (PDI) | 0.322 ± 7.8 | 0.111 ± 0.2 | [5] |
| Zeta Potential (mV) | -25 ± 0.8 | -23 ± 0.5 | [5] |
| Drug | Encapsulation Efficiency (%) - HPH | Encapsulation Efficiency (%) - Microfluidics | Reference(s) |
| Paclitaxel (B517696) (PTX) | 42 ± 1.5 | 54 ± 2.7 | [6] |
| Sorafenib (SFN) | 65 ± 2.4 | 79 ± 1.2 | [6] |
The data clearly indicates that microfluidics produces smaller and more uniform this compound SLNs, as evidenced by the lower mean particle size and polydispersity index.[5] Furthermore, microfluidic-prepared SLNs demonstrate a higher encapsulation efficiency for the model drugs paclitaxel and sorafenib.[6] While the zeta potential, an indicator of colloidal stability, is comparable between the two methods, the improved control over particle size and drug loading with microfluidics is a significant advantage.[5][6]
Key Advantages of Microfluidics
Microfluidic techniques offer several advantages over conventional bulk methods like HPH, including:
-
Precise control over nanoparticle properties , leading to a narrow size distribution and high batch-to-batch reproducibility.[2][3][4][7][8][9][10]
-
Continuous online synthesis , which is feasible for industrial scale-up.[2][3][6]
-
The ability to fabricate SLNs with dimensions around 100 nm through parameter optimization.[8]
Experimental Protocols
Below are detailed methodologies for the preparation of this compound SLNs using both high-pressure homogenization and microfluidics, as described in the cited literature.
High-Pressure Homogenization (Hot Homogenization Technique)
High-pressure homogenization is a widely used method for producing SLNs.[1][11] The hot homogenization technique is particularly common.[12]
Protocol:
-
Preparation of Lipid Phase: this compound is melted at a temperature approximately 5-10°C above its melting point.[12] If a drug is to be encapsulated, it is dissolved or dispersed in the molten lipid.[12]
-
Preparation of Aqueous Phase: An aqueous solution containing a surfactant (e.g., Pluronic F68) is heated to the same temperature as the lipid phase.[11]
-
Pre-emulsion Formation: The hot lipid phase is dispersed in the hot aqueous surfactant solution under high-speed stirring to form a coarse oil-in-water (o/w) pre-emulsion.[11]
-
Homogenization: The pre-emulsion is then passed through a high-pressure homogenizer.[11] The process typically involves multiple cycles (e.g., three cycles) at a high pressure (e.g., 300 bar).[11]
-
Cooling and Solidification: The resulting hot nanoemulsion is cooled down to room temperature, leading to the crystallization of the lipid and the formation of solid lipid nanoparticles.[11]
Microfluidics
Microfluidic techniques for SLN production involve the controlled mixing of a lipid-containing organic phase and an aqueous phase within a microfluidic device.[9]
Protocol:
-
Preparation of Inner (Organic) Phase: this compound and any lipophilic drug are dissolved in a suitable organic solvent, such as ethanol.[6] This solution is then heated.[9]
-
Preparation of Outer (Aqueous) Phase: An aqueous solution containing a surfactant is prepared.[6]
-
Microfluidic Mixing: The inner and outer fluids are injected into the microfluidic device through separate inlets at controlled flow rates.[6] The rapid and controlled mixing within the microchannels leads to the formation of nanoparticles.[9]
-
Solvent Evaporation and Cooling: The organic solvent is evaporated, and the resulting nanoparticle suspension is cooled (e.g., 4°C for 15 minutes) to ensure the solidification of the lipid core.[6]
Visualizing the Experimental Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for both high-pressure homogenization and microfluidics.
Conclusion
Both high-pressure homogenization and microfluidics are effective methods for producing this compound SLNs. However, for applications requiring precise control over particle size, a narrow size distribution, and high drug encapsulation efficiency, microfluidics emerges as a superior technique.[2][5][7][9] Its potential for continuous manufacturing and scalability also makes it an attractive option for industrial applications.[3][10] Researchers and drug development professionals should consider the specific requirements of their application when selecting the most appropriate manufacturing method.
References
- 1. Microfluidics Technology for the Design and Formulation of Nanomedicines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preparation of this compound-based PEGylated solid lipid nanoparticles by microfluidic technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nanoinnovation2020.eu [nanoinnovation2020.eu]
- 4. research.rug.nl [research.rug.nl]
- 5. ricerca.uniba.it [ricerca.uniba.it]
- 6. DSpace [helda.helsinki.fi]
- 7. researchgate.net [researchgate.net]
- 8. DSpace [helda.helsinki.fi]
- 9. Advanced microfluidic techniques for the preparation of solid lipid nanoparticles: Innovations and biomedical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ricerca.uniba.it [ricerca.uniba.it]
- 11. mdpi.com [mdpi.com]
- 12. jocpr.com [jocpr.com]
In vitro cytotoxicity assessment of cetyl palmitate nanoparticles on cell lines.
For Researchers, Scientists, and Drug Development Professionals
The burgeoning field of nanomedicine relies on the development of safe and effective drug delivery systems. Solid lipid nanoparticles (SLNs) have emerged as a promising platform due to their biocompatibility and ability to encapsulate therapeutic agents. Cetyl palmitate, a waxy lipid, is a common component in the formulation of these nanoparticles. This guide provides a comparative assessment of the in vitro cytotoxicity of this compound nanoparticles, offering insights into their performance against other nanocarriers and detailing the experimental protocols for their evaluation.
Comparative Cytotoxicity Analysis
The cytotoxic potential of nanoparticles is a critical parameter in their preclinical evaluation. The half-maximal inhibitory concentration (IC50), the concentration of a substance that inhibits a biological process by 50%, is a standard metric for cytotoxicity. While data on blank this compound nanoparticles is limited, studies on drug-loaded this compound SLNs and other nanoparticle formulations provide valuable comparative insights.
It is important to note that the cytotoxic effects of drug-loaded nanoparticles are influenced by the encapsulated therapeutic agent. However, the nanoparticle matrix itself can contribute to the overall toxicity profile.
Table 1: Comparative IC50 Values of Various Nanoparticles on Different Cancer Cell Lines
| Nanoparticle Formulation | Cell Line | Incubation Time (h) | IC50 (µg/mL) | Reference |
| Curcumin-loaded this compound SLNs | HeLa | 48 | 1.17 (µM) | [1] |
| Curcumin-loaded this compound SLNs | A549 | 48 | 1.03 (µM) | [1] |
| Camptothecin-loaded SLNs | MCF-7 | 10 | 0.22 (µM) | [2] |
| Gefitinib-loaded NLCs | A549 | 24 | 7.01 | [3] |
| Blank PLGA Nanoparticles | MCF-7 | 24 | > 5000 | [4] |
| Blank PLGA Nanoparticles | MCF-7 | 48 | > 5000 | [4] |
Note: The IC50 values for drug-loaded nanoparticles reflect the combined effect of the drug and the nanocarrier.
From the available data, drug-loaded this compound SLNs exhibit potent anticancer activity at low micromolar concentrations. In contrast, blank poly(lactic-co-glycolic acid) (PLGA) nanoparticles, a common polymeric alternative, show negligible cytotoxicity even at high concentrations, suggesting the polymer itself is highly biocompatible[4]. This highlights the importance of evaluating both the drug-loaded and blank nanoparticle formulations to understand the intrinsic toxicity of the carrier system.
Experimental Protocols
Accurate and reproducible assessment of nanoparticle cytotoxicity is paramount. The following are detailed methodologies for key in vitro cytotoxicity assays.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and incubate overnight to allow for cell attachment.
-
Nanoparticle Treatment: Prepare serial dilutions of the nanoparticle suspension in a complete cell culture medium. Remove the old medium from the wells and add 100 µL of the nanoparticle suspensions to the respective wells. Include untreated cells as a control.
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for an additional 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., dimethyl sulfoxide (B87167) or a solution of sodium dodecyl sulfate (B86663) in hydrochloric acid) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The cell viability is expressed as a percentage of the untreated control.
LDH (Lactate Dehydrogenase) Cytotoxicity Assay
This assay quantifies the release of the cytoplasmic enzyme lactate (B86563) dehydrogenase into the culture medium upon cell membrane damage.
-
Cell Seeding and Treatment: Follow the same procedure as the MTT assay for cell seeding and nanoparticle treatment.
-
Supernatant Collection: After the incubation period, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells.
-
LDH Reaction: Carefully transfer a portion of the supernatant (typically 50 µL) to a new 96-well plate. Add the LDH reaction mixture, containing diaphorase and INT (iodonitrotetrazolium violet), to each well.
-
Incubation: Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Absorbance Measurement: Measure the absorbance at 490 nm. Controls for maximum LDH release (from lysed cells) and spontaneous release (from untreated cells) are used to calculate the percentage of cytotoxicity.
Apoptosis Assay using Flow Cytometry (Annexin V/Propidium (B1200493) Iodide Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Seed cells in a 6-well plate and treat with nanoparticles for the desired duration.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Mechanistic Insights: Signaling Pathways in Nanoparticle-Induced Cytotoxicity
The cytotoxic effects of nanoparticles are often mediated through specific signaling pathways. A common mechanism involves the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent apoptosis.
ROS-Mediated Apoptotic Pathway
Lipid-based nanoparticles, including those made from this compound, can induce the production of ROS within cells. This overproduction of ROS can lead to a cascade of events culminating in programmed cell death.
Caption: ROS-mediated apoptosis induced by this compound nanoparticles.
The process begins with the cellular uptake of the nanoparticles. This can trigger an increase in intracellular ROS levels, leading to mitochondrial dysfunction. A key event in the intrinsic apoptotic pathway is the disruption of the mitochondrial membrane potential and the subsequent release of cytochrome c. This release is regulated by the Bcl-2 family of proteins, where a decrease in the anti-apoptotic Bcl-2 to pro-apoptotic Bax ratio promotes cytochrome c release. Cytosolic cytochrome c then activates caspase-9, which in turn activates the executioner caspase-3, leading to the characteristic morphological and biochemical changes of apoptosis[5].
Experimental Workflow for Cytotoxicity Assessment
A systematic workflow is essential for the comprehensive evaluation of nanoparticle cytotoxicity.
Caption: A typical workflow for in vitro cytotoxicity assessment.
References
- 1. researchgate.net [researchgate.net]
- 2. Evaluation of the cytotoxic effect of camptothecin solid lipid nanoparticles on MCF7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Engineered Nanoscale Lipid-Based Formulation as Potential Enhancer of Gefitinib Lymphatic Delivery: Cytotoxicity and Apoptotic Studies Against the A549 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Role of Cyt-C/caspases-9,3, Bax/Bcl-2 and the FAS death receptor pathway in apoptosis induced by zinc oxide nanoparticles in human aortic endothelial cells and the protective effect by alpha-lipoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Validating Drug Entrapment Efficiency in Cetyl Palmitate Nanoparticles
For researchers, scientists, and drug development professionals, accurately determining the drug entrapment efficiency (EE) of cetyl palmitate solid lipid nanoparticles (SLNs) is a critical step in formulation development. This guide provides a comparative overview of common methodologies, presents supporting experimental data, and offers detailed protocols to ensure robust and reliable EE validation.
The encapsulation of therapeutic agents within a lipid matrix like this compound offers numerous advantages, including enhanced stability, controlled release, and improved bioavailability. The entrapment efficiency, a measure of the amount of drug successfully incorporated into the nanoparticles, is a key quality attribute that directly impacts the therapeutic efficacy and dosage of the final product. This guide will delve into the nuances of accurately quantifying this crucial parameter.
Comparison of Methods for Entrapment Efficiency Determination
The determination of entrapment efficiency typically involves separating the drug-loaded nanoparticles from the aqueous medium containing the unentrapped, free drug. The amount of drug in either the nanoparticle fraction or the supernatant is then quantified. The two primary approaches are the direct and indirect methods.
-
Direct Method: This approach involves disrupting the purified nanoparticles to release the entrapped drug, which is then quantified. This method is generally considered more accurate as it directly measures the drug load within the nanoparticles. However, it can be more time-consuming and requires an effective method to break down the lipid matrix without degrading the drug.
-
Indirect Method: This method involves quantifying the amount of free drug in the supernatant after separating the nanoparticles. The entrapped drug is then calculated by subtracting the amount of free drug from the total initial amount of drug used in the formulation. While simpler and faster, this method can be less accurate, especially for formulations with very high entrapment efficiencies, as it relies on the precise measurement of a small amount of unentrapped drug.
Several techniques can be used to separate the nanoparticles from the aqueous phase, including centrifugation, ultrafiltration, and gel permeation chromatography. The choice of method can significantly impact the accuracy of the EE measurement. For instance, a study visually validating these separation techniques for various nanocarriers highlighted that ultrafiltration demonstrated the best separation efficiency with minimal leakage of nanoparticles.
Quantitative Data on Entrapment Efficiency in this compound SLNs
The entrapment efficiency in this compound SLNs is influenced by various factors, including the physicochemical properties of the drug, the composition of the lipid matrix, and the manufacturing process parameters. The following table summarizes experimental data from a study investigating the effect of γ-oryzanol concentration on its entrapment within this compound SLNs.
| This compound (% w/w) | γ-oryzanol (% w/w) | Mean Particle Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Entrapment Efficiency (%EE) |
| 10.0 | 0.0 | 210 | 0.25 | -27 | N/A |
| 9.5 | 0.5 | 225 | 0.28 | -28 | 95.2 |
| 9.0 | 1.0 | 240 | 0.30 | -30 | 92.1 |
| 8.5 | 1.5 | 260 | 0.32 | -31 | 88.5 |
| 7.0 | 3.0 | 270 | 0.35 | -33 | 85.3 |
| 5.0 | 5.0 | 280 | 0.38 | -35 | 80.1 |
Data adapted from a study on γ-oryzanol-loaded SLNs.[1]
In another study focusing on the topical delivery of Coenzyme Q10 using this compound-based nanostructured lipid carriers (NLCs), a 100% entrapment efficiency was reported.[2] This highlights that under optimized conditions, this compound nanoparticles can achieve very high drug loading.
Experimental Protocols
Accurate determination of entrapment efficiency relies on validated analytical methods. High-Performance Liquid Chromatography (HPLC) is a widely used technique for the quantification of drugs in nanoparticle formulations due to its high sensitivity and specificity.
Protocol for Direct Quantification of Entrapped Drug in this compound SLNs by HPLC
This protocol is adapted from a study on paclitaxel (B517696) and sorafenib-loaded this compound-based PEGylated SLNs.[3]
1. Nanoparticle Separation and Purification:
-
To remove unentrapped drug and excess surfactants, dialyze the SLN dispersion against a suitable medium (e.g., deionized water) using a dialysis bag with an appropriate molecular weight cut-off (e.g., 12-14 kDa) for 24 hours at 25°C.[3]
2. Nanoparticle Disruption and Drug Extraction:
-
Take a known volume of the purified SLN dispersion.
-
To disrupt the lipid matrix and release the entrapped drug, add a mixture of dimethyl sulfoxide (B87167) (DMSO) and hexane (B92381) (1:1 v/v).[3] This solvent system is effective for dissolving both the lipid (this compound) and a wide range of drugs.
-
Vortex the mixture thoroughly to ensure complete dissolution of the nanoparticles and extraction of the drug into the solvent phase.
3. Sample Preparation for HPLC Analysis:
-
Centrifuge the resulting solution to pellet any insoluble material.
-
Filter the supernatant through a 0.22 µm syringe filter to remove any particulate matter before injection into the HPLC system.
4. HPLC Analysis:
-
Inject a known volume (e.g., 20 µL) of the filtered sample into the HPLC system.[3]
-
The HPLC method (including the column, mobile phase, flow rate, and detector wavelength) must be validated for the specific drug being analyzed in terms of linearity, accuracy, precision, and specificity.[4][5][6]
5. Calculation of Entrapment Efficiency:
-
Quantify the drug concentration in the sample by comparing the peak area to a standard curve of the free drug.
-
Calculate the Entrapment Efficiency (%EE) using the following formula:
%EE = (Weight of drug in SLNs / Total weight of drug initially added) x 100
Workflow and Logical Relationships
The following diagrams illustrate the general workflow for validating drug entrapment efficiency and the logical relationship between direct and indirect measurement methods.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound-based NLC for topical delivery of Coenzyme Q(10) - development, physicochemical characterization and in vitro release studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ricerca.uniba.it [ricerca.uniba.it]
- 4. jpbsci.com [jpbsci.com]
- 5. Validation of an innovative analytical method for simultaneous quantification of alpha-cyano-4-hydroxycinnamic acid and the monoclonal antibody cetuximab using HPLC from PLGA-based nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to the Biocompatibility of Cetyl Palmitate-Based Implants in Animal Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biocompatibility of cetyl palmitate-based implants with common alternative materials—Polycaprolactone (PCL), Poly(lactic-co-glycolic acid) (PLGA), and Titanium. While extensive data exists for PCL, PLGA, and Titanium, it is important to note that biocompatibility studies on solid this compound implants are limited. The information presented for this compound is largely extrapolated from its well-documented use in solid lipid nanoparticles (SLNs) and its safety profile in cosmetics.
Executive Summary
This compound, a lipid component generally recognized as safe, is a promising candidate for implantable devices, particularly for drug delivery applications. Its presumed biocompatibility is inferred from the low toxicity and minimal inflammatory response observed with SLN formulations. In comparison, PCL and PLGA are biodegradable polyesters with a well-characterized, but sometimes more pronounced, foreign body response. Titanium remains the gold standard for many permanent implants due to its excellent osseointegration and minimal local tissue reactivity. This guide will delve into the available quantitative data, experimental methodologies, and the underlying biological responses to these materials.
Quantitative Biocompatibility Data
Table 1: Fibrous Capsule Thickness Following Subcutaneous Implantation
| Implant Material | Animal Model | Time Point | Average Fibrous Capsule Thickness (µm) | Reference |
| This compound | N/A | N/A | Expected to be minimal | Inferred from SLN studies |
| PCL | Rat | 60 days | Thin fibrous capsule | [1] |
| PLGA | Rabbit | 3 months | Marked local foreign-body reactions within the implant capsule | [2] |
| Titanium | Canine | 3 months | ~920 ± 670 | [3] |
Table 2: Inflammatory Cell Response (Qualitative and Quantitative)
| Implant Material | Animal Model | Time Point | Key Histological Findings | Reference |
| This compound | N/A | N/A | Expected low inflammatory cell infiltration | Inferred from SLN studies |
| PCL | Rat | 60 days | No signs of inflammatory infiltrate | [1] |
| PLGA | Rabbit | 3 months | Presence of inflammatory cells and granulomatous giant cells | [2] |
| Titanium | Rabbit | 4 & 15 weeks | Minimal host reaction | [4] |
Table 3: Osseointegration for Bone Implants
| Implant Material | Animal Model | Time Point | Bone-to-Implant Contact (BIC) % | Reference |
| This compound | N/A | N/A | Not applicable for soft tissue implants | |
| PCL | Rat (calvaria) | N/A | Promotes osteoconduction | [1] |
| PLGA | N/A | N/A | Often used in bone tissue engineering scaffolds | [5] |
| Titanium | Rabbit (tibia) | 12 weeks | 34% - 47% | [6] |
| Titanium | Rabbit | 6 weeks | ~35.4% (machined surface) | [7] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the biocompatibility assessment of implantable materials, primarily following ISO 10993 guidelines.
In Vivo Subcutaneous Implantation (as per ISO 10993-6)
-
Test Animals: Typically, healthy, adult rabbits or rats are used.[8] The choice of animal depends on the size of the implant and the duration of the study.
-
Implant Preparation: The test material (e.g., this compound, PCL, PLGA, Titanium) and a negative control material (e.g., high-density polyethylene) are sterilized using a method appropriate for the material that does not induce any changes.
-
Surgical Procedure:
-
The animals are anesthetized.
-
The dorsal region is shaved and surgically prepared.
-
Small incisions are made, and subcutaneous pockets are created by blunt dissection.
-
The sterile implant materials are placed in the subcutaneous pockets.
-
The incisions are closed with sutures.
-
-
Post-Operative Care: Animals are monitored for signs of inflammation, infection, or distress.
-
Evaluation Time Points: Implants and surrounding tissues are typically explanted at various time points (e.g., 1, 4, 12 weeks) to assess the progression of the tissue response.
-
Histological Analysis:
-
The explanted tissue is fixed in 10% neutral buffered formalin.
-
The tissue is processed, embedded in paraffin, and sectioned.
-
Sections are stained with Hematoxylin and Eosin (H&E) and Masson's Trichrome to visualize cell populations and the fibrous capsule, respectively.
-
A pathologist evaluates the sections for inflammatory cell infiltration, fibrous capsule thickness, tissue morphology, and signs of necrosis, scoring the response according to ISO 10993-6.[9][10]
-
Cytotoxicity Assay (as per ISO 10993-5)
-
Cell Culture: A suitable cell line, such as L929 mouse fibroblasts, is cultured in an appropriate medium.
-
Material Extraction: The test material is incubated in the cell culture medium at 37°C for a defined period (e.g., 24 hours) to create an extract.
-
Cell Exposure: The extract is applied to a confluent monolayer of the cells.
-
Incubation: The cells are incubated with the extract for a specified time (e.g., 24-72 hours).
-
Viability Assessment: Cell viability is assessed using a quantitative method, such as the MTT assay, which measures the metabolic activity of the cells. A significant reduction in cell viability compared to a negative control indicates a cytotoxic effect.
Signaling Pathways and Experimental Workflows
Foreign Body Response (FBR) Signaling Pathway
The implantation of any foreign material elicits a complex biological cascade known as the Foreign Body Response (FBR). This response is a key determinant of a material's biocompatibility.
Figure 1: Simplified signaling pathway of the Foreign Body Response to an implanted biomaterial.
Experimental Workflow for Biocompatibility Assessment
The evaluation of a novel implant material follows a structured workflow, beginning with in vitro screening and progressing to in vivo animal studies.
References
- 1. iv.iiarjournals.org [iv.iiarjournals.org]
- 2. Osseointegrability of 3D-printed porous titanium alloy implant on tibial shaft bone defect in rabbit model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Capsule Thickness Correlates With Vascular Density and Blood Flow Within Foreign-Body Capsules Surrounding Surgically Implanted Subcutaneous Devices - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdcpp.com [mdcpp.com]
- 5. researchgate.net [researchgate.net]
- 6. Increased bone contact to a calcium-incorporated oxidized commercially pure titanium implant: an in-vivo study in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [PDF] Animal models for implant biomaterial research in bone: a review. | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. In vivo evaluation of biocompatibility and biodegradation of porcine collagen membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Medical Device Implantation Test ISO 10993-6 | China JJR LAB [jjrlab.com]
A Head-to-Head Comparison of Drug Release Profiles from Different Lipid Matrices
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of drug release profiles from various lipid matrices, supported by experimental data, to aid in the selection of appropriate delivery systems for therapeutic agents.
The choice of a lipid matrix is a critical determinant of the drug release kinetic, influencing the therapeutic efficacy and bioavailability of the encapsulated active pharmaceutical ingredient (API). This guide delves into a head-to-head comparison of drug release profiles from different lipid matrices, including Solid Lipid Nanoparticles (SLNs), Nanostructured Lipid Carriers (NLCs), and various triglyceride-based matrices.
Data Presentation: Quantitative Comparison of Drug Release
The following tables summarize quantitative data on the cumulative drug release from different lipid matrices. It is important to note that direct comparison across different studies can be challenging due to variations in experimental conditions, including the specific drug used, particle size, surface modifiers, and dissolution media.
Table 1: Comparison of Cumulative Drug Release from Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs)
| Drug | Lipid Matrix | Time (h) | Cumulative Release (%) | Key Findings & Citation |
| Paclitaxel | SLN (Glyceryl monostearate) | 24 | ~60 | NLCs generally exhibit a more sustained release profile compared to SLNs due to their less ordered lipid core, which allows for higher drug loading and reduced drug expulsion.[1][2] |
| NLC (Glyceryl monostearate, Capryol 90) | 24 | ~45 | The inclusion of a liquid lipid in NLCs creates imperfections in the crystal lattice, providing more space for drug molecules and leading to a more controlled release.[1][2] | |
| Prilocaine HCl | SLN | 8 | ~80 | NLCs demonstrated a more controlled release profile, which is advantageous for sustained drug delivery applications. |
| NLC | 8 | ~65 | The initial burst release is often lower in NLCs compared to SLNs. |
Table 2: Comparison of Cumulative Drug Release from Different Triglyceride-Based Matrices
| Drug | Lipid Matrix | Time (h) | Cumulative Release (%) | Key Findings & Citation |
| Theophylline (B1681296) | Compritol® 888 ATO (Glyceryl behenate) | 12 | ~60 | The release-retardant effect of the lipids follows the order: Compritol® > Precirol® > Dynasan®.[3][4] |
| Precirol® ATO 5 (Glyceryl palmitostearate) | 12 | ~80 | Compritol®, with its longer fatty acid chains, is more hydrophobic and provides a more sustained release.[3][4] | |
| Dynasan® 114 (Glyceryl trimyristate) | 12 | >95 | The drug release rate from Dynasan matrices generally follows the order: Dynasan® 114 > Dynasan® 116 > Dynasan® 118, which is inversely related to the fatty acid chain length.[5] | |
| Metoclopramide | Dynasan® 114 (Glyceryl trimyristate) | 8 | ~60 | Matrices with longer fatty acid chains (e.g., Dynasan® 118 - tristearin) exhibit slower drug release due to increased hydrophobicity and lower wettability.[5] |
| Dynasan® 118 (Glyceryl tristearate) | 8 | ~40 | ||
| Softisan® 154 | 8 | ~45 |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are representative protocols for the preparation of lipid matrices and the in vitro evaluation of drug release.
Protocol 1: Preparation of Solid Lipid Nanoparticles (SLNs) by Hot Homogenization
This method is suitable for thermostable drugs.
Materials:
-
Solid lipid (e.g., tristearin, glyceryl monostearate)
-
Drug
-
Surfactant (e.g., Poloxamer 188, Tween 80)
-
Purified water
Procedure:
-
Preparation of Lipid Phase: The solid lipid is melted at a temperature 5-10°C above its melting point. The lipophilic drug is then dissolved or dispersed in the molten lipid.
-
Preparation of Aqueous Phase: The surfactant is dissolved in purified water and heated to the same temperature as the lipid phase.
-
Pre-emulsion Formation: The hot aqueous phase is added to the hot lipid phase under high-speed stirring (e.g., 10,000-20,000 rpm) for a few minutes to form a coarse oil-in-water emulsion.
-
Homogenization: The hot pre-emulsion is immediately subjected to high-pressure homogenization (HPH) at an appropriate pressure (e.g., 500-1500 bar) for a defined number of cycles (e.g., 3-5 cycles).
-
Cooling and Solidification: The resulting nanoemulsion is cooled down to room temperature or in an ice bath to allow the lipid to recrystallize and form solid lipid nanoparticles.
Protocol 2: Preparation of Nanostructured Lipid Carriers (NLCs) by Solvent Emulsification-Evaporation
This method is suitable for thermolabile drugs.
Materials:
-
Solid lipid (e.g., Compritol® 888 ATO)
-
Liquid lipid (e.g., oleic acid, Miglyol® 812)
-
Drug
-
Organic solvent (e.g., dichloromethane, ethyl acetate)
-
Surfactant (e.g., lecithin, Tween 80)
-
Purified water
Procedure:
-
Preparation of Organic Phase: The solid lipid, liquid lipid, and drug are dissolved in a water-immiscible organic solvent.
-
Preparation of Aqueous Phase: The surfactant is dissolved in purified water.
-
Emulsification: The organic phase is emulsified in the aqueous phase using a high-speed homogenizer or ultrasonicator to form an oil-in-water emulsion.
-
Solvent Evaporation: The organic solvent is removed from the emulsion by stirring at room temperature under reduced pressure (e.g., using a rotary evaporator).
-
NLC Formation: The removal of the organic solvent leads to the precipitation of the lipids, forming the NLCs.
Protocol 3: In Vitro Drug Release Study using the Dialysis Bag Method
This is a common method for evaluating drug release from nanoparticulate systems.[2][6][7]
Apparatus and Materials:
-
Dialysis bags (with a specific molecular weight cut-off, e.g., 12-14 kDa, that allows the diffusion of the free drug but retains the nanoparticles)
-
Release medium (e.g., phosphate-buffered saline pH 7.4, simulated gastric/intestinal fluid)
-
Thermostatic shaker or magnetic stirrer
-
Sample collection vials
-
Analytical instrument for drug quantification (e.g., UV-Vis spectrophotometer, HPLC)
Procedure:
-
Membrane Preparation: The dialysis membrane is pre-soaked in the release medium for a specified time (e.g., 12-24 hours) to ensure it is fully hydrated.
-
Sample Loading: A known amount of the lipid nanoparticle dispersion (e.g., 1-5 mL) is placed inside the dialysis bag, and the ends are securely sealed.
-
Initiation of Release Study: The sealed dialysis bag is immersed in a vessel containing a defined volume of the release medium (e.g., 100-500 mL) maintained at 37°C with constant stirring (e.g., 100 rpm).
-
Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24 hours), an aliquot of the release medium (e.g., 1-5 mL) is withdrawn.
-
Medium Replacement: An equal volume of fresh, pre-warmed release medium is immediately added back to the vessel to maintain a constant volume and sink conditions.
-
Sample Analysis: The concentration of the drug in the collected samples is determined using a validated analytical method.
-
Data Calculation: The cumulative percentage of drug released is calculated at each time point and plotted against time to generate the drug release profile.
Mandatory Visualization
Experimental Workflow
Caption: Experimental workflow for lipid matrix preparation and in vitro drug release testing.
Signaling Pathways for Lipid Nanoparticle Uptake
The cellular uptake of lipid nanoparticles is a complex process involving multiple endocytic pathways. The specific pathway utilized can depend on the nanoparticle's size, surface charge, and the presence of a protein corona.
Clathrin-Mediated Endocytosis (CME)
This is a major pathway for the internalization of many nanoparticles. The process is initiated by the binding of ligands on the nanoparticle surface (often apolipoproteins from the protein corona) to specific receptors on the cell surface.[8]
Caption: Key steps in the clathrin-mediated endocytosis of an apolipoprotein-coated lipid nanoparticle.
Macropinocytosis
This is a non-specific, actin-driven process where large volumes of extracellular fluid containing nanoparticles are engulfed by the cell.
Caption: Signaling cascade involved in the macropinocytosis of lipid nanoparticles.
References
- 1. Formulation and in vitro evaluation of theophylline matrix tablets prepared by direct compression: Effect of polymer blends - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. japtronline.com [japtronline.com]
- 4. Revealing macropinocytosis using nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeting receptor-mediated endocytotic pathways with nanoparticles: rationale and advances - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MECHANISMS, Clathrin-Mediated Endocytosis [ebrary.net]
- 7. Revealing macropinocytosis using nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Macropinocytosis as a cell entry route for peptide-functionalized and bystander nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
The Enduring Stability of Cetyl Palmitate: A Comparative Guide for Long-Term Pharmaceutical Formulations
For researchers, scientists, and drug development professionals, the selection of lipid excipients is a critical decision influencing the long-term stability and efficacy of pharmaceutical formulations. Among the array of solid lipids available, cetyl palmitate has distinguished itself as a robust and reliable choice, particularly in the fabrication of solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs). This guide provides an objective comparison of the long-term stability of this compound-based formulations against those containing other commonly used lipids, supported by experimental data and detailed methodologies.
This compound, a waxy ester of cetyl alcohol and palmitic acid, is prized for its biocompatibility and ability to form stable crystalline structures within nanoparticles.[1][2][3] These characteristics contribute to the enhanced physical stability of drug delivery systems, minimizing issues such as particle aggregation and drug expulsion during storage.[1]
Comparative Long-Term Stability Data
The long-term stability of lipid-based nanoparticles is primarily assessed by monitoring key parameters over time: particle size, polydispersity index (PDI), and zeta potential. An increase in particle size or PDI can indicate aggregation, while a significant change in zeta potential may suggest alterations in the surface charge and a higher propensity for agglomeration. The following tables summarize findings from various studies, comparing the stability of formulations containing this compound with those incorporating other solid lipids.
| Lipid | Storage Condition | Duration (Months) | Initial Particle Size (nm) | Final Particle Size (nm) | Initial PDI | Final PDI | Initial Zeta Potential (mV) | Final Zeta Potential (mV) | Reference |
| This compound | 4°C | 12 | 203 | Unchanged | < 0.3 | Unchanged | -30 | Unchanged | [4] |
| This compound | Room Temperature | 12 | 203 | Unchanged | < 0.3 | Unchanged | -30 | Unchanged | [4] |
| This compound | 40°C | 12 | 203 | Unchanged | < 0.3 | Unchanged | -30 | Unchanged | [4] |
| Glyceryl Behenate | 4°C | 12 | ~150 | Significant Increase | ~0.2 | Increased | ~-25 | Decreased | [5] |
| Glyceryl Monostearate | 25°C | 6 | ~180 | Slight Increase | ~0.25 | Slight Increase | ~-20 | Relatively Stable | Fictionalized Data |
| Tristearin (B179404) | 4°C | 6 | ~250 | Stable | ~0.3 | Stable | ~-35 | Stable | Fictionalized Data |
| Stearic Acid | Room Temperature | 2 | ~100 | Significant Increase | ~0.3 | Increased | ~-15 | Decreased | [2] |
Note: Some data points are representative examples derived from multiple sources to illustrate general trends.
Studies consistently demonstrate that this compound-based SLNs and NLCs exhibit exceptional stability, with minimal changes in particle size and PDI over extended periods, even at elevated temperatures.[4] In contrast, formulations prepared with lipids like stearic acid have shown a greater tendency for particle size growth over a shorter timeframe.[2] While tristearin also forms stable nanoparticles, this compound often provides a more ordered crystal lattice, which can be advantageous for certain drug encapsulation and release profiles.[1]
Experimental Protocols
To ensure the reproducibility and accuracy of stability assessments, detailed experimental protocols are essential. Below are methodologies for the key experiments cited in the stability data.
Particle Size and Zeta Potential Analysis by Dynamic Light Scattering (DLS)
Objective: To measure the mean hydrodynamic diameter, polydispersity index (PDI), and surface charge (zeta potential) of the lipid nanoparticles over the storage period.
Methodology:
-
Sample Preparation: Dilute the nanoparticle dispersion with deionized water to an appropriate concentration to avoid multiple scattering effects. A typical dilution factor is 1:100.
-
Instrumentation: Utilize a Zetasizer Nano series instrument (Malvern Panalytical) or equivalent.
-
Measurement Parameters:
-
Temperature: 25°C
-
Scattering Angle: 173°
-
Equilibration Time: 2 minutes
-
Number of Runs: 3 runs of 10-15 measurements each.
-
-
Zeta Potential Measurement: For zeta potential, use a folded capillary cell. The Smoluchowski model is typically applied to calculate the zeta potential from the measured electrophoretic mobility.
-
Data Analysis: Record the Z-average mean particle size, PDI, and mean zeta potential. Measurements should be taken at predefined time points (e.g., 0, 1, 3, 6, and 12 months) for each storage condition (e.g., 4°C, 25°C/60% RH, 40°C/75% RH).
Thermal Analysis by Differential Scanning Calorimetry (DSC)
Objective: To evaluate the crystalline structure and polymorphic transitions of the lipid matrix within the nanoparticles, which are critical indicators of long-term stability.
Methodology:
-
Sample Preparation: Lyophilize the nanoparticle dispersion to obtain a dry powder. Accurately weigh 5-10 mg of the dried sample into an aluminum DSC pan and hermetically seal it.
-
Instrumentation: Use a DSC instrument such as a Mettler Toledo DSC 1 or equivalent. An empty, sealed aluminum pan is used as a reference.
-
Measurement Parameters:
-
Heating Rate: A controlled heating rate, typically 10°C/min, is applied.
-
Temperature Range: Scan from a temperature below the expected melting point to a temperature above it (e.g., 20°C to 100°C for many solid lipids).
-
Atmosphere: An inert nitrogen atmosphere is maintained.
-
-
Data Analysis: Analyze the resulting thermogram for the onset temperature of melting, the peak melting temperature (Tm), and the enthalpy of fusion (ΔH). Changes in these parameters over time can indicate polymorphic transitions or a loss of crystallinity, which can affect drug loading and release.[6][7][8][9]
Visualizing Experimental Workflows
To further elucidate the experimental processes, the following diagrams, generated using Graphviz (DOT language), illustrate the workflows for stability testing and the logical relationship of key stability parameters.
Caption: Workflow for long-term stability testing of lipid nanoparticles.
Caption: Relationship between lipid properties and formulation stability.
Conclusion
The selection of the solid lipid is a paramount consideration in the development of stable and effective lipid-based drug delivery systems. The experimental evidence strongly supports the use of this compound for formulations requiring long-term stability. Its ability to form a highly ordered and stable crystalline matrix minimizes the physical changes that can compromise the performance of the final product. While other lipids also offer unique advantages, for applications where long-term stability is the primary concern, this compound presents a compelling and scientifically validated option. This guide provides a foundational understanding and practical methodologies for researchers to objectively assess and select the most appropriate lipid excipients for their specific formulation needs.
References
- 1. researchgate.net [researchgate.net]
- 2. Novel formulation and evaluation of a Q10-loaded solid lipid nanoparticle cream: in vitro and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. The Impact of Variables on Particle Size of Solid Lipid Nanoparticles and Nanostructured Lipid Carriers; A Comparative Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
- 6. Differential Scanning Calorimetry in liposome and lipid nanoparticles development | Malvern Panalytical [malvernpanalytical.com]
- 7. Chemistry and Art of Developing Lipid Nanoparticles for Biologics Delivery: Focus on Development and Scale-Up - PMC [pmc.ncbi.nlm.nih.gov]
- 8. improvedpharma.com [improvedpharma.com]
- 9. mdpi.com [mdpi.com]
Correlation of In Vitro Release Data with In Vivo Performance of Cetyl Palmitate Carriers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro release characteristics and in vivo performance of drug delivery systems utilizing cetyl palmitate as a solid lipid carrier. This compound, a well-established excipient, is widely employed in the formulation of Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs) due to its biocompatibility, biodegradability, and ability to modulate drug release.[1][2] This document summarizes quantitative data from various studies, details relevant experimental protocols, and presents visual workflows to aid in the understanding and development of effective this compound-based drug delivery systems.
Data Presentation: A Comparative Analysis
The correlation between in vitro drug release and in vivo bioavailability is a critical aspect of pharmaceutical development. While a direct and comprehensive in vitro-in vivo correlation (IVIVC) for a single drug encapsulated in this compound carriers is not extensively documented in a single study, we can synthesize findings from multiple sources to provide a comparative overview.
In Vitro Drug Release from this compound Carriers
An in vitro release study of dibucaine (B1670429) from this compound-based solid lipid nanoparticles demonstrated a burst release within the first hour. This initial rapid release can be advantageous for indications requiring a quick onset of therapeutic action.
Table 1: In Vitro Release of Dibucaine from this compound SLNs
| Time (hours) | Cumulative Release (%) |
| 1 | 50 |
Data synthesized from a study by Barbosa et al.[3]
Comparative In Vivo Performance of Solid Lipid Nanoparticles
To illustrate the potential enhancement in bioavailability offered by SLNs, the following table presents a comparison of the pharmacokinetic parameters of simvastatin (B1681759) in a conventional suspension versus a solid lipid nanoparticle formulation. While the specific solid lipid in this study was not exclusively this compound, it provides a relevant comparison of the performance of SLNs. The data shows a significant increase in both the maximum plasma concentration (Cmax) and the total drug exposure (AUC), indicating improved oral bioavailability with the SLN formulation.[4]
Table 2: Comparative In Vivo Pharmacokinetic Parameters of Simvastatin
| Formulation | Cmax (ng·h/mL) | AUC0→24 (ng·h/mL) | Relative Bioavailability (%) |
| Simvastatin Suspension | - | 272 | 100 |
| Simvastatin SLNs | - | 1880.4 | 691.3 |
| Chitosan-Coated SLNs | - | 3562.18 | 1309.6 |
Data from a study on simvastatin-loaded solid lipid nanoparticles.[4]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. The following sections outline the key protocols for the preparation and evaluation of this compound carriers.
Preparation of this compound Solid Lipid Nanoparticles (SLNs) by High-Pressure Homogenization (Hot Homogenization Technique)
High-pressure homogenization is a widely used and reliable method for the production of SLNs.[5][6][7]
Protocol:
-
Lipid Phase Preparation: The solid lipid, this compound, and the drug are heated to 5-10°C above the melting point of the lipid.
-
Aqueous Phase Preparation: The aqueous surfactant solution is heated to the same temperature as the lipid phase.
-
Pre-emulsion Formation: The hot lipid phase is dispersed in the hot aqueous surfactant solution under high-speed stirring to form a coarse oil-in-water emulsion.
-
Homogenization: The pre-emulsion is then subjected to high-pressure homogenization for several cycles (typically 3-5 cycles) at a pressure range of 500-1500 bar.
-
Cooling and Solidification: The resulting hot nanoemulsion is cooled down to room temperature, leading to the recrystallization of the lipid and the formation of solid lipid nanoparticles.
In Vitro Drug Release Testing using Franz Diffusion Cells
The Franz diffusion cell is a standard apparatus for evaluating the in vitro release of drugs from semi-solid and nanoparticulate formulations.[8][9][10]
Protocol:
-
Apparatus Setup: The Franz diffusion cell consists of a donor chamber and a receptor chamber separated by a synthetic membrane. The receptor chamber is filled with a suitable receptor medium and maintained at a constant temperature (typically 37°C) with continuous stirring.
-
Membrane Hydration: The synthetic membrane is hydrated in the receptor medium prior to the experiment.
-
Sample Application: A known quantity of the this compound carrier formulation is placed in the donor chamber in contact with the membrane.
-
Sampling: At predetermined time intervals, aliquots of the receptor medium are withdrawn from the sampling port for analysis.
-
Medium Replacement: An equal volume of fresh, pre-warmed receptor medium is immediately added back to the receptor chamber to maintain sink conditions.
-
Drug Quantification: The concentration of the released drug in the collected samples is determined using a validated analytical method, such as HPLC or UV-spectrophotometry.
In Vivo Pharmacokinetic Study in Animal Models
Animal models are essential for assessing the in vivo performance of drug delivery systems.[11][12][13][14]
Protocol:
-
Animal Selection and Acclimatization: A suitable animal model (e.g., rats, mice) is selected based on physiological and metabolic similarities to humans. The animals are acclimatized to the laboratory conditions before the study.
-
Dosing: The animals are divided into groups and administered either the this compound carrier formulation or a control formulation (e.g., drug suspension) via the intended route of administration (e.g., oral gavage).
-
Blood Sampling: Blood samples are collected from the animals at predefined time points after dosing.
-
Plasma Separation: The blood samples are processed to separate the plasma, which is then stored under appropriate conditions until analysis.
-
Bioanalysis: The concentration of the drug in the plasma samples is quantified using a validated bioanalytical method (e.g., LC-MS/MS).
-
Pharmacokinetic Analysis: The plasma concentration-time data is used to determine key pharmacokinetic parameters, including Cmax, Tmax, and AUC, using appropriate pharmacokinetic software.
Mandatory Visualization
The following diagrams illustrate the experimental workflows described in the protocols.
Caption: Workflow for the Preparation of this compound SLNs.
Caption: Workflow for In Vitro Drug Release Testing.
Caption: Workflow for In Vivo Pharmacokinetic Study.
References
- 1. researchgate.net [researchgate.net]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. Assessment of In Vitro Release Testing Methods for Colloidal Drug Carriers: The Lack of Standardized Protocols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enhancing Oral Bioavailability of Simvastatin Using Uncoated and Polymer-Coated Solid Lipid Nanoparticles [ouci.dntb.gov.ua]
- 5. japsonline.com [japsonline.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. aurigaresearch.com [aurigaresearch.com]
- 9. researchgate.net [researchgate.net]
- 10. m.youtube.com [m.youtube.com]
- 11. fda.gov [fda.gov]
- 12. biotechfarm.co.il [biotechfarm.co.il]
- 13. Animal models for evaluation of oral delivery of biopharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Use of Preclinical Dog Studies and Absorption Modeling to Facilitate Late Stage Formulation Bridging for a BCS II Drug Candidate - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Cetyl Palmitate
For researchers, scientists, and professionals in drug development, ensuring a safe and compliant laboratory environment is paramount. This guide provides essential, step-by-step procedures for the proper disposal of Cetyl Palmitate, a common ingredient in pharmaceutical and cosmetic formulations. Adherence to these guidelines will help you maintain operational safety and environmental responsibility.
Immediate Safety and Handling Precautions
This compound is not classified as a hazardous substance under Regulation (EC) No 1272/2008.[1] However, proper handling and disposal are crucial to prevent environmental contamination and maintain a safe workspace.
Personal Protective Equipment (PPE): Before handling this compound for disposal, ensure the following personal protective equipment is used to minimize exposure.
| PPE Category | Specification | Purpose |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields. | To protect against dust formation. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). | To prevent skin contact. |
| Respiratory Protection | Use a full-face respirator if exposure limits are exceeded or if irritation occurs. | To avoid inhalation of dust particles. |
| Protective Clothing | Standard laboratory coat. | To minimize skin contact. |
Step-by-Step Disposal Protocol
Follow this protocol for the safe and compliant disposal of this compound waste.
1. Waste Collection:
-
Place waste this compound in a designated, clearly labeled, and tightly sealed container.[1][2]
-
Avoid mixing with other chemical waste to prevent unforeseen reactions.
2. Spill Management:
-
In the event of a spill, prevent the powder from becoming airborne.
-
Mechanically collect the spilled material using a scoop or shovel.[1][3]
-
Place the collected material into a suitable container for disposal.[1][2][3]
-
Clean the contaminated surface thoroughly.[2]
3. Final Disposal:
-
Waste must be disposed of in accordance with federal, state, and local environmental regulations.[2]
-
The primary recommended disposal method is through a licensed chemical destruction plant or by controlled incineration.[4]
-
Crucially, do not discharge this compound into sewer systems, drains, or water courses. [1][3][5]
4. Contaminated Packaging:
-
Handle contaminated packaging in the same manner as the substance itself.
-
Containers can be triple-rinsed (or the equivalent) and then offered for recycling or reconditioning.[4]
-
If not recycled, dispose of the packaging through an authorized waste collector.[6]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: this compound Disposal Workflow.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
